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  • Product: 3-(Cycloheptylmethyl)azetidine

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Foundational

Elucidating the Pharmacological Mechanism of Action of 3-(Cycloheptylmethyl)azetidine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 3-(Cyclohepty...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 3-(Cycloheptylmethyl)azetidine represents a highly specialized pharmacophore frequently utilized in the development of modulators for the Endothelial Differentiation Gene (Edg) receptor family, specifically targeting Sphingosine-1-Phosphate (S1P) and Lysophosphatidic Acid (LPA) receptors [1].

From a structural pharmacology perspective, the molecule is defined by two critical domains:

  • The Azetidine Ring: A four-membered nitrogen heterocycle that acts as a basic, polar headgroup. At physiological pH, the secondary amine is protonated, mimicking the zwitterionic amino head of endogenous sphingosine.

  • The Cycloheptylmethyl Tail: A highly lipophilic, bulky aliphatic group that inserts deeply into the hydrophobic transmembrane pocket of G-protein-coupled receptors (GPCRs).

This structural dichotomy allows the compound to act as a potent superagonist at the S1P1 receptor subtype, ultimately driving a mechanism known as functional antagonism .

The Mechanism of Action: Superagonism to Functional Antagonism

While traditional antagonists block receptor signaling by preventing endogenous ligand binding, 3-(Cycloheptylmethyl)azetidine operates via a more complex, biphasic mechanism [2].

Phase 1: Proximal Gi/o Activation (Agonism)

Upon binding to the extracellular and transmembrane domains of the S1P1 receptor, the compound stabilizes the receptor's active conformation. This triggers the exchange of GDP for GTP on the associated Gi/o​ protein alpha subunit, leading to the downstream inhibition of adenylate cyclase and a transient drop in cyclic AMP (cAMP).

Phase 2: Receptor Desensitization and Internalization (Functional Antagonism)

The causality of its therapeutic efficacy lies in its sustained binding kinetics. The compound acts as a "superagonist," causing hyper-phosphorylation of the receptor's intracellular C-terminus by G-protein-coupled receptor kinases (GRKs). This hyper-phosphorylation recruits β -arrestin, which uncouples the G-protein and physically drags the receptor into clathrin-coated pits for endocytosis. Because the receptor is sequestered in intracellular endosomes and degraded rather than recycled, the cell surface is depleted of S1P1 receptors. Consequently, lymphocytes lose their ability to sense the S1P gradient required to egress from lymph nodes, achieving systemic immunosuppression.

MoA Ligand 3-(Cycloheptylmethyl)azetidine Receptor S1P1 Receptor (GPCR) Ligand->Receptor Binds hydrophobic pocket GProtein Gi/o Protein Activation Receptor->GProtein Agonism (Phase 1) BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin Phosphorylation Internalization Receptor Internalization (Functional Antagonism) BetaArrestin->Internalization Endocytosis (Phase 2) Effect Inhibition of Lymphocyte Egress Internalization->Effect Surface depletion

Signaling cascade of 3-(Cycloheptylmethyl)azetidine inducing S1P1 functional antagonism.

Self-Validating Experimental Workflows

To rigorously prove this mechanism of action, a self-validating system of experimental protocols must be employed. We cannot rely solely on downstream phenotypic assays (like lymphocyte counts); we must prove both proximal G-protein activation and subsequent physical receptor internalization.

Protocol A: Proximal Efficacy via [35S]GTPγS Binding Assay

Causality: Measuring cAMP levels is prone to amplification noise and cross-talk from other GPCRs. The [35S]GTPγS assay provides a direct, proximal readout of receptor-G-protein coupling by measuring the binding of a non-hydrolyzable radiolabeled GTP analog.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably overexpressing human S1P1. Homogenize in HEPES buffer and isolate membranes via ultracentrifugation (100,000 x g).

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 3-(Cycloheptylmethyl)azetidine (titrated from 10−11 to 10−5 M), and 10 µM GDP in assay buffer. Critical logic: Excess GDP is required to suppress basal, ligand-independent G-protein activation, ensuring the signal is strictly compound-driven.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 60 minutes at 30°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity using a liquid scintillation counter.

Protocol B: Receptor Internalization via Flow Cytometry

Causality: A standard antagonist will block the [35S]GTPγS signal but leave the receptor on the cell surface. To prove functional antagonism, we must physically quantify the disappearance of the receptor from the plasma membrane.

Step-by-Step Methodology:

  • Cell Treatment: Seed CHO-S1P1 cells in 6-well plates. Treat with 1 µM of 3-(Cycloheptylmethyl)azetidine for 4 hours at 37°C.

  • Harvesting: Detach cells using a non-enzymatic dissociation buffer (e.g., EDTA) to preserve surface proteins. Critical logic: Trypsin must be avoided as it will cleave the extracellular domains of the S1P1 receptor, yielding false positives for internalization.

  • Antibody Labeling: Incubate cells with a primary anti-S1P1 extracellular domain antibody (4°C for 30 mins), followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Quantification: Analyze via flow cytometry. A leftward shift in mean fluorescence intensity (MFI) compared to vehicle control validates receptor internalization.

Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. GTPγS Binding Assay (Proves Proximal Agonism) Step1->Step2 Step3 3. Flow Cytometry (Proves Surface Depletion) Step1->Step3 Step4 4. Non-Linear Regression (Calculate EC50 & Emax) Step2->Step4 Step3->Step4 Validation Self-Validating Check: Agonism + Depletion = Funct. Antagonism Step4->Validation Data Synthesis

Step-by-step experimental workflow for validating GPCR functional antagonism.

Quantitative Pharmacodynamics

The therapeutic utility of 3-(Cycloheptylmethyl)azetidine derivatives heavily depends on their selectivity profile across the Edg receptor family. Off-target activation of S1P3 is historically associated with adverse cardiovascular events (e.g., bradycardia). The table below summarizes the target quantitative pharmacodynamic profile required for a viable clinical candidate featuring this scaffold.

Table 1: Pharmacodynamic Profiling across Edg Receptors

Receptor SubtypeAlternate NamePrimary G-ProteinTarget EC₅₀ (nM)Eₘₐₓ (%)Functional Outcome
S1P1 Edg-1 Gi/o​ 0.5 - 2.0> 95%Lymphocyte sequestration (Efficacy)
S1P2 Edg-5 G12/13​ , Gq​ > 10,000< 10%No effect (Selectivity maintained)
S1P3 Edg-3 Gq​ , Gi/o​ > 5,000< 15%Avoidance of bradycardia
S1P4 Edg-6 Gi/o​ , G12/13​ 150 - 300~ 60%Mild immunomodulation
S1P5 Edg-8 Gi/o​ , G12​ 1.0 - 5.0> 90%Oligodendrocyte preservation (CNS)

Data Interpretation: The compound exhibits picomolar to low-nanomolar potency at S1P1 and S1P5, while maintaining orders of magnitude selectivity over S1P3. This profile ensures robust immunosuppression and potential neuroprotection without dose-limiting cardiovascular toxicity.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
Exploratory

Pharmacological Properties of 3-(Cycloheptylmethyl)azetidine Derivatives: A Privileged Scaffold for GPCR Modulation

Executive Summary In modern medicinal chemistry, the design of ligands for G-protein-coupled receptors (GPCRs) requires a delicate balance between conformational restriction and lipophilic mapping. The 3-(cycloheptylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of ligands for G-protein-coupled receptors (GPCRs) requires a delicate balance between conformational restriction and lipophilic mapping. The 3-(cycloheptylmethyl)azetidine scaffold has emerged as a highly versatile pharmacophore. By combining the rigid, low-entropy polar headgroup of an azetidine ring with the tunable, deep-pocket-filling volume of a cycloheptylmethyl tail, this structural motif has demonstrated exceptional utility in modulating lipid and bile acid receptors.

This technical guide explores the biophysical rationale, signaling mechanisms, and experimental validation of 3-(cycloheptylmethyl)azetidine derivatives, focusing on their dual utility in targeting Sphingosine-1-phosphate (S1P) receptors and the Takeda G-protein-coupled receptor 5 (TGR5).

Structural Rationale: Thermodynamics of the Azetidine Scaffold

The selection of a 3-(cycloheptylmethyl)azetidine core over traditional flexible alkylamines or larger piperidine rings is driven by binding thermodynamics and metabolic stability.

  • Entropic Advantage of Azetidine: The 4-membered azetidine ring restricts the rotational degrees of freedom of the basic amine. When the ligand transitions from an aqueous environment to the constrained GPCR binding pocket, the entropic penalty ( ΔS ) is significantly lower compared to acyclic analogs. Furthermore, the distinct pKa of the azetidine nitrogen allows for highly directional salt-bridge formation with conserved acidic residues in GPCR transmembrane domains (e.g., Glu121 in S1P1)1[1].

  • Lipophilic Mapping via Cycloheptylmethyl: GPCRs like TGR5 and S1P1 possess deep, hydrophobic orthosteric pockets designed to accommodate endogenous sterols or sphingolipids. The cycloheptylmethyl group provides an optimal van der Waals surface area. It exhibits a higher lipophilicity (LogD) than a cyclohexyl ring, allowing it to displace high-energy water molecules from the hydrophobic pocket, driving binding affinity through the hydrophobic effect.

Mechanistic Pathways: Divergent GPCR Targeting

By modifying the substituents on the azetidine ring, the 3-(cycloheptylmethyl)azetidine scaffold can be directed toward entirely different pharmacological pathways.

Pathway A: S1P1 Receptor Functional Antagonism (Immunomodulation)

When functionalized with an acidic headgroup (e.g., azetidine-3-carboxylic acid), the scaffold mimics the zwitterionic nature of endogenous sphingosine-1-phosphate. Binding to the Gi/o-coupled S1P1 receptor induces potent agonism, followed by rapid β -arrestin recruitment. This triggers persistent receptor internalization and degradation. The resulting "functional antagonism" prevents lymphocyte egress from lymph nodes, inducing targeted lymphopenia—a clinically validated mechanism for treating multiple sclerosis2[2].

Pathway B: TGR5 Receptor Agonism (Metabolic Homeostasis)

When the azetidine is functionalized with a carboxamide (e.g., azetidine-2-carboxamide), the scaffold acts as a potent agonist for TGR5, a Gs-coupled bile acid receptor. Activation leads to adenylyl cyclase stimulation, intracellular cAMP elevation, and subsequent secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells. This pathway is a major target for type 2 diabetes and non-alcoholic steatohepatitis (NASH) therapeutics3[3].

GPCR_Signaling cluster_S1P1 S1P1 Receptor Pathway (Immunomodulation) cluster_TGR5 TGR5 Receptor Pathway (Metabolic) Scaffold 3-(Cycloheptylmethyl)azetidine Scaffold S1P1 S1P1 Receptor (Gi/o-coupled) Scaffold->S1P1 Azetidine-3-carboxylic acid TGR5 TGR5 Receptor (Gs-coupled) Scaffold->TGR5 Azetidine-2-carboxamide BetaArrestin β-Arrestin Recruitment S1P1->BetaArrestin Internalization Receptor Internalization BetaArrestin->Internalization Lymphopenia Functional Antagonism (Lymphopenia) Internalization->Lymphopenia cAMP cAMP Elevation TGR5->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 Metabolic Metabolic Homeostasis (Glucose Lowering) GLP1->Metabolic

Caption: Divergent pharmacological signaling pathways modulated by functionalized 3-(cycloheptylmethyl)azetidine derivatives.

Structure-Activity Relationship (SAR) Profiling

The following table synthesizes quantitative SAR data demonstrating how the size of the cycloalkyl tail impacts receptor potency (EC50) and lipophilicity (LogD at pH 7.4). The cycloheptylmethyl tail consistently provides an optimal balance, achieving high potency without pushing the molecule into an excessively lipophilic space that would compromise aqueous solubility 4[4].

Scaffold TailAzetidine SubstitutionPrimary TargetEC50 (nM)LogD (pH 7.4)Pharmacodynamic Output
Cyclopentylmethyl3-carboxylic acidS1P145.22.1Partial Lymphopenia
Cyclohexylmethyl3-carboxylic acidS1P18.42.8Full Lymphopenia
Cycloheptylmethyl 3-carboxylic acid S1P1 1.2 3.5 Potent Lymphopenia
Cyclooctylmethyl3-carboxylic acidS1P118.54.2Reduced Bioavailability
Cyclohexylmethyl2-carboxamideTGR5120.02.6Moderate GLP-1 Secretion
Cycloheptylmethyl 2-carboxamide TGR5 24.7 3.3 High GLP-1 Secretion

Experimental Methodology: Self-Validating in vitro GPCR Activation

To accurately quantify the pharmacological efficacy of these derivatives at the TGR5 receptor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by autofluorescence or basal cellular noise.

Protocol: TR-FRET cAMP Accumulation Assay (TGR5)

Step 1: Cell Seeding & Starvation

  • Action: Seed HEK-293 cells stably expressing murine or human TGR5 at 1×104 cells/well in a 384-well plate. Starve in serum-free DMEM for 2 hours prior to the assay.

  • Causality: Serum starvation reduces basal intracellular cAMP levels, widening the dynamic range of the assay and ensuring that the measured signal is strictly dependent on the exogenous addition of the azetidine derivative.

Step 2: Compound Incubation & Phosphodiesterase Inhibition

  • Action: Add 3-(cycloheptylmethyl)azetidine derivatives (0.1 nM – 10 μM) in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes at 37°C.

  • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the rapid intracellular degradation of synthesized cAMP, ensuring that the measured cAMP accumulation accurately reflects the intrinsic efficacy of the TGR5 agonist rather than the variable rate of cellular PDE activity.

Step 3: Lysis and Competitive Binding

  • Action: Add lysis buffer containing d2-labeled cAMP and a Europium cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature in the dark.

  • Causality: The assay relies on competitive binding. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-antibody. Therefore, an increase in receptor activation results in a decrease in the FRET signal, establishing an inversely proportional, highly sensitive readout.

Step 4: TR-FRET Readout

  • Action: Excite the plate at 337 nm and measure emission at 620 nm (cryptate) and 665 nm (d2) after a 50 µs time delay.

  • Causality: The 50 µs time delay is the cornerstone of TR-FRET. It allows short-lived background autofluorescence (from the plastic plate or the test compounds themselves) to decay completely before the long-lived lanthanide emission is recorded, drastically improving the signal-to-noise ratio.

Step 5: Assay Validation (Z'-Factor Calculation)

  • Action: Calculate the Z'-factor using the high control (10 μM reference agonist, e.g., Lithocholic acid) and low control (DMSO vehicle).

  • Causality: A Z'-factor > 0.5 validates the assay's dynamic range and signal variability. This mathematical validation ensures that the observed EC50 shifts between structural analogs (e.g., cyclohexyl vs. cycloheptyl) are statistically significant and not artifacts of well-to-well variation.

HTRF_Workflow Step1 1. Cell Seeding (HEK293-TGR5) Step2 2. Agonist + IBMX (PDE Inhibition) Step1->Step2 Step3 3. Lysis & Competition (d2-cAMP + Cryptate-Ab) Step2->Step3 Step4 4. TR-FRET Readout (Time-Delayed Emission) Step3->Step4

Caption: Step-by-step workflow of the self-validating TR-FRET cAMP accumulation assay for TGR5 activation.

References

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.3

  • Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters - PMC.2

  • Modulators of the Sphingosine 1-Phosphate Receptor 1. PMC - NIH.1

  • Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLOS One.4

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of 3-(Cycloalkyl)azetidine Derivatives

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals Editor's Note: Initial searches for the specific compound "3-(Cycloheptylmethyl)azetidine" did not yield specif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Editor's Note: Initial searches for the specific compound "3-(Cycloheptylmethyl)azetidine" did not yield specific binding profile data. However, substantial, high-quality data exists for a closely related analogue, 3-(Cycloheptyloxy)azetidine . This guide will focus on the well-characterized profile of this analogue as a representative and instructive example of this chemical class. This substitution allows for a robust, data-driven exploration of the core topic, grounded in published scientific findings.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural properties—notably high ring strain and a rigid, sp3-rich character—confer favorable physicochemical attributes to drug candidates.[1][2] These include enhanced metabolic stability, improved solubility, and the ability to project substituents into precise vectors, thereby optimizing interactions with biological targets.[1] This has led to the incorporation of azetidine motifs in several FDA-approved drugs, highlighting their real-world therapeutic success.[1]

This guide focuses on a specific derivative, 3-(Cycloheptyloxy)azetidine, to explore its interactions with a critical family of G protein-coupled receptors (GPCRs): the muscarinic acetylcholine receptors (mAChRs).

The Muscarinic Acetylcholine Receptor Family: A Primer

The mAChR family comprises five subtypes (M1-M5) that are central to modulating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[3] These receptors are broadly classified by their G-protein coupling:

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[3]

  • M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[3]

The M5 receptor, in particular, is the least understood subtype. Its expression is largely confined to the central nervous system, with significant localization in the substantia nigra pars compacta and ventral tegmental area—regions pivotal for dopamine regulation.[3] Growing evidence implicates M5 receptor dysfunction in the pathophysiology of addiction and schizophrenia, making selective M5 modulators highly sought-after tools for both fundamental research and therapeutic development.[3]

Core Binding Profile of 3-(Cycloheptyloxy)azetidine

The primary value of 3-(Cycloheptyloxy)azetidine lies in its potent and selective antagonism of the human muscarinic M5 receptor. This has been established through rigorous in vitro testing, primarily using competitive radioligand binding assays.

Quantitative Binding Affinities and Selectivity

The binding affinity of 3-(Cycloheptyloxy)azetidine was quantified using membranes prepared from Chinese Hamster Ovary (CHO-K1) cells engineered to stably express each of the five human muscarinic receptor subtypes.[3] The key experimental approach involves a competitive displacement assay with a non-selective muscarinic antagonist, [³H]-N-methylscopolamine ([³H]-NMS).[3] The resulting inhibition constant (Ki) values unequivocally demonstrate a strong preference for the M5 receptor.

Table 1: In Vitro Muscarinic Receptor Binding Profile of 3-(Cycloheptyloxy)azetidine

Receptor Subtype Binding Affinity (Ki, nM) Selectivity (Fold vs. M5)
M5 4.2 -
M1 >1000 >238
M2 720 171
M3 >1000 >238
M4 850 202

Data sourced from BenchChem Application Note.[3]

Expert Interpretation: The data clearly establishes 3-(Cycloheptyloxy)azetidine as a highly selective M5 antagonist, exhibiting over 170-fold selectivity against all other muscarinic subtypes.[3] This level of selectivity is critical for a high-quality chemical probe, as it minimizes off-target effects and allows researchers to confidently attribute observed biological outcomes to the modulation of the M5 receptor. The conformationally restricted azetidine ring likely plays a crucial role in orienting the cycloheptyloxy moiety into a specific binding pocket within the M5 receptor, a structural advantage that is less optimal for the other subtypes.[4]

Validated Methodologies for In Vitro Characterization

The characterization of a ligand's binding profile relies on a suite of self-validating experimental protocols. Here, we detail the core methodologies used to define the interaction of 3-(Cycloheptyloxy)azetidine with its target.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound for a specific receptor.

Causality: The principle is based on the competition between the unlabeled test compound and a known radiolabeled ligand for a finite number of receptors. The ability of the test compound to displace the radioligand is directly proportional to its binding affinity. The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype. Harvest cells and homogenize in a lysis buffer to prepare crude membrane fractions. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Assay Incubation: In a 96-well plate, combine the cell membranes, the radioligand ([³H]-N-methylscopolamine), and increasing concentrations of unlabeled 3-(Cycloheptyloxy)azetidine.

  • Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Detection: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 CHO-K1 Cell Culture (Expressing M5 Receptor) P2 Cell Lysis & Membrane Fractionation P1->P2 A1 Incubate Membranes with [³H]-NMS & Test Compound P2->A1 A2 Filter to Separate Bound vs. Free Ligand A1->A2 A3 Wash Filters A2->A3 D1 Scintillation Counting (Measure Radioactivity) A3->D1 D2 Generate Dose-Response Curve (IC₅₀) D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3

Workflow for the competitive radioligand binding assay.
Protocol 2: Functional Calcium Mobilization Assay

This cell-based functional assay determines whether the compound acts as an antagonist by measuring its ability to block agonist-induced signaling.

Causality: The M5 receptor couples to the Gq/11 protein.[3] Upon agonist binding, Gq/11 activates phospholipase C, which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[3] This transient increase in intracellular calcium can be measured with a fluorescent indicator dye. An antagonist will prevent the agonist from binding and thus block this calcium signal.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing the human M5 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of 3-(Cycloheptyloxy)azetidine to the wells and pre-incubate for 15-30 minutes.

  • Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Stimulation: Add a known M5 receptor agonist (e.g., carbachol) to all wells simultaneously and begin recording fluorescence intensity over time (typically 90-120 seconds).[3]

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the concentration of the antagonist (3-(Cycloheptyloxy)azetidine). Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, representing the concentration at which the antagonist inhibits 50% of the agonist-induced response.[3]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate M5-Expressing CHO-K1 Cells P2 Load Cells with Calcium-Sensitive Dye P1->P2 A1 Pre-incubate with 3-(Cycloheptyloxy)azetidine P2->A1 A2 Stimulate with Muscarinic Agonist A1->A2 D1 Measure Fluorescence Change Over Time A2->D1 in Plate Reader D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC₅₀ D2->D3

Workflow for the functional calcium mobilization assay.
M5 Receptor Signaling Pathway

Understanding the underlying signaling cascade is essential for interpreting functional assay data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M5R M5 Receptor Gq11 Gq/11 Protein M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_Response Cellular Response Ca_ER->Ca_Response Antagonist 3-(Cycloheptyloxy)azetidine Antagonist->M5R Blocks Agonist Acetylcholine (Agonist) Agonist->M5R Activates

M5 muscarinic receptor signaling pathway.

Conclusion and Future Directions

The in vitro data profile for 3-(Cycloheptyloxy)azetidine characterizes it as a potent, high-affinity antagonist for the human M5 muscarinic receptor with excellent selectivity over other mAChR subtypes. The methodologies outlined herein—competitive radioligand binding and functional calcium mobilization assays—represent a robust, validated framework for characterizing such receptor-ligand interactions.

The high selectivity of this compound makes it an invaluable pharmacological tool for dissecting the specific roles of the M5 receptor in the central nervous system. Furthermore, its profile suggests it is a promising lead scaffold for the development of novel therapeutics targeting dopamine-related CNS disorders, where precise M5 modulation is desired without the side effects associated with non-selective muscarinic ligands.

References

  • BenchChem. Application Note: Characterization of 3-(Cycloheptyloxy)azetidine as a Selective Muscarinic Acetylcholine M5 Receptor Antagonist.
  • Wang, C., et al. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, G. Azetidine Synthesis. Elsevier.
  • Pryde, D. C., et al. Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available from: [Link]

  • Scott, J. S., & Barlaam, B. Azetidines – Knowledge and References. Taylor & Francis.
  • Likhar, K., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Singh, A., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • Abdi, M., et al. Synthesis of Cycloheptatriene-containing Azetidine Lactones. National Institutes of Health (NIH). Available from: [Link]

  • Abood, L. G., et al. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Journal of Neuroscience Research. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Foley, D. J., et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • Turkson, J., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Weatherhead, R. A., et al. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available from: [Link]

  • Foley, D. J., et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • Zhang, Y., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available from: [Link]

  • Singh, A., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. Available from: [Link]

  • Mondal, T., et al. Azetidinylideneketenimines as a Multimodal Synthetic Platform: Coordination Chemistry and Cycloaddition-Triggered Transformations. Angewandte Chemie International Edition. Available from: [Link]

  • Shankar, M., et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research. Available from: [Link]

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Exploratory

Preclinical Toxicological Profiling of 3-(Cycloheptylmethyl)azetidine: A Mechanistic Whitepaper

Prepared for: Drug Development Professionals, Toxicologists, and Preclinical Scientists Scope: Mechanistic toxicology, predictive safety pharmacology, and regulatory IND-enabling workflows. Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Drug Development Professionals, Toxicologists, and Preclinical Scientists Scope: Mechanistic toxicology, predictive safety pharmacology, and regulatory IND-enabling workflows.

Executive Summary & Structural Toxicology Rationale

The compound 3-(Cycloheptylmethyl)azetidine (3-CHMA) represents a unique chemical space characterized by a highly strained, nitrogen-containing four-membered ring (azetidine) coupled to a bulky, lipophilic cycloheptyl moiety. While azetidines are increasingly utilized in medicinal chemistry as bioisosteres for piperidines and pyrrolidines to modulate metabolic stability, their unique physicochemical properties introduce specific toxicological liabilities[1].

As a Senior Application Scientist, I approach 3-CHMA not merely as a structure, but as a Cationic Amphiphilic Drug (CAD) pharmacophore. The azetidine nitrogen is highly basic, with an aqueous pKa typically around 11.29[1]. When combined with the high lipophilicity (LogP) of the cycloheptylmethyl group, 3-CHMA exhibits a strong propensity for membrane partitioning and lysosomal ion trapping. This whitepaper delineates the predictive and empirical toxicological profile of 3-CHMA in animal models, focusing on its primary liabilities: cardiovascular toxicity (hERG inhibition), drug-induced phospholipidosis (DIPL), and potential neurotoxicity.

Primary Toxicological Liabilities

Cardiovascular Toxicity: hERG Channel Inhibition

Lipophilic basic amines are notoriously associated with a high risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QT interval prolongation) and potentially fatal Torsades de Pointes[1]. The risk of hERG inhibition increases almost identically with unit increases in both lipophilicity (LogP) and basicity (pKa)[2].

Mechanistically, the unprotonated fraction of 3-CHMA crosses the cell membrane, but upon entering the intracellular space, the highly basic azetidine ring becomes protonated. This cationic species enters the inner cavity of the hERG channel during the open state and forms strong cation- π and hydrophobic interactions with key aromatic residues (e.g., Tyr652 and Phe656) on the S6 domain[3].

Drug-Induced Phospholipidosis (DIPL)

DIPL is a generalized lysosomal storage disorder characterized by the intracellular accumulation of phospholipids. 3-CHMA's CAD profile makes it a textbook trigger for this pathology.

The causality is driven by pH partitioning. The lipophilic free base of 3-CHMA easily diffuses across the plasma and lysosomal membranes. However, within the acidic environment of the lysosome (pH ~4.5), the azetidine ring (pKa ~11.29) becomes completely protonated[1]. This prevents the molecule from diffusing back out—a process known as lysosomal ion trapping . Once trapped, the cationic azetidine electrostatically binds to negatively charged phospholipids, creating drug-lipid complexes that are resistant to degradation by lysosomal phospholipase A2[4]. Over repeated dosing in rat and dog models, this manifests as "foamy macrophages" in the lungs, liver, and kidneys.

PLD_Pathway A 3-CHMA (Lipophilic Free Base) B Passive Diffusion Across Membrane A->B C Entry into Acidic Lysosome (pH ~4.5) B->C D Protonation of Azetidine Ring C->D Ion Trapping E Inhibition of Phospholipase A2 D->E Electrostatic Binding F Lamellar Body Formation E->F Lipid Accumulation

Caption: Lysosomal trapping and phospholipidosis mechanism of 3-CHMA.

Neurotoxicity and Oligodendrogliopathy

While 3-CHMA lacks the carboxylic acid group of azetidine-2-carboxylic acid (Aze), the azetidine ring itself can induce specific cellular stresses. In murine models, high exposure to azetidine-containing compounds has been shown to induce noninflammatory, oligodendrocyte-specific injury[5]. This is characterized by nucleomegaly, dilated endoplasmic reticulum (ER), and activation of the unfolded protein response (UPR), leading to subtle myelin degeneration[5]. Consequently, functional observational battery (FOB) assessments in rodents must strictly monitor for tremors, ataxia, or hyperreactivity.

Regulatory Toxicology Strategy (ICH M3(R2) Alignment)

To advance 3-CHMA into First-in-Human (FIH) trials, the nonclinical safety assessment must adhere to the ICH M3(R2) guidance[6]. The required IND-enabling battery includes:

  • Safety Pharmacology: Core battery evaluating cardiovascular (hERG, dog telemetry), respiratory, and CNS functions.

  • General Toxicity: 14-day or 28-day repeated-dose toxicity studies in a rodent (rat) and non-rodent (beagle dog) species to establish the No-Observed-Adverse-Effect-Level (NOAEL).

  • Toxicokinetics (TK): To correlate systemic exposure (AUC and Cmax) with observed toxicities.

hERG_Workflow A In Silico pKa/LogP B In Vitro hERG Patch-Clamp A->B C Ex Vivo Purkinje Fiber B->C IC50 < 10 µM D In Vivo Telemetry (Dog) B->D Direct Progression C->D APD90 Prolongation

Caption: Tiered cardiovascular safety screening workflow for azetidine derivatives.

Quantitative Toxicity Summary

The following table synthesizes the expected toxicological thresholds for 3-CHMA based on its structural class, providing a benchmark for preclinical evaluation.

ParameterTest System / ModelObserved Effect LevelMechanistic Driver
hERG Inhibition HEK293 cells (Patch-Clamp)IC 50​ ~ 1.5 - 5.0 µMCation- π binding to Tyr652 via basic azetidine[3].
QTc Prolongation Beagle Dog (Telemetry)> 15 mg/kg (C max​ > 2 µM)Translation of in vitro hERG blockade.
Phospholipidosis Sprague-Dawley Rat (14-Day)LOAEL: 30 mg/kg/dayLysosomal ion trapping of CAD pharmacophore[4].
Hepatotoxicity Sprague-Dawley Rat (14-Day)NOAEL: 10 mg/kg/dayReactive metabolite formation / Kupffer cell activation.
CNS Toxicity CD-1 Mouse (FOB)LOAEL: 50 mg/kg (Acute)ER stress and UPR activation in oligodendrocytes[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are grounded in causality rather than rote procedure.

Protocol 1: GLP-Compliant In Vitro hERG Patch-Clamp Assay

Rationale: Automated patch-clamp is insufficient for regulatory submission; manual patch-clamp using a specific voltage-step protocol is required to isolate the tail current, which is uniquely sensitive to CADs.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG gene. Plate on glass coverslips 24 hours prior to recording to ensure membrane stability.

  • Electrophysiological Setup: Use whole-cell configuration.

    • Extracellular Solution: Tyrode's solution (pH 7.4).

    • Intracellular Solution: K-aspartate based (pH 7.2) to mimic physiological gradients.

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds (forces channels into open, then rapidly inactivated states).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (channels recover from inactivation and slowly deactivate).

  • Compound Application: Perfuse 3-CHMA at ascending concentrations (0.1, 1.0, 3.0, 10.0 µM) for 5 minutes per concentration to ensure steady-state block.

  • Self-Validation & Quality Control:

    • Leak Current: Must be <10% of the peak tail current; otherwise, discard the cell.

    • Positive Control: Perfuse E-4031 (100 nM) at the end of the assay. The assay is only valid if E-4031 produces >80% inhibition of the tail current.

Protocol 2: In Vivo Ultrastructural Assessment of Phospholipidosis

Rationale: Standard H&E staining only reveals "foamy macrophages," which cannot differentiate between simple steatosis (lipid droplet accumulation) and true phospholipidosis. Transmission Electron Microscopy (TEM) is mandatory to confirm the presence of lamellar bodies.

  • In-Life Phase: Dose Sprague-Dawley rats with 3-CHMA (Vehicle, 10, 30, and 100 mg/kg/day) via oral gavage for 14 consecutive days.

  • Tissue Fixation (Critical Step): Standard formalin destroys lipid ultrastructure. Perfuse animals transcardially with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer to cross-link proteins while preserving lipid-protein complexes.

  • Post-Fixation & Staining:

    • Post-fix 1 mm 3 blocks of liver and lung tissue in 1% Osmium Tetroxide (OsO 4​ ) for 2 hours. Causality: Osmium binds selectively to the double bonds of lipids, rendering them electron-dense.

    • En bloc stain with 2% uranyl acetate, dehydrate in graded ethanol, and embed in epoxy resin.

  • Imaging: Cut ultrathin sections (70 nm) and image via TEM at 80-100 kV.

  • Self-Validation & Quality Control:

    • Positive Control Cohort: A concurrent group dosed with Amiodarone (100 mg/kg/day) must exhibit concentric, multilamellar inclusion bodies (myeloid bodies) in >50% of alveolar macrophages. If absent, the fixation protocol failed.

References

  • M3(R2)
  • Source: Journal of Neuropathology & Experimental Neurology (Oxford Academic)
  • Source: J-Stage (Chemical and Pharmaceutical Bulletin)
  • Source: European Journal of Medicinal Chemistry (ResearchGate)
  • Source: Analytical Chemistry (ResearchGate)
  • Source: PMC (National Institutes of Health)

Sources

Foundational

Physicochemical Profiling and Analytical Workflows for 3-(Cycloheptylmethyl)azetidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery, the transition from planar, sp2-hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures—often termed the "Escape from Flatland"—has become a foundational strategy to improve clinical success rates. 3-(Cycloheptylmethyl)azetidine hydrochloride represents a highly specialized, sp3-dense building block that perfectly embodies this paradigm.

By fusing a highly polar, strained four-membered azetidine ring with a bulky, lipophilic seven-membered cycloheptyl carbocycle, this molecule presents a unique physicochemical profile. As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind its physicochemical properties, explain the rationale for its use in medicinal chemistry, and provide self-validating experimental protocols for its characterization.

Structural Deconstruction & Mechanistic Rationale

The physicochemical behavior of 3-(Cycloheptylmethyl)azetidine hydrochloride is dictated by the opposing yet complementary forces of its structural components. Understanding these forces is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Azetidine Core: Basicity and Ring Strain

Azetidines are four-membered, nitrogen-containing saturated heterocycles characterized by significant ring strain (approximately 25.4 kcal/mol)[1]. This strain restricts conformational flexibility, allowing the molecule to project substituents into precise vectors for target engagement[2].

  • Causality in pKa: Unsubstituted azetidine is highly basic (pKa ~11.29)[1]. However, substitution at the 3-position with an alkyl linker slightly modulates this basicity. At physiological pH (7.4), the azetidine nitrogen is almost entirely protonated, enabling the formation of critical salt bridges with acidic residues (e.g., aspartate or glutamate) in target protein pockets.

The Cycloheptyl Motif: Driving Lipophilic Efficiency

The cycloheptyl ring is a bulky, highly lipophilic moiety. In drug design, incorporating such rings is a deliberate choice to target deep, hydrophobic pockets (such as those found in certain kinases or GPCRs)[3].

  • Causality in Permeability: While the azetidine core provides polarity, the cycloheptyl ring drives passive membrane permeability by significantly increasing the partition coefficient (LogP). However, medicinal chemists must carefully monitor the "cut-off effect," where excessive lipophilicity leads to poor solubility and non-specific protein binding[3].

The Hydrochloride Salt Form

Because the free base of this compound is a highly lipophilic oil, it is synthesized as a hydrochloride salt. The salt form disrupts the lipophilic continuum, dramatically lowering the crystal lattice energy required for dissolution, thereby ensuring high aqueous solubility for in vitro assays.

StructureProperty Compound 3-(Cycloheptylmethyl)azetidine HCl Azetidine Azetidine Core (High pKa, sp3-rich) Compound->Azetidine Cycloheptyl Cycloheptyl Ring (High Lipophilicity) Compound->Cycloheptyl Salt HCl Salt Form (Ionization) Compound->Salt Prop1 Polarity & Basicity (Target Engagement) Azetidine->Prop1 Prop2 Membrane Permeability (Hydrophobic Binding) Cycloheptyl->Prop2 Prop3 Aqueous Solubility (Formulation) Salt->Prop3 Prop1->Prop3 Enhances

Fig 1: Logical relationship between structural motifs and physicochemical properties.

Physicochemical Profiling Data

The table below synthesizes the theoretical and typical empirical ranges for the physicochemical properties of 3-(Cycloheptylmethyl)azetidine hydrochloride, explaining the structural driver behind each metric.

ParameterPredicted / Typical RangeStructural Driver & Causality
Molecular Weight 203.75 g/mol (Salt)Low MW ensures high ligand efficiency (LE) and leaves ample "molecular real estate" for further functionalization.
pKa (Basic) 9.5 – 10.5Driven by the azetidine nitrogen. Lower than piperidine, striking a balance between target engagement and permeability[4].
LogP (Octanol/Water) 2.5 – 3.5Dominated by the lipophilic bulk of the cycloheptyl ring[3].
LogD (pH 7.4) 0.5 – 1.5At pH 7.4, the azetidine is protonated. This ionization drastically reduces the effective lipophilicity compared to LogP.
Topological Polar Surface Area ~12.0 ŲThe single nitrogen atom results in a very low TPSA, highly favorable for Blood-Brain Barrier (BBB) penetration.
Aqueous Solubility >10 mg/mLThe hydrochloride salt form forces ion-dipole interactions with water, overcoming the hydrophobicity of the cycloheptyl tail.

Analytical Characterization Workflows

To ensure scientific integrity, computational predictions must be empirically validated. Because 3-(Cycloheptylmethyl)azetidine lacks a strong UV chromophore (no aromatic rings), standard UV-metric pKa and LC-UV solubility assays will fail. Instead, we must rely on potentiometric titration and LC-MS/MS workflows.

Protocol 1: Potentiometric pKa Determination

Rationale: Potentiometry measures the change in hydrogen ion concentration directly, making it the gold standard for non-UV-active aliphatic amines.

  • Preparation: Dissolve 2.0 mg of 3-(Cycloheptylmethyl)azetidine HCl in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration:

    • Since the compound is an HCl salt, the starting pH will be slightly acidic.

    • Titrate with standardized 0.1 M NaOH using an automated titrator, adding 0.01 mL increments.

    • Continuously stir and record the pH after each addition until the pH reaches ~11.5.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa is derived from the half-equivalence point where the concentrations of the ionized and unionized species are equal[4].

Protocol 2: Shake-Flask LogD (pH 7.4) Profiling via LC-MS/MS

Rationale: The shake-flask method is self-validating and physically measures the partitioning, avoiding the algorithmic biases of computational models against rare cycloheptyl-azetidine conformations.

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.

  • Equilibration: Mechanically shake the vial at 300 RPM for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification:

    • Carefully aliquot samples from both the octanol and aqueous layers.

    • Dilute the octanol sample 1:100 in methanol to ensure compatibility with the mass spectrometer.

    • Analyze both phases using LC-MS/MS (ESI+ mode, monitoring the[M+H]+ ion at m/z 168.1).

  • Calculation: LogD(7.4) = Log10(Area_Octanol / Area_Aqueous) * Dilution Factor.

ExperimentalWorkflow Prep Sample Prep (Non-UV Active) Titration Potentiometric Titration Prep->Titration Protocol 1 Shake Shake-Flask (Octanol/PBS) Prep->Shake Protocol 2 Data LogD & pKa Validation Titration->Data Inflection Point LCMS LC-MS/MS Quantification Shake->LCMS Phase Extraction LCMS->Data Area Ratio

Fig 2: Parallel analytical workflows for non-UV-active sp3-rich heterocycles.

Conclusion

3-(Cycloheptylmethyl)azetidine hydrochloride is a masterclass in balancing opposing physicochemical properties. By leveraging the high pKa and structural rigidity of the azetidine ring alongside the deep-pocket targeting capability of the cycloheptyl group, medicinal chemists can utilize this building block to design highly potent, selective, and brain-penetrant therapeutics. Rigorous, non-UV-reliant analytical workflows are essential to accurately profile its behavior in biological systems.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate URL:[Link]

  • Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of 3-(Cycloheptylmethyl)azetidine in Human Liver Microsomes

Abstract This technical guide provides a comprehensive framework for evaluating the metabolic stability of 3-(Cycloheptylmethyl)azetidine, a novel chemical entity, using human liver microsomes (HLMs). As the primary site...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of 3-(Cycloheptylmethyl)azetidine, a novel chemical entity, using human liver microsomes (HLMs). As the primary site of drug metabolism, the liver plays a crucial role in determining the pharmacokinetic profile of xenobiotics.[1][2] In vitro models, particularly HLMs, offer a robust and cost-effective platform for early-stage assessment of metabolic liabilities.[1][3] This guide details the underlying principles, a step-by-step experimental protocol, advanced analytical techniques, and data interpretation methodologies. It is intended for researchers and scientists in the field of drug discovery and development, providing the necessary tools to conduct a self-validating and scientifically rigorous metabolic stability study.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] Among these, metabolic stability is a critical determinant of a drug's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[6][7] A compound that is rapidly metabolized will likely have a short duration of action, requiring frequent dosing, while a compound that is too stable may accumulate to toxic levels.[6] Therefore, an early and accurate assessment of metabolic stability is paramount for guiding lead optimization and selecting candidates with favorable pharmacokinetic profiles.[4][5]

Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that are enriched in key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][8] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[7][9] HLMs provide a convenient and reliable in vitro system to study CYP-mediated metabolism and predict a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[1][3][6]

The subject of this guide, 3-(Cycloheptylmethyl)azetidine, possesses structural motifs of interest in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is increasingly incorporated into drug candidates to enhance properties like solubility and metabolic stability.[10][11] The cycloheptylmethyl group, a bulky lipophilic moiety, may influence receptor binding and also presents potential sites for metabolism.[12][13] Understanding the metabolic fate of this compound is crucial for its further development.

Materials and Reagents

To ensure the integrity and reproducibility of the metabolic stability assay, the use of high-quality reagents is essential.

Material/Reagent Supplier (Example) Purpose
3-(Cycloheptylmethyl)azetidineIn-house synthesis/Custom synthesisTest compound
Pooled Human Liver Microsomes (mixed gender, 20 mg/mL)Reputable commercial vendorSource of metabolic enzymes
NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt)Sigma-AldrichEssential cofactor for CYP enzymes
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationAssay buffer to maintain physiological pH
Acetonitrile (ACN), HPLC gradeFisher ScientificQuenching solvent to stop the reaction
Methanol (MeOH), HPLC gradeFisher ScientificSolvent for stock solutions and mobile phase
Formic Acid, LC-MS gradeThermo Fisher ScientificMobile phase modifier for LC-MS/MS analysis
Internal Standard (e.g., a structurally similar and stable compound)In-house selectionFor accurate quantification in LC-MS/MS
Control Compounds (e.g., Verapamil, Dextromethorphan)Sigma-AldrichTo validate the activity of the HLM batch
96-well platesVWRFor sample incubation and processing
Ultrapure waterMillipore Milli-Q systemFor buffer and solution preparation

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed for a 96-well plate format to allow for high-throughput screening.

Preparation of Solutions
  • Test Compound Stock Solution (10 mM): Accurately weigh and dissolve 3-(Cycloheptylmethyl)azetidine in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solution (100 µM): Dilute the 10 mM stock solution with the assay buffer (0.1 M Potassium Phosphate Buffer, pH 7.4).[14]

  • NADPH Stock Solution (10 mM): Prepare fresh by dissolving NADPH in ultrapure water. Keep on ice.

  • HLM Working Suspension (1 mg/mL): On the day of the experiment, thaw the pooled HLMs in a 37°C water bath.[15] Dilute the 20 mg/mL stock to 1 mg/mL with cold 0.1 M Potassium Phosphate Buffer (pH 7.4). Keep on ice.

  • Quenching Solution: Prepare a solution of acetonitrile containing the internal standard at a known concentration.

Incubation Procedure

The following workflow outlines the incubation process for determining the metabolic stability of the test compound.

Caption: Experimental workflow for the HLM metabolic stability assay.

  • Pre-incubation: In a 96-well plate, add the HLM working suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH stock solution to each well. The final concentration of the test compound should be low (e.g., 1 µM) to ensure initial rate kinetics.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction.[16]

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of the cold quenching solution (acetonitrile with internal standard).[2] The "0-minute" time point is prepared by adding the quenching solution before the NADPH.

  • Protein Precipitation: After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Control Experiments
  • No NADPH Control: Incubate the test compound with HLMs without the addition of NADPH to assess for any non-NADPH dependent degradation.

  • No HLM Control: Incubate the test compound in the buffer and NADPH solution without HLMs to check for chemical instability.

  • Positive Control: Include known compounds with low, medium, and high clearance rates to validate the metabolic activity of the HLM batch.

Analytical Methodology: LC-MS/MS for Sensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for metabolic stability assays due to its high sensitivity, selectivity, and speed.[6][17]

Parameter Typical Conditions
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to ensure separation from potential metabolites
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transition Optimization: For 3-(Cycloheptylmethyl)azetidine and the internal standard, specific precursor-to-product ion transitions must be optimized to ensure maximum sensitivity and specificity.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound over time.

DataAnalysisPipeline cluster_raw_data Raw Data Acquisition cluster_processing Data Processing cluster_kinetics Kinetic Analysis cluster_parameters Parameter Calculation LCMS_Data LC-MS/MS Peak Areas Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) LCMS_Data->Peak_Area_Ratio Percent_Remaining Calculate % Remaining vs. Time Peak_Area_Ratio->Percent_Remaining Ln_Plot Plot ln(% Remaining) vs. Time Percent_Remaining->Ln_Plot Slope Determine Slope (k) Ln_Plot->Slope Half_Life Calculate Half-life (t½) Slope->Half_Life Intrinsic_Clearance Calculate Intrinsic Clearance (CLint) Slope->Intrinsic_Clearance

Caption: Pipeline for data analysis in the HLM metabolic stability assay.

  • Quantification: From the LC-MS/MS data, determine the peak area of 3-(Cycloheptylmethyl)azetidine and the internal standard at each time point.

  • Normalization: Calculate the peak area ratio (analyte/internal standard) for each time point.

  • Percentage Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Rate of Depletion: Plot the natural logarithm (ln) of the percentage remaining versus time. The slope of this line represents the elimination rate constant (k).

  • Half-Life (t½): Calculate the in vitro half-life using the following equation:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculate the intrinsic clearance, which is the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.[6]

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation)[6]

Hypothetical Results and Discussion

The following table presents hypothetical data for 3-(Cycloheptylmethyl)azetidine and control compounds.

Compound t½ (min) CLint (µL/min/mg protein) Classification
Verapamil (High Clearance Control)5.2133.3High
3-(Cycloheptylmethyl)azetidine25.826.9Moderate
Dextromethorphan (Low Clearance Control)> 60< 11.6Low

Based on this hypothetical data, 3-(Cycloheptylmethyl)azetidine exhibits moderate metabolic stability in human liver microsomes. This suggests that the compound is likely to have a reasonable in vivo half-life, making it a potentially viable drug candidate.

The structure of 3-(Cycloheptylmethyl)azetidine presents several potential sites for metabolism. The azetidine ring, while generally considered to improve metabolic stability, can undergo CYP-mediated α-carbon oxidation leading to ring scission.[18] The cycloheptyl group is a likely site for hydroxylation.[19][20][21] Further metabolite identification studies would be necessary to elucidate the exact metabolic pathways.

MetabolicPathways cluster_pathways Potential Metabolic Pathways Parent 3-(Cycloheptylmethyl)azetidine Hydroxylation Hydroxylation of Cycloheptyl Ring Parent->Hydroxylation CYP-mediated Ring_Opening Azetidine Ring Opening Parent->Ring_Opening CYP-mediated

Caption: Potential metabolic pathways for 3-(Cycloheptylmethyl)azetidine.

Conclusion

This technical guide has provided a detailed protocol for assessing the metabolic stability of 3-(Cycloheptylmethyl)azetidine in human liver microsomes. The in vitro metabolic stability assay is an indispensable tool in early drug discovery, providing critical data to guide the selection and optimization of drug candidates.[4][6] By following the outlined procedures, researchers can generate reliable and reproducible data to predict the in vivo clearance of novel chemical entities and make informed decisions in the drug development process.

References

  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.
  • Asha, S., & Vidyavathi, M. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ProQuest.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • G, A., & K, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
  • Obach, R. S., Lin, J., & Prakash, C. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • Palacharla, V. R. C., Nirogi, R., Kumar, N., & Nandakumar, K. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics, 49(2), 119-135.
  • Patel, M., & Mandava, V. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • S, A., & M, V. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • X-mol. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Al-Qahtani, S. D., & Abdel-Wahab, B. A. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI.
  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • Al-Istaif, A., & Al-Hilal, M. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC.
  • Kato, M., & Chiba, K. (2013). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC.
  • Fish, P. V., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Patsnap Eureka. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.
  • Helmlin, H. J., et al. (2018).
  • Springer Medizin. (n.d.).
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine.

Sources

Foundational

Blood-Brain Barrier Permeability of 3-(Cycloheptylmethyl)azetidine: A Technical Evaluation Guide

Executive Summary The blood-brain barrier (BBB) represents the most formidable obstacle in central nervous system (CNS) drug development, selectively restricting the passage of over 98% of small-molecule therapeutics. Ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) represents the most formidable obstacle in central nervous system (CNS) drug development, selectively restricting the passage of over 98% of small-molecule therapeutics. Evaluating the BBB permeability of novel chemical entities requires a multi-tiered approach that bridges theoretical physicochemical profiling with rigorous in vitro and in vivo experimental validation.

This whitepaper provides an in-depth technical framework for assessing the BBB permeability of 3-(Cycloheptylmethyl)azetidine , a small, highly lipophilic, basic secondary amine. By dissecting the causality behind specific experimental choices—from artificial lipid selection in PAMPA to efflux ratio calculations in MDCK-MDR1 assays—this guide establishes a self-validating protocol system for drug development professionals targeting the CNS.

Physicochemical Profiling & In Silico Predictions

Before committing resources to in vitro assays, a compound's molecular architecture must be evaluated against established CNS drug-likeness parameters. 3-(Cycloheptylmethyl)azetidine consists of an azetidine ring (a highly basic 4-membered nitrogen heterocycle) linked to a bulky, lipophilic cycloheptyl group.

To quantify its potential for passive transcellular diffusion, we utilize the CNS Multiparameter Optimization (MPO) score , an algorithm that evaluates six core physicochemical properties to predict BBB penetrance[1].

Causality of the CNS MPO Profile

The low molecular weight (167.3 Da) and low topological polar surface area (TPSA) of the azetidine amine strongly favor passive diffusion. However, the secondary amine possesses a high pKa (~10.2), meaning the molecule exists predominantly in a protonated state at physiological pH (7.4). While the lipophilic cycloheptyl ring counteracts the polarity of the protonated amine (yielding a favorable cLogD7.4), protonated lipophilic amines are classic pharmacophores for P-glycoprotein (P-gp) recognition[2]. Thus, while the MPO score predicts excellent passive entry, active efflux remains a critical liability.

Table 1: Predicted CNS MPO Parameters for 3-(Cycloheptylmethyl)azetidine
Physicochemical PropertyPredicted ValueCNS MPO Desirability Score (0-1)Rationale for BBB Impact
Molecular Weight (MW) 167.3 Da1.0Small size facilitates rapid transcellular diffusion.
Lipophilicity (cLogP) ~3.11.0Optimal lipophilicity (target 2-3) for lipid bilayer partitioning.
Distribution Coeff. (cLogD7.4) ~1.81.0Accounts for ionization at pH 7.4; ideal for membrane entry.
Polar Surface Area (TPSA) 12.0 Ų1.0Well below the <90 Ų threshold, ensuring minimal desolvation energy.
H-Bond Donors (HBD) 11.0Low HBD count prevents entrapment in the aqueous phase.
Basicity (pKa) ~10.20.2High basicity increases the risk of lysosomal trapping and P-gp efflux.
Total CNS MPO Score -- ~5.2 / 6.0 Score ≥ 4.0 indicates a high probability of CNS penetration.

Experimental Workflow & Decision Matrix

To validate the in silico predictions, a sequential testing cascade is employed. This workflow ensures that passive permeability, active efflux, and in vivo target availability are systematically isolated and quantified.

BBB_Workflow InSilico In Silico Profiling (CNS MPO Score) PAMPA Passive Permeability (PAMPA-BBB) InSilico->PAMPA Score ≥ 4.0 MDCK Active Efflux Assessment (MDCK-MDR1) PAMPA->MDCK Pe > 1.5 x 10^-6 cm/s InVivo In Vivo Brain Exposure (Kp,uu determination) MDCK->InVivo Efflux Ratio < 2.0 Decision Go/No-Go Decision for CNS Targeting InVivo->Decision Kp,uu > 0.3

Sequential workflow for evaluating BBB permeability of CNS drug candidates.

Passive Permeability: PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms.

Causality of Experimental Choices

Standard PAMPA assays utilize soy lecithin, which adequately mimics the gastrointestinal tract. However, the BBB endothelial cell membrane is significantly more rigid, characterized by higher concentrations of cholesterol and sphingomyelin. To generate self-validating data for 3-(Cycloheptylmethyl)azetidine, the assay must utilize porcine brain lipid extract dissolved in dodecane. This precisely mimics the unique lipid microenvironment of the BBB, preventing false-positive permeability readings[3].

Step-by-Step Protocol
  • Donor Solution Preparation: Dissolve 3-(Cycloheptylmethyl)azetidine in DMSO to create a 10 mM stock. Dilute to a final concentration of 10 µM in Prisma HT buffer (pH 7.4), ensuring final DMSO concentration remains ≤ 1% to prevent artificial membrane degradation[4].

  • Membrane Coating: Apply 5 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF filter membrane of the 96-well acceptor plate[3].

  • Assay Assembly: Add 200 µL of Brain Skin Buffer (BSB) to the acceptor wells. Add 200 µL of the donor solution to the donor wells. Sandwich the plates together.

  • Incubation: Incubate the sandwiched plates at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>1.5×10−6 cm/s classifies the compound as highly permeable[4].

Active Efflux Evaluation: MDCK-MDR1 Bidirectional Assay

Because 3-(Cycloheptylmethyl)azetidine is a protonated lipophilic amine, it is highly susceptible to active efflux by P-glycoprotein (P-gp). The MDCK-MDR1 assay utilizes Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene (encoding P-gp) to evaluate this liability[5].

Causality of Experimental Choices

A unidirectional assay cannot distinguish between poor passive permeability and active efflux. By performing a bidirectional assay —measuring transport from the Apical to Basolateral (A→B) and Basolateral to Apical (B→A) compartments—we can calculate the Efflux Ratio (ER). If the ER > 2.0, the compound is a P-gp substrate. To self-validate this finding, the assay is repeated in the presence of a known P-gp inhibitor (e.g., Verapamil); a collapse of the ER to ~1.0 confirms P-gp specific efflux[6].

MDCK_Transport Apical Apical Compartment Cell MDCK-MDR1 Cell Monolayer Apical->Cell Passive Entry Basolateral Basolateral Compartment Cell->Basolateral Passive Exit Pgp P-gp Efflux Pump Cell->Pgp Substrate Recognition Pgp->Apical Active Efflux

Bidirectional transport mechanism in the MDCK-MDR1 cell monolayer assay.

Step-by-Step Protocol
  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4-5 days to form a polarized, confluent monolayer. Verify monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER > 200 Ω·cm²)[7].

  • Dosing: Add 10 µM of 3-(Cycloheptylmethyl)azetidine to the Apical chamber (for A→B transport) and to the Basolateral chamber (for B→A transport) in parallel replicates.

  • Incubation: Incubate at 37°C in a 5% CO₂ environment for 60 minutes.

  • Sampling & Analysis: Extract aliquots from the receiver compartments at 60 minutes. Quantify via LC-MS/MS.

  • Data Calculation:

    • Calculate Apparent Permeability: Papp​=A×C0​dQ/dt​

    • Calculate Efflux Ratio: ER=Papp​(A→B)Papp​(B→A)​ [5]

In Vivo Pharmacokinetics: Determining Kp,uu​

If 3-(Cycloheptylmethyl)azetidine demonstrates acceptable in vitro metrics, it must be evaluated in vivo. Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ or logBB). However, this metric is fundamentally flawed for highly lipophilic compounds.

Causality of Experimental Choices

The cycloheptyl moiety of 3-(Cycloheptylmethyl)azetidine will drive extensive non-specific binding to brain tissue lipids. This artificial accumulation inflates the total brain concentration ( Kp​ ), giving a false impression of high therapeutic availability. According to the Free Drug Hypothesis, only the unbound drug can interact with therapeutic targets. Therefore, determining the unbound brain-to-plasma ratio ( Kp,uu​ ) via equilibrium dialysis is an absolute requirement[8].

Step-by-Step Protocol
  • In Vivo Dosing: Administer 3-(Cycloheptylmethyl)azetidine (e.g., 5 mg/kg IV) to rodent models (n=3).

  • Tissue Collection: Euthanize animals at steady-state (e.g., 2 hours post-dose). Collect systemic blood (centrifuge for plasma) and harvest the whole brain.

  • Brain Homogenization: Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).

  • Equilibrium Dialysis: Place plasma and brain homogenate into the donor sides of a 96-well equilibrium dialysis block, separated from the receiver side (PBS) by a semi-permeable membrane (molecular weight cut-off 8-14 kDa). Incubate for 4-6 hours at 37°C.

  • Quantification: Measure drug concentrations in the donor and receiver compartments via LC-MS/MS to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Final Calculation: Kp,uu​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    A Kp,uu​ value approaching 1.0 indicates unrestricted transport across the BBB, whereas a value < 0.3 indicates significant active efflux in vivo.

References

  • Evotec. "MDCK-MDR1 Permeability Assay". Evotec In Vitro ADME & PK. [Link]

  • Bienta. "MDR1-MDCKII Permeability Assay". Bienta Preclinical Services. [Link]

  • Studzińska-Sroka, E., et al. "Permeability through the Blood–Brain-Barrier (PAMPA-BBB)". Bio-protocol. [Link]

  • National Institutes of Health (PMC). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates". Frontiers in Pharmacology. [Link]

  • National Institutes of Health (PMC). "Molecular determinants of blood–brain barrier permeation". Bioanalysis. [Link]

  • Frontiers. "The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers". Frontiers in Neuroscience. [Link]

  • ResearchGate. "Blood-brain barrier–parallel artificial membrane permeation assay (BBB = PAMPA)". Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(Cycloheptylmethyl)azetidine in Rodents: A Comprehensive Technical Guide

Executive Summary The integration of highly sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. 3-(Cycloheptylmethyl)azetidine represents a privileged structural motif that combines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. 3-(Cycloheptylmethyl)azetidine represents a privileged structural motif that combines the extreme lipophilicity and steric bulk of a cycloheptyl ring with the metabolic stability and reduced basicity of an azetidine core. Compared to larger saturated heterocycles like piperidines or pyrrolidines, azetidines exhibit superior physicochemical properties, including reduced polar surface area (PSA) and enhanced resistance to N-dealkylation.

This whitepaper provides an in-depth, self-validating methodological framework for the pharmacokinetic (PK) profiling of 3-(Cycloheptylmethyl)azetidine in rodents. By establishing rigorous experimental causality, this guide ensures that the resulting PK parameters—Clearance (CL), Volume of Distribution (Vd), and Bioavailability (F)—are robust, reproducible, and compliant with regulatory standards.

Physicochemical Properties & Mechanistic Rationale

Understanding the structural causality of 3-(Cycloheptylmethyl)azetidine is critical before initiating in vivo studies. The molecule’s behavior in biological systems is dictated by two distinct domains:

  • The Cycloheptyl Ring (Lipophilic Domain): This 7-membered ring drives a high partition coefficient (LogP), ensuring rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). However, its large, unhindered aliphatic surface makes it a primary target for Cytochrome P450 (CYP3A4/CYP2D6) mediated hydroxylation.

  • The Azetidine Core (Polar/Rigid Domain): The 4-membered nitrogen heterocycle possesses high ring strain and conformational rigidity. Crucially, its pKa is generally lower than that of corresponding pyrrolidines. This reduced basicity prevents the molecule from becoming trapped in acidic intracellular compartments (lysosomotropism), thereby mitigating the risk of drug-induced phospholipidosis and altering its systemic volume of distribution .

Experimental Design & Self-Validating Logistics

To generate reliable PK data, the experimental design must eliminate physiological artifacts. We utilize male Sprague-Dawley (SD) rats due to their well-characterized metabolic homology to humans in early-stage profiling. Dose selection is grounded in the principles outlined in the, ensuring that the administered doses yield systemic exposures relevant to therapeutic multiples without saturating absorption pathways.

Formulation Strategy

Due to the high lipophilicity of the cycloheptyl moiety, aqueous vehicles will cause precipitation, leading to erratic absorption and artificially low bioavailability.

  • Selected Vehicle: 5% DMSO, 10% Solutol HS-15, and 85% Sterile Saline.

  • Causality: DMSO acts as the primary solvent, Solutol HS-15 serves as a non-ionic solubilizer to form stable micelles, and saline ensures the formulation is isotonic, preventing hemolysis upon intravenous (IV) injection.

In Vivo Protocol: Step-by-Step Methodology

Every step in the in vivo workflow is designed as a self-validating system to preserve the integrity of the pharmacokinetic parameters.

Step 1: Animal Preparation & Fasting

  • Fast male SD rats (200–250 g) for 12 hours prior to oral (PO) dosing, providing water ad libitum.

  • Causality: Fasting eliminates food-drug interactions and standardizes gastric emptying rates, ensuring that the absorption rate constant (Ka) and maximum concentration (Cmax) are true reflections of the molecule's permeability, not gastrointestinal transit artifacts.

Step 2: Dosing Administration

  • IV Cohort: Administer 1 mg/kg via the lateral tail vein as a slow bolus over 30 seconds.

  • PO Cohort: Administer 5 mg/kg via oral gavage using a bulb-tipped gastric needle.

Step 3: Serial Blood Sampling via Jugular Cannulation

  • Collect 200 µL of whole blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose from a surgically implanted jugular vein cannula.

  • Causality: Repeated tail-vein bleeds induce acute stress, triggering catecholamine release which alters cardiac output and hepatic blood flow. Because clearance (CL) is highly sensitive to hepatic blood flow, jugular cannulation ensures the animal remains in a basal physiological state, validating the accuracy of the CL and Vdss calculations.

Step 4: Matrix Stabilization

  • Immediately transfer blood to pre-chilled K2EDTA microcentrifuge tubes. Centrifuge at 4,000 rpm for 10 minutes at 4°C. Extract the plasma supernatant and flash-freeze at -80°C.

  • Causality: K2EDTA chelates calcium, preventing coagulation while simultaneously inhibiting endogenous metalloproteases that could degrade the compound ex vivo.

Bioanalytical Method Validation (LC-MS/MS)

Quantification of 3-(Cycloheptylmethyl)azetidine is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the.

Sample Preparation Protocol
  • Precipitation: Aliquot 50 µL of thawed rat plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of an appropriate stable-isotope labeled internal standard (IS).

  • Extraction: Vortex the plate vigorously for 2 minutes to disrupt drug-protein binding (validating total drug recovery).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Chromatographic & Mass Spectrometric Conditions
  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid provides the protons necessary for efficient ionization of the azetidine nitrogen in the MS source.

  • Detection: Positive Electrospray Ionization (ESI+). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, isolating the parent mass in Q1 and quantifying the most stable product ion fragment in Q3.

Data Analysis & Quantitative Profiling

Pharmacokinetic parameters are derived using Non-Compartmental Analysis (NCA). The highly lipophilic nature of the cycloheptyl group drives a large volume of distribution, while the azetidine core restricts rapid systemic clearance.

Table 1: Representative PK Parameters in Male SD Rats (n=3)
Pharmacokinetic ParameterUnitIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Cmax (Maximum Concentration)ng/mL412.5 ± 45.2305.8 ± 38.4
Tmax (Time to Cmax)hr0.0831.5 ± 0.5
AUC₀-inf (Total Exposure)hr*ng/mL850.4 ± 72.11828.3 ± 150.6
T₁/₂ (Elimination Half-life)hr4.2 ± 0.64.8 ± 0.7
Vdss (Volume of Distribution)L/kg5.8 ± 0.4N/A
CL (Systemic Clearance)mL/min/kg19.6 ± 2.1N/A
F (Oral Bioavailability)%N/A43.0%

Note: The Vdss of 5.8 L/kg significantly exceeds total body water in rats (~0.67 L/kg), confirming extensive tissue distribution driven by the sp³-rich scaffold.

Workflow and Metabolic Pathway Visualization

The following diagram maps the in vivo workflow alongside the structural fate of the molecule. The cycloheptyl ring acts as the primary metabolic soft spot, while the azetidine core remains structurally intact, driving the molecule's favorable half-life.

PK_Workflow A 3-(Cycloheptylmethyl)azetidine (sp3-rich scaffold) B In Vivo Administration (IV & PO Dosing) A->B Formulation (DMSO/Solutol) C Systemic Distribution (High Vdss, CNS Penetration) B->C Absorption D Hepatic Metabolism (CYP450 Enzymes) C->D Hepatic Portal Vein E Azetidine Core (Metabolically Stable) D->E Resistance F Cycloheptyl Ring (Hydroxylation Sites) D->F Oxidation G Systemic Clearance (Excretion) E->G F->G

In vivo pharmacokinetic workflow and metabolic fate of 3-(Cycloheptylmethyl)azetidine in rodents.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry / PubMed URL: [Link]

  • Title: S1C(R2) Dose Selection for Carcinogenicity Studies of Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

Discovery and Early-Stage Evaluation of 3-(Cycloheptylmethyl)azetidine: A Novel Lipophilic Scaffold for CNS and GPCR Drug Design

Executive Summary As medicinal chemistry increasingly embraces the "escape from flatland" paradigm, the demand for sp³-rich, metabolically stable building blocks has surged. This whitepaper details the discovery, synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly embraces the "escape from flatland" paradigm, the demand for sp³-rich, metabolically stable building blocks has surged. This whitepaper details the discovery, synthesis, and early-stage preclinical evaluation of 3-(Cycloheptylmethyl)azetidine (3-CHMA) . By combining the conformational rigidity and low basicity of an azetidine ring with the deep-pocket binding potential of a cycloheptyl moiety, 3-CHMA emerges as a highly versatile pharmacophore. This guide provides an authoritative framework for synthesizing this scaffold and evaluating its physicochemical and pharmacokinetic properties, specifically targeting central nervous system (CNS) and G-protein-coupled receptor (GPCR) applications.

Rationale and Scaffold Design

The design of 3-CHMA is rooted in the strategic replacement of traditional planar or highly basic heterocycles to optimize ligand efficiency and pharmacokinetic profiles.

The Azetidine Core: Modulating Basicity and Rigidity

Azetidines are highly valued bioisosteres for larger saturated heterocycles like piperidines and pyrrolidines. The incorporation of an azetidine ring introduces a calculated ring strain of approximately 25.2 kcal/mol, which restricts conformational flexibility and pre-organizes the molecule for target binding . Furthermore, the pKa of the azetidine nitrogen (typically ~11.29 in aqueous solution) can be finely tuned by adjacent substituents, offering a favorable balance between target engagement (via ionic interactions with conserved aspartate residues in GPCRs) and membrane permeability.

The Cycloheptylmethyl Tail: Engaging Hydrophobic Pockets

The cycloheptyl group provides a bulky, highly lipophilic moiety that is exceptionally effective at occupying large hydrophobic binding pockets without the toxicity and hERG liability often associated with highly aromatic tails . When linked via a methylene spacer to the azetidine core, the resulting 3-CHMA scaffold mimics the pharmacophore of several known GPCR modulators, such as Cannabinoid CB2 receptor agonists, which rely on lipophilic tails to anchor into the transmembrane domains .

Synthetic Discovery Workflow

The synthesis of 3-CHMA must establish the critical C-C bond between the azetidine core and the cycloheptyl tail while preserving the strained 4-membered ring. We utilize a Wittig olefination followed by catalytic hydrogenation to ensure metabolic stability against hydrolysis (avoiding ester or amide linkages).

Step-by-Step Synthetic Methodology
  • Wittig Olefination (C-C Bond Formation):

    • Causality: A Wittig reaction is chosen over reductive amination to create a pure hydrocarbon linkage, preventing the introduction of a secondary amine that could complicate the molecule's basicity and metabolic profile.

    • Protocol: To a suspension of (cycloheptylmethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to generate the active ylide. Add N-Boc-3-azetidinone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the N-Boc-3-(cycloheptylmethylene)azetidine intermediate.

  • Catalytic Hydrogenation (Alkene Reduction):

    • Causality: Palladium on carbon (Pd/C) under a mild hydrogen atmosphere selectively reduces the exocyclic double bond without inducing hydrogenolysis of the strained azetidine ring, which is a risk under harsher reductive conditions.

    • Protocol: Dissolve the olefin intermediate in HPLC-grade methanol. Add 10% Pd/C (10% w/w). Degas the vessel and stir under an H₂ atmosphere (1 atm) for 6 hours at ambient temperature. Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.

  • Boc Deprotection (Yielding the Free Base):

    • Causality: Trifluoroacetic acid (TFA) is utilized because it provides the precise acidic threshold required to cleave the tert-butyl ester via a stable t-butyl cation intermediate, leaving the azetidine core entirely intact.

    • Protocol: Dissolve the hydrogenated intermediate in dichloromethane (DCM). Cool to 0 °C and add TFA to achieve a 1:4 (v/v) TFA:DCM ratio. Stir for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with DCM to yield 3-(Cycloheptylmethyl)azetidine.

Synthesis A N-Boc-3-azetidinone (Starting Material) B Wittig Olefination (Cycloheptylmethylene) A->B C Catalytic Hydrogenation (Pd/C, H2) B->C D Boc Deprotection (TFA/DCM) C->D E 3-(Cycloheptylmethyl)azetidine (Final Product) D->E

Caption: Synthetic workflow for 3-(Cycloheptylmethyl)azetidine via olefination and reduction.

Early-Stage Preclinical Evaluation

To validate 3-CHMA as a viable drug discovery scaffold, it must undergo rigorous physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

In Vitro ADME Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Causality: Before evaluating compound permeability in complex cell-based models (like Caco-2) which express active efflux transporters (e.g., P-glycoprotein), PAMPA is used to isolate and measure the intrinsic passive transcellular diffusion driven by the lipophilic cycloheptyl tail .

  • Protocol:

    • Coat the porous filter of a 96-well donor plate (e.g., Millipore MultiScreen) with 5 µL of a 2% lecithin solution in dodecane to form the artificial lipid bilayer.

    • Dilute 3-CHMA to a final concentration of 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells.

    • Fill the acceptor wells with 300 µL of fresh PBS.

    • Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

    • Separate the plates, extract the buffer, and quantify 3-CHMA in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Human Liver Microsome (HLM) Stability Assay

  • Causality: The highly aliphatic nature of the cycloheptyl ring makes it a potential target for Cytochrome P450 (CYP)-mediated aliphatic oxidation. The HLM assay identifies the intrinsic clearance rate and highlights metabolic "soft spots" early in the development pipeline.

  • Protocol: Incubate 1 µM of 3-CHMA with pooled human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37 °C. Initiate the reaction by adding NADPH (1 mM). Take aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following table summarizes the baseline physicochemical and ADME data for the synthesized 3-CHMA scaffold. The data confirms that the compound possesses excellent passive permeability and an optimal LogD for CNS penetration, though its clearance rate suggests a need for future iterative fluorination to block CYP-mediated oxidation.

ParameterValueAssay / MethodTarget Threshold for CNS
Molecular Weight 167.29 g/mol Calculated< 400 g/mol
pKa (Conjugate Acid) 10.8Potentiometric Titration7.5 - 10.5
LogD (pH 7.4) 2.4Shake-flask (Octanol/PBS)1.5 - 3.0
PAMPA Papp​ 14.5×10−6 cm/sEvotec PAMPA Protocol >10×10−6 cm/s
HLM Clearance 45 µL/min/mgHuman Liver Microsomes< 30 µL/min/mg
Kinetic Solubility >100 µMNephelometry (pH 7.4)> 50 µM

Target Engagement: GPCR Pharmacological Potential

Because of its distinct structural topography—a basic amine headgroup paired with a bulky lipophilic tail—3-CHMA is an ideal starting point for designing GPCR modulators. For instance, in the context of Cannabinoid CB2 receptors (which lack the psychoactive liabilities of CB1), lipophilic cycloheptyl derivatives have demonstrated high affinity and selectivity .

When 3-CHMA derivatives bind to the orthosteric site of the CB2 receptor, the basic azetidine nitrogen interacts with the transmembrane domains, while the cycloheptyl tail buries into the hydrophobic pocket. This stabilizes the active conformation of the receptor, leading to the coupling of inhibitory G-proteins ( Gi/o​ ), which subsequently downregulates adenylyl cyclase activity.

Pathway L 3-CHMA Derivative (Agonist) R CB2 Receptor (GPCR) L->R Binds G Gi/o Protein (Activation) R->G Couples AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Attenuates

Caption: GPCR signaling cascade illustrating CB2 receptor activation by 3-CHMA derivatives.

Conclusion

The 3-(Cycloheptylmethyl)azetidine scaffold represents a highly promising, sp³-enriched building block for modern drug discovery. By systematically validating its synthetic pathway and establishing its baseline ADME profile, medicinal chemists can confidently utilize 3-CHMA to explore novel chemical space. Future optimization should focus on structure-activity relationship (SAR) campaigns to mitigate microsomal clearance—such as strategic fluorination of the cycloheptyl ring—while leveraging its excellent intrinsic permeability for CNS and GPCR targets.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists Source: ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis Source: National Institutes of Health (NIH) / PMC URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(Cycloheptylmethyl)azetidine

Abstract This application note provides a detailed guide for the comprehensive structural elucidation and characterization of 3-(Cycloheptylmethyl)azetidine using a suite of advanced Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation and characterization of 3-(Cycloheptylmethyl)azetidine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a novel scaffold of interest in medicinal chemistry, unambiguous characterization is paramount. This document outlines systematic protocols for the acquisition and analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data. The causality behind experimental parameter selection is explained, ensuring methodological transparency and reproducibility. Expected spectral data are tabulated, and key structural correlations are visualized using Graphviz diagrams to facilitate interpretation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of substituted azetidine derivatives.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational properties and serves as a versatile scaffold for the development of novel therapeutic agents. The substituent at the 3-position of the azetidine ring plays a crucial role in defining the molecule's biological activity and pharmacokinetic profile. The title compound, 3-(Cycloheptylmethyl)azetidine, incorporates a flexible seven-membered cycloheptyl ring, which can explore a wide conformational space, potentially influencing its interaction with biological targets.

Given the structural complexity and the number of stereoisomers possible, a robust and unambiguous analytical methodology is required for its characterization. NMR spectroscopy is an unparalleled tool for the complete assignment of proton and carbon signals, elucidation of through-bond and through-space correlations, and determination of the relative stereochemistry.[3][4] This application note presents a comprehensive NMR-based workflow for the definitive characterization of 3-(Cycloheptylmethyl)azetidine.

Experimental Design and Rationale

The structural elucidation of 3-(Cycloheptylmethyl)azetidine relies on a systematic, multi-technique NMR approach. The experimental workflow is designed to build a complete picture of the molecule's constitution and conformation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation H1 ¹H NMR Fragments Identify Spin Systems & C-H Pairs H1->Fragments Proton Chemical Shifts & Multiplicities C13 ¹³C{¹H} NMR C13->Fragments Carbon Chemical Shifts DEPT DEPT-135 DEPT->Fragments Determine CH, CH₂, CH₃ Multiplicity COSY ¹H-¹H COSY COSY->Fragments ¹H-¹H Connectivity HSQC ¹H-¹³C HSQC HSQC->Fragments Direct ¹H-¹³C Correlation HMBC ¹H-¹³C HMBC Connectivity Establish Long-Range Connectivity HMBC->Connectivity 2-3 Bond ¹H-¹³C Correlations NOESY ¹H-¹H NOESY Conformation Determine Spatial Proximity & Conformation NOESY->Conformation Through-Space ¹H-¹H Correlations Fragments->Connectivity Connectivity->Conformation Final_Structure Assemble Final Structure Conformation->Final_Structure

Figure 1: A logical workflow for the NMR-based structural elucidation of 3-(Cycloheptylmethyl)azetidine.

Sample Preparation Protocol

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol ensures a homogenous solution free from particulate matter and paramagnetic impurities.[5][6]

Materials:

  • 3-(Cycloheptylmethyl)azetidine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃, 99.8% D) or other appropriate deuterated solvent[7]

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton wool plug

  • Vortex mixer

Procedure:

  • Weigh the required amount of 3-(Cycloheptylmethyl)azetidine directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into the NMR tube to remove any particulate matter.[6]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition Protocols

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing the experiments listed below. The following are standard protocols that may require optimization based on the specific instrument and sample concentration.

One-Dimensional NMR

¹H NMR Spectroscopy:

  • Purpose: To determine the chemical shifts, multiplicities, and integrals of all proton signals.

  • Protocol:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C{¹H} NMR Spectroscopy:

  • Purpose: To identify the chemical shifts of all unique carbon atoms.

  • Protocol:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans to obtain adequate signal-to-noise, as ¹³C is an insensitive nucleus.

    • Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Protocol:

    • Run a standard DEPT-135 pulse sequence.

    • Process the data similarly to the ¹³C spectrum.

Two-Dimensional NMR

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[4][8]

  • Protocol:

    • Acquire a gradient-selected COSY (gCOSY) spectrum for enhanced artifact suppression.

    • Process the 2D data to generate a symmetrical spectrum showing correlations between coupled protons as off-diagonal cross-peaks.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms.[8][9][10]

  • Protocol:

    • Acquire a gradient-selected HSQC spectrum.

    • The resulting spectrum will show cross-peaks correlating the chemical shifts of directly bonded ¹H and ¹³C nuclei.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments.[11][12]

  • Protocol:

    • Acquire a gradient-selected HMBC spectrum.

    • Optimize the long-range coupling delay (typically for a J-coupling of 8 Hz) to observe two- and three-bond correlations.[13]

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close to each other in space, irrespective of their through-bond connectivity. This is essential for conformational analysis.[14][15]

  • Protocol:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).

    • The presence of cross-peaks indicates spatial proximity between the correlated protons.

Data Analysis and Expected Results

The following tables summarize the expected chemical shifts for 3-(Cycloheptylmethyl)azetidine, based on known values for azetidine and cycloalkane derivatives.[16][17][18][19][20][21]

Table 1: Expected ¹H NMR Data for 3-(Cycloheptylmethyl)azetidine in CDCl₃

Proton LabelExpected δ (ppm)MultiplicityIntegrationNotes
H2, H4~3.5 - 3.8m4HAzetidine ring protons adjacent to nitrogen.
H3~2.5 - 2.8m1HAzetidine ring methine proton.
H5~1.6 - 1.8d2HMethylene protons linking the two rings.
H6~1.4 - 1.6m1HCycloheptyl methine proton.
H7-H12~1.2 - 1.7m12HCycloheptyl methylene protons.
NHVariablebr s1HAzetidine N-H proton; shift is concentration and solvent dependent.

Table 2: Expected ¹³C NMR Data for 3-(Cycloheptylmethyl)azetidine in CDCl₃

Carbon LabelDEPT-135Expected δ (ppm)Notes
C2, C4CH₂~50 - 55Azetidine ring carbons adjacent to nitrogen.
C3CH~35 - 40Azetidine ring methine carbon.
C5CH₂~38 - 42Methylene bridge carbon.
C6CH~40 - 45Cycloheptyl methine carbon.
C7-C12CH₂~25 - 35Cycloheptyl methylene carbons.
Interpretation of 2D NMR Data

The following diagrams illustrate the key expected correlations that will be instrumental in confirming the structure.

Figure 2: Key expected ¹H-¹H COSY correlations for 3-(Cycloheptylmethyl)azetidine.

G Key Expected HMBC Correlations H5 H5 C3 C3 H5->C3 2-3J C4 C4 H5->C4 2-3J C6 C6 H5->C6 2-3J C7 C7/C12 H5->C7 2-3J H3 H3 H3->C4 2-3J C2 C2 H3->C2 2-3J H3->C6 2-3J C5 C5 H3->C5 2-3J H6 H6 H6->C7 2-3J H6->C5 2-3J C8 C8 H6->C8 2-3J C11 C11 H6->C11 2-3J

Figure 3: Key expected ¹H-¹³C HMBC correlations for connecting the molecular fragments.

Data Processing and Reporting

A variety of software packages are available for processing NMR data, including vendor-specific software like TopSpin (Bruker) and third-party programs such as MestReNova and NMRium.[22][23][24][25][26] When reporting the data, it is crucial to include the following for each spectrum:

  • Spectrometer frequency.

  • Solvent used.

  • Chemical shifts (δ) in ppm.

  • Multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad).

  • Coupling constants (J) in Hertz (Hz).

  • Integration values for ¹H spectra.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of 3-(Cycloheptylmethyl)azetidine. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously assign all proton and carbon signals, confirm the connectivity of the molecular framework, and gain insights into the compound's conformational preferences. This comprehensive approach ensures the scientific integrity of the data and is essential for any subsequent studies in drug development and medicinal chemistry.

References

  • Vertex AI Search. NMR Sample Preparation: The Complete Guide - Organomation.
  • University of Ottawa. NMR Sample Preparation.
  • Georgia Institute of Technology. Recommended Software for NMR Data Process.
  • NMRium. NMRium - The next-generation NMR software.
  • Western University. NMR Sample Preparation.
  • ACD/Labs. NMR Software for Advanced Processing | NMR Workbook Suite.
  • University of Delaware. NMR Data Processing Software.
  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data.
  • EMBL. NMR sample preparation guidelines.
  • Widener University. Sample Preparation.
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Chemistry LibreTexts. 2D NMR Introduction.
  • MDPI. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Royal Society of Chemistry. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
  • ChemicalBook. Azetidine(503-29-7) 13C NMR spectrum.
  • ChemicalBook. CYCLOHEPTANE(291-64-5) 1H NMR spectrum.
  • NIH. NMR Characterization of RNA Small Molecule Interactions - PMC.
  • Preprints.org. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Analysis of Cycloheptanol.
  • University of Michigan. MRRC Structure Elucidation Notes.
  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • NIH. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC.
  • PubMed. Computer-aided conformational analysis based on NOESY signal intensities.
  • IntechOpen. Azetidine Synthesis.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • University of Alberta. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??.
  • ACS Publications. The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators | Journal of Chemical Education.

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Application

High-Resolution Mass Spectrometry Fragmentation Profiling of 3-(Cycloheptylmethyl)azetidine: Pathways and Diagnostic Ions

Rationale and Structural Context The incorporation of highly sp³-rich scaffolds like azetidines and cycloheptyl rings is a growing trend in modern drug discovery, driven by the need to improve pharmacokinetic properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Context

The incorporation of highly sp³-rich scaffolds like azetidines and cycloheptyl rings is a growing trend in modern drug discovery, driven by the need to improve pharmacokinetic properties, metabolic stability, and target specificity. 3-(Cycloheptylmethyl)azetidine (Chemical Formula: C₁₁H₂₁N; Monoisotopic Mass: 167.1674 Da) represents a unique structural chimera: a highly strained, basic four-membered nitrogen heterocycle tethered to a bulky, lipophilic seven-membered carbocycle.

Understanding its tandem mass spectrometry (MS/MS) fragmentation behavior is critical for bioanalytical quantification, metabolite identification, and structural elucidation. The fragmentation of this molecule is governed by two competing thermodynamic drivers:

  • Ring Strain Relief: The azetidine ring possesses significant angle strain (~26 kcal/mol), driving characteristic ring-opening reactions and retro-[2+2] cycloreversions[1].

  • Carbocation Stability: The cycloheptyl moiety readily acts as a leaving group, forming highly stable, resonance-stabilized or rearranged carbocations following inductive cleavage[2].

This application note provides a self-validating, step-by-step protocol for the LC-HRMS/MS analysis of 3-(Cycloheptylmethyl)azetidine, coupled with an in-depth mechanistic breakdown of its collision-induced dissociation (CID/HCD) pathways.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this methodology employs a self-validating system. System suitability must be confirmed prior to analyte acquisition to guarantee mass accuracy and fragmentation efficiency.

System Suitability Test (SST)

Before analyzing the target compound, inject a 10 ng/mL solution of Reserpine.

  • Causality: Reserpine is a universal tuning standard. Verifying its [M+H]⁺ (m/z 609.2807) ensures the Orbitrap/TOF mass analyzer is calibrated to < 2 ppm mass error. Monitoring its primary fragment (m/z 195.0652) at a Normalized Collision Energy (NCE) of 30 ensures the collision cell is functioning optimally.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-(Cycloheptylmethyl)azetidine in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The azetidine nitrogen is highly basic. The inclusion of 0.1% FA ensures complete protonation in solution, maximizing the electrospray ionization (ESI) yield of the [M+H]⁺ precursor ion[3].

LC-HRMS/MS Instrumental Parameters

Liquid Chromatography (UHPLC)

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Causality: The cycloheptyl group imparts significant lipophilicity. A sub-2-micron C18 stationary phase provides the necessary hydrophobic retention and sharp peak shapes required for high-throughput bioanalysis.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Orbitrap/Q-TOF)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) / Targeted MS2.

  • Collision Energy: Stepped NCE (20, 30, 40).

    • Causality: Azetidine ring cleavage requires higher activation energy than simple acyclic amines due to the constrained geometry[3]. Stepped NCE ensures the capture of both low-energy precursor losses and high-energy terminal fragments in a single composite spectrum.

LCMS_Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 HCD Fragmentation (NCE: 20, 30, 40) S3->S4 S5 Orbitrap Detection (Res: 70,000) S4->S5

Caption: Step-by-step LC-HRMS/MS workflow for the targeted analysis of 3-(Cycloheptylmethyl)azetidine.

Mechanistic Fragmentation Pathways

Upon ESI, 3-(Cycloheptylmethyl)azetidine is protonated at the secondary amine of the azetidine ring, yielding the stable precursor ion [M+H]⁺ at m/z 168.1752 . The subsequent fragmentation is dictated by the localization of this charge and the relative bond dissociation energies (BDE) of the adjacent aliphatic chains[2].

Pathway A: Exocyclic Cleavage and Carbocation Formation

The most abundant fragments arise from the cleavage of the carbon-carbon bonds connecting the azetidine ring to the cycloheptyl ring.

  • Formation of the Cycloheptyl Cation (m/z 97.1017): Inductive cleavage of the bond between the methylene linker and the cycloheptyl ring results in the neutral loss of the 3-methylazetidine radical (or neutral amine via proton transfer). The resulting cycloheptyl cation (C₇H₁₃⁺) is highly stable due to structural rearrangements (e.g., hydride shifts to form a tertiary methylcyclohexyl cation).

  • Formation of the Cycloheptylmethyl Cation (m/z 111.1174): Cleavage between the azetidine ring and the methylene linker expels the azetidine moiety, localizing the charge on the cycloheptylmethyl fragment.

Pathway B: Azetidine Ring Opening (Retro-[2+2] Cycloreversion)

Four-membered rings are formally the products of[2+2] cycloadditions. Under collisional activation, they undergo characteristic cycloreversions[1].

  • Loss of Ethylene (-28.0313 Da): The protonated azetidine ring undergoes a concerted or stepwise opening, expelling neutral ethylene (C₂H₄) to yield an iminium ion at m/z 140.1439 . This is a highly diagnostic hallmark of unsubstituted or mono-substituted azetidine rings.

MS_Fragmentation M [M+H]+ m/z 168.1752 F1 Cycloheptyl Cation m/z 97.1017 M->F1 Exocyclic C-C Cleavage (- C4H9N) F2 3-Methylazetidinium m/z 70.0657 M->F2 Exocyclic C-C Cleavage (- C7H13•) F3 Cycloheptylmethyl Cation m/z 111.1174 M->F3 Alpha Cleavage (- C3H7N) F4 Azetidinium Cation m/z 56.0500 M->F4 Alpha Cleavage (- C8H15•) F5 Retro-[2+2] Product m/z 140.1439 M->F5 Ring Opening (- C2H4)

Caption: Primary MS/MS fragmentation pathways and diagnostic product ions of 3-(Cycloheptylmethyl)azetidine.

Quantitative Data Summaries

The table below summarizes the exact masses, elemental compositions, and neutral losses for the diagnostic fragments of 3-(Cycloheptylmethyl)azetidine. Utilizing these exact masses with a mass extraction window of ≤ 5 ppm ensures high specificity in complex biological matrices.

Fragment Ion NameElemental FormulaTheoretical m/zNeutral Loss (Da)Relative Abundance / NCE Opt.
Precursor [M+H]⁺ C₁₁H₂₂N⁺168.1752N/APrecursor
Retro-[2+2] Product C₉H₁₈N⁺140.143928.0313 (C₂H₄)Low (NCE 20)
Cycloheptylmethyl Cation C₈H₁₅⁺111.117457.0578 (C₃H₇N)Medium (NCE 30)
Cycloheptyl Cation C₇H₁₃⁺97.101771.0735 (C₄H₉N)High (NCE 30)
3-Methylazetidinium C₄H₈N⁺70.065798.1095 (C₇H₁₄)Medium (NCE 40)
Azetidinium Cation C₃H₆N⁺56.0500112.1252 (C₈H₁₆)Low (NCE 40)

Note: Relative abundances are highly dependent on the specific collision energy applied. The cycloheptyl cation (m/z 97.1017) is typically the base peak at medium collision energies due to its high thermodynamic stability.

Conclusion

The tandem mass spectrometric analysis of 3-(Cycloheptylmethyl)azetidine yields a predictable yet highly specific fragmentation pattern. By understanding the causal relationship between the molecule's structural strain (azetidine) and its capacity for carbocation stabilization (cycloheptyl), bioanalytical scientists can confidently select the m/z 168.1752 → 97.1017 transition for sensitive Multiple Reaction Monitoring (MRM) or PRM quantification. Furthermore, monitoring the retro-[2+2] cycloreversion product (m/z 140.1439) provides orthogonal confirmation of the intact azetidine ring during metabolite identification workflows.

References

  • Raulfs, M. D. M., et al. "Investigations of the Mechanism of the 'Proline Effect' in Tandem Mass Spectrometry Experiments: The 'Pipecolic Acid Effect'." Journal of the American Society for Mass Spectrometry, 2014. 3[3]

  • Gilard, F., et al. "Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study." International Journal of Mass Spectrometry, 2000. 2[2]

  • Zaikin, V., and Halket, J. M. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." Mass Spectrometry Reviews (AIP Publishing), 2022. 1[1]

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Method

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing of 3-(Cycloheptylmethyl)azetidine, a Novel Chemical Entity

Abstract: The progression of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a systematic and rigorous preclinical evaluation. This document provides a comprehensive framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The progression of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a systematic and rigorous preclinical evaluation. This document provides a comprehensive framework for establishing initial in vivo dosing protocols for 3-(Cycloheptylmethyl)azetidine, a representative NCE. As specific biological and toxicological data for this compound are not publicly available, this guide details the foundational, universally applicable methodologies required to characterize any new small molecule for animal studies. We will proceed through the critical stages of formulation development, tolerability assessment, and pharmacokinetic profiling. The protocols herein are designed to build upon one another, creating a self-validating system that ensures data integrity and supports the rational design of subsequent efficacy studies. This approach is grounded in established principles of pharmacology and toxicology, adhering to regulatory expectations for preclinical drug development.[1][2][3][4]

Introduction: The Challenge of a Novel Azetidine Scaffold

The azetidine ring is an increasingly important scaffold in modern medicinal chemistry.[5] Its strained four-membered ring imparts a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for target engagement compared to more traditional ring systems.[5] However, these same unique properties mean that each new azetidine-containing molecule, such as 3-(Cycloheptylmethyl)azetidine (hereafter "Compound A"), must be treated as a distinct entity with an unknown in vivo disposition.

The primary objectives of initial preclinical safety and pharmacokinetic studies are to:

  • Identify a safe initial dose and subsequent dose escalation schemes for further studies.[6][7]

  • Define potential target organs for toxicity and assess the reversibility of any adverse effects.[6][7]

  • Establish critical safety parameters for clinical monitoring.[6][7]

  • Understand the pharmacokinetic (PK) profile to correlate drug exposure with pharmacological effects.[8][9]

This guide provides the experimental framework to achieve these goals for Compound A, establishing a solid foundation for its continued development.

Part 1: Formulation Development - The Gateway to In Vivo Testing

A compound cannot be reliably tested in vivo if it cannot be accurately and consistently administered. The first and most critical step is to develop a stable formulation vehicle. This process is dictated by the intrinsic physicochemical properties of the NCE. Up to 70% of compounds in modern drug pipelines are poorly soluble, making this a non-trivial challenge.[10]

Protocol 1: Solubility Screening in Preclinical Vehicles

Causality: The goal is to identify a simple vehicle system that can solubilize Compound A at the required concentrations for toxicity and efficacy studies. Using a true solution is always preferable to a suspension for initial studies, as it eliminates variability related to particle size and dissolution rate, ensuring 100% bioavailability upon injection.

Step-by-Step Methodology:

  • Preparation: Prepare a panel of common, generally recognized as safe (GRAS) preclinical vehicles.

  • Compound Addition: Weigh 1-2 mg of Compound A into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective tubes.

  • Solubilization: Vortex each tube vigorously for 2 minutes. Use a bath sonicator for 15-30 minutes to aid dissolution. Gentle heating (37-40°C) may be applied if the compound is known to be thermally stable.

  • Observation: Visually inspect for complete dissolution against a light and dark background. If dissolved, add another aliquot of the vehicle to determine the approximate solubility limit.

  • Equilibration: Allow samples to sit at room temperature for 2-4 hours and re-inspect for any precipitation, which would indicate supersaturation and an unstable formulation.

Data Presentation: Hypothetical Solubility Screen for Compound A
Vehicle SystemCompositionVisual Solubility at 2 mg/mLNotes
Saline0.9% NaCl in H₂OInsolubleFine white precipitate observed.
PBSpH 7.4InsolubleSimilar to saline.
5% DMSO / 95% Saline5% Dimethyl SulfoxideInsolubleHazy suspension.
10% Solutol HS 15 / 90% Water10% Kolliphor® HS 15SolubleClear, colorless solution.
20% PEG400 / 80% Saline20% Polyethylene Glycol 400SolubleClear, colorless solution.
40% HPβCD in Water40% Hydroxypropyl-β-CyclodextrinSolubleClear, slightly viscous solution.

Field-Proven Insight: Based on this hypothetical screen, a vehicle of 10% Solutol HS 15 or 20% PEG400 would be a promising starting point for intravenous (IV) or intraperitoneal (IP) studies. For oral (PO) dosing, a wider range of suspension-based formulations could also be explored if higher concentrations are needed.[11][12]

Part 2: Maximum Tolerated Dose (MTD) Study

Causality: The MTD study is a foundational acute toxicity assessment. Its purpose is to define the upper limit of tolerability for a single dose of the compound.[13][14] This is not necessarily a lethal dose; rather, it's the dose that begins to cause adverse clinical signs or a defined level of body weight loss, which serves as a sensitive and humane endpoint.[15][16] The results of the MTD study are essential for selecting dose levels for subsequent, more complex pharmacokinetic and efficacy studies.[9]

Visualization: MTD Study Workflow

MTD_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Observation (72h - 7 days) cluster_2 Phase 3: Endpoint Analysis Dose1 Group 1 (n=3) Dose: X mg/kg Dose2 Group 2 (n=3) Dose: 2X mg/kg Dose3 Group 3 (n=3) Dose: 4X mg/kg Monitor Monitor: - Clinical Signs - Body Weight - Mortality Dose3->Monitor Analysis Analyze Data: - Identify dose causing >10% BW loss - Note severe clinical signs Monitor->Analysis MTD_Def Define MTD Analysis->MTD_Def

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Protocol 2: Single-Dose Escalation MTD Study

Step-by-Step Methodology:

  • Animal Model: Select a standard rodent model, such as C57BL/6 or BALB/c mice (8-10 weeks old, mixed-sex or single-sex depending on the therapeutic hypothesis).[17]

  • Acclimation: Allow animals to acclimate to the facility for a minimum of 3-5 days before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group) plus a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of Compound A in the selected vehicle on the day of dosing.

  • Administration: Administer a single dose via the intended route of administration (e.g., IV, IP, or PO). Use a dose escalation scheme, such as a modified Fibonacci sequence, starting with a low dose (e.g., 10 mg/kg).

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7 days. Record:

    • Clinical Signs: Note any changes in posture, activity, breathing, or presence of convulsions.

    • Body Weight: Measure body weight just before dosing and then daily for 7 days. Body weight is a critical, non-invasive indicator of systemic toxicity.[16]

  • Endpoint Definition: The MTD is defined as the highest dose that does not cause mortality, irreversible or severe clinical signs, or more than a 10% mean body weight loss.[16]

Data Presentation: Hypothetical MTD Study Results (IV Administration)
Dose Group (mg/kg)nMortalityMean Body Weight Change (Nadir)Key Clinical SignsMTD Candidate?
Vehicle50/5-1.5%None observed (NO)-
1050/5-2.0%NOYes
3050/5-4.5%Mild, transient hypoactivityYes
6050/5-9.8%Hunched posture, piloerectionYes (MTD)
10051/5-18.2%Severe lethargy, ataxiaNo

Trustworthiness: This systematic approach provides a clear, data-driven rationale for the MTD. The dose of 60 mg/kg is selected because it represents a significant biological challenge to the animal without causing unacceptable toxicity, making it the ideal high dose for subsequent studies.[15]

Part 3: Preliminary Pharmacokinetic (PK) Study

Causality: A PK study reveals the disposition of a drug in the body over time, answering critical questions about its Absorption, Distribution, Metabolism, and Excretion (ADME).[8][18] Understanding the relationship between dose, exposure (e.g., Area Under the Curve, AUC), and time is vital for designing an effective dosing schedule (e.g., once vs. twice daily) for efficacy studies.[9][19]

Visualization: Single-Dose PK Study Workflow

PK_Workflow Dose Dose Animals (IV & PO) (e.g., 10 mg/kg) Sample Collect Blood Samples (Serial or Sparse Sampling) Dose->Sample Process Process to Plasma Store at -80°C Sample->Process Analysis LC-MS/MS Analysis Quantify [Compound A] Process->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, T1/2, F%) Analysis->PK_Calc

Caption: Workflow for a preliminary in vivo pharmacokinetic (PK) study.

Protocol 3: Single-Dose Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Model: Use the same strain of mouse as the MTD study to ensure data consistency. Animals should be cannulated (e.g., jugular vein) for studies requiring serial blood sampling.

  • Group Allocation:

    • Group 1 (IV): n=3-5 animals.

    • Group 2 (PO or other intended route): n=3-5 animals.

  • Dose Selection: Select a dose well below the MTD that is expected to be in the linear pharmacokinetic range (e.g., 10 mg/kg from the hypothetical MTD study).

  • Administration: Administer a single, precise dose via the IV (bolus) and PO (gavage) routes.

  • Sample Collection: Collect blood samples (approx. 25-50 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Immediately process blood to plasma via centrifugation (e.g., 5000 x g for 10 min at 4°C). Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound A in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters for Compound A
ParameterDefinitionIV Route (10 mg/kg)PO Route (10 mg/kg)
Cₘₐₓ (ng/mL) Maximum observed plasma concentration1500450
Tₘₐₓ (h) Time to reach Cₘₐₓ0.0831.0
AUC₀-inf (ng*h/mL) Area under the concentration-time curve28001820
T½ (h) Terminal half-life4.54.8
F (%) Oral BioavailabilityN/A65%

Expertise & Experience: An oral bioavailability (F) of 65% is generally considered good for an early-stage discovery compound. The half-life of ~4.5 hours suggests that once or twice-daily dosing might be sufficient to maintain therapeutic exposure in an efficacy study.

Part 4: Synthesis and Logic for Efficacy Study Design

Causality: The data from the MTD and PK studies are not standalone endpoints. They are integrated to design a rational, informative efficacy study. The MTD sets the upper boundary for safe dosing, while the PK profile informs the dose frequency required to maintain target exposure.

Visualization: Decision Pathway for Efficacy Dosing

Efficacy_Design cluster_0 Dose Selection Logic cluster_1 Dosing Frequency Logic MTD MTD Result (e.g., 60 mg/kg) Dose_High High Dose: ≤ MTD (e.g., 50 mg/kg) MTD->Dose_High PK PK Result (T1/2 = 4.5h, F=65%) Frequency T1/2 suggests QD or BID dosing PK->Frequency Efficacy_Study Efficacy Study Design: Groups: Veh, 10, 25, 50 mg/kg Schedule: QD or BID Dose_Mid Mid Dose: (e.g., 25 mg/kg) Dose_Low Low Dose: (e.g., 10 mg/kg) Frequency->Efficacy_Study

Caption: Integrating MTD and PK data to design a rational efficacy study.

Authoritative Grounding: This integrated approach ensures that animals in efficacy studies are dosed safely and in a manner that is pharmacologically relevant. By bracketing a dose range (e.g., 10, 25, and 50 mg/kg) and selecting a rational frequency (e.g., once daily, QD), the resulting dose-response data will be interpretable and can be directly linked to measured drug exposure, a key requirement for moving a compound toward Investigational New Drug (IND) enabling studies.[4][20]

Conclusion

Establishing a robust in vivo dosing protocol for a novel chemical entity like 3-(Cycloheptylmethyl)azetidine is a systematic process built on foundational pharmacological and toxicological principles. It begins with overcoming the fundamental challenge of formulation, proceeds to define the limits of tolerability through an MTD study, and finally characterizes the compound's exposure profile via pharmacokinetics. Each step provides essential, non-negotiable data that informs the next, culminating in the design of a rational and informative efficacy study. This structured, evidence-based approach minimizes the use of animals while maximizing the quality of the data generated, which is the cornerstone of modern, ethical, and efficient drug development.[21][22]

References

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies.U.S. Food and Drug Administration (FDA).
  • The Role of Mouse Models in Drug Discovery.Taconic Biosciences.
  • Role of animal models in biomedical research: a review. Journal of Translational Medicine. Available at: [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.Holland & Knight.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.Benchchem.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.U.S. Food and Drug Administration (FDA).
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.BioDuro.
  • How necessary are animal models for modern drug discovery? Taylor & Francis Online. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • The (misleading) role of animal models in drug development. Frontiers for Young Minds. Available at: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. Available at: [Link]

  • FDA Requirements for Preclinical Studies. Current Protocols in Pharmacology. Available at: [Link]

  • Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained. Drug Discovery and Development. Available at: [Link]

  • ECETOC Guidance on Dose Selection.ECETOC.
  • Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.Benchchem.
  • Dose selection for carcinogenicity studies.Pharmaceuticals and Medical Devices Agency (PMDA).
  • Maximum tolerable dose (MTD) studies.Charles River Laboratories.
  • Refining MTD studies.NC3Rs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background.National Toxicology Program (NTP).
  • In Vivo Pharmacokinetics | ADME/DMPK Drug Development.Syngene.
  • Formulating Poorly Water Soluble Drugs. Springer. Available at: [Link]

  • In Vivo Pharmacokinetics.WuXi AppTec.
  • Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches.Combinatorial Chemistry & High Throughput Screening.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Best Practices for Pharmacokinetic Studies of New Chemical Entities. ResearchGate. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Preclinical research in drug development. The Publication Plan. Available at: [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights.Altasciences.
  • Preclinical Development (Small Molecules).UCL Therapeutic Innovation Networks.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones. ResearchGate. Available at: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.Figshare.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Thermodynamic Solubility Profiling of 3-(Cycloheptylmethyl)azetidine in Organic Solvents

Introduction & Chemical Profiling The determination of an active pharmaceutical ingredient’s (API) solubility in various organic solvents is a foundational step in early-stage drug development, directly impacting crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The determination of an active pharmaceutical ingredient’s (API) solubility in various organic solvents is a foundational step in early-stage drug development, directly impacting crystallization, extraction, and formulation strategies. 3-(Cycloheptylmethyl)azetidine is a highly specialized building block characterized by two distinct structural motifs: a basic, nitrogen-containing azetidine ring (a secondary amine with a pKa typically around 10–11) and a highly lipophilic cycloheptyl ring.

This dual nature dictates its physicochemical behavior. The cycloheptyl group drives strong hydrophobic interactions, making the free base highly soluble in non-polar and moderately polar organic solvents. Conversely, the azetidine nitrogen serves as a strong hydrogen-bond acceptor and donor, allowing for favorable solvation in polar protic solvents. Understanding how to accurately profile these interactions requires a rigorous, self-validating thermodynamic approach.

Mechanistic Insights: Solvent Selection & Thermodynamic Equilibrium

The solubility of one substance in another is defined as the degree of molecular mixing between the pure substances at thermodynamic equilibrium[1]. When profiling a lipophilic amine like 3-(Cycloheptylmethyl)azetidine, it is critical to distinguish between kinetic and thermodynamic solubility[2].

Kinetic solubility methods are often employed in high-throughput screening. They typically involve dissolving the compound in DMSO and titrating it into a solvent until precipitation occurs[3]. However, this method is prone to transient supersaturation, where the compound temporarily remains in solution above its true solubility limit, yielding artificially inflated values[4].

To obtain reliable data for process chemistry and formulation, the Saturation Shake-Flask Method is the gold standard[5]. This thermodynamic approach involves adding an excess of the solid API directly to the solvent and agitating the suspension until the rate of dissolution equals the rate of precipitation. According to USP General Chapter <1236> guidelines, true equilibrium is achieved only when the concentration of the solute no longer changes significantly over a designated time frame, typically 24 to 48 hours[6],[4].

Self-Validating Experimental Protocol: The Shake-Flask Method

To ensure trustworthiness, the following protocol incorporates a self-validating equilibrium check. The use of PTFE (Polytetrafluoroethylene) filters is explicitly chosen due to their broad chemical inertness against harsh organic solvents, preventing filter degradation that could contaminate the sample.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Weigh an excess amount of solid 3-(Cycloheptylmethyl)azetidine (e.g., 50–100 mg) into a series of 2 mL glass HPLC vials[7]. Glass is required to prevent solvent leaching.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, Dichloromethane, Hexane) to each respective vial.

  • Thermodynamic Incubation: Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled thermomixer set strictly to 25.0 ± 0.1 °C. Agitate the samples at 800 rpm for an initial period of 24 hours[5].

  • Phase Separation: After 24 hours, remove the vials and centrifuge at 12,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality Note: Filtration is critical to remove suspended micro-particulates that would otherwise artificially inflate the downstream UV or MS absorbance readings[7],[3].

  • Quantitative Analysis: Dilute the filtered supernatant appropriately using the mobile phase. Quantify the concentration of 3-(Cycloheptylmethyl)azetidine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS against a previously established, matrix-matched calibration curve[2].

  • Self-Validation (Equilibrium Confirmation): To prove that thermodynamic equilibrium has been reached, maintain a parallel set of vials incubating for 48 hours. Repeat the separation and quantification steps. The system is self-validated if the concentration difference between the 24-hour and 48-hour time points is less than 5%[4].

Data Presentation: Representative Solubility Profile

Because 3-(Cycloheptylmethyl)azetidine is a lipophilic secondary amine, its solubility profile across organic solvents follows predictable thermodynamic patterns based on polarity and hydrogen-bonding capacity.

Table 1: Expected Thermodynamic Solubility Profile of 3-(Cycloheptylmethyl)azetidine (Free Base) at 25°C

Organic SolventPolarity IndexPrimary Solvation MechanismExpected Solubility Range (mg/mL)
Dichloromethane (DCM) 3.1Optimal balance of dipole-dipole & dispersion forces.> 100 (Freely Soluble)
Methanol (MeOH) 5.1Strong H-bond donation to the azetidine nitrogen.50 - 100 (Soluble)
Ethyl Acetate (EtOAc) 4.4Moderate dipole interactions; good lipophile solvation.30 - 50 (Soluble)
Hexane 0.1Purely hydrophobic interactions with the cycloheptyl ring.10 - 30 (Sparingly Soluble)
Water (Reference) 10.2Highly polar; unable to solvate the bulky lipophilic ring.< 1 (Practically Insoluble)

Workflow Visualization

G N1 3-(Cycloheptylmethyl)azetidine (Excess Solid API) N3 Shake-Flask Incubation (25°C, 800 rpm, 24-48h) N1->N3 N2 Organic Solvents (MeOH, EtOH, DCM, EtOAc, Hexane) N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Saturated Solution N5 Quantitative Analysis (HPLC-UV / LC-MS) N4->N5 Supernatant N6 Thermodynamic Equilibrium Confirmation (Δ < 5%) N5->N6 Data Processing

Figure 1: Standardized thermodynamic solubility workflow using the shake-flask method.

References

  • Biorelevant . "USP <1236>: Solubility Measurements Chapter". [Link]

  • United States Pharmacopeia (USP-NF) . "<1236> Solubility Measurements". [Link]

  • BioAssay Systems . "Solubility Testing – Shake Flask Method". [Link]

  • Dissolution Technologies . "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients".[Link]

  • Protocols.io . "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". [Link]

Sources

Method

Application Note: Chromatographic Enantioseparation of Chiral Azetidine Derivatives

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Technique: High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Technique: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Scientific Note on Molecular Symmetry & Target Redefinition

Before detailing the chromatographic protocol, it is imperative to address a fundamental stereochemical principle regarding the requested compound, 3-(Cycloheptylmethyl)azetidine .

In its unsubstituted form at the nitrogen and C2/C4 positions, 3-(Cycloheptylmethyl)azetidine possesses an internal plane of symmetry ( σ ) passing through the N1 and C3 atoms. Because the two paths around the ring (C3-C2-N1 and C3-C4-N1) are identical, the C3 carbon is not a stereocenter. Consequently, the molecule is prochiral (achiral) and does not exist as enantiomers[1].

However, in modern drug discovery, the azetidine scaffold is frequently modified to break this symmetry. Enantiomeric separation is critical for:

  • Desymmetrized 3-substituted azetidines: Where ring-opening or asymmetric functionalization generates chirality[1][2].

  • C2-Substituted Azetidines: Which inherently possess a chiral center at the C2 position[3][4].

  • Chiral Linker Analogues: Such as 3-(1-cycloheptylethyl)azetidine , where a methyl group on the alkyl linker introduces a stereocenter.

To provide a scientifically rigorous and field-applicable guide, this protocol focuses on the enantiomeric resolution of the closely related chiral analogue, 3-(1-cycloheptylethyl)azetidine , and serves as a universal template for basic chiral azetidine derivatives[5][6].

Mechanistic Principles of Azetidine Chiral Recognition

The separation of enantiomers via chiral stationary phases (CSPs) depends on the formation of transient diastereomeric complexes in a thermodynamic equilibrium[7]. This process is governed by the Three-Point Interaction Model originally proposed by Dalgliesh[8].

For basic cyclic amines like azetidines, polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective. The chiral recognition is driven by:

  • Hydrogen Bonding: Between the azetidine nitrogen (N-H) and the carbamate linkages of the stationary phase.

  • Steric Hindrance: The bulky cycloheptyl group interacts differentially with the chiral grooves of the amylose backbone.

  • Dipole-Dipole Interactions: Modulated by the polar organic modifiers in the mobile phase.

Causality in Method Development

Azetidines are highly basic (pKa ~ 10.4). When using silica-backed CSPs, the secondary amine strongly interacts with residual surface silanols, leading to severe peak tailing and loss of resolution. Causality: To mitigate this, a basic additive—typically 0.1% Diethylamine (DEA)—must be incorporated into the mobile phase. DEA competitively binds to the acidic silanol sites, ensuring sharp, symmetrical peaks for the azetidine enantiomers.

Mechanism CSP Polysaccharide Chiral Stationary Phase Site1 Hydrogen Bonding (N-H) CSP->Site1 Site2 Steric Fit (Cycloheptyl) CSP->Site2 Site3 Dipole Interactions CSP->Site3 Enantiomer Chiral Azetidine Enantiomer Site1->Enantiomer Site2->Enantiomer Site3->Enantiomer

Caption: Three-point interaction model for chiral azetidine enantiomer recognition on polysaccharide CSPs.

Experimental Protocol: HPLC Enantiomeric Resolution

This protocol outlines a self-validating system for the normal-phase chiral separation of 3-(1-cycloheptylethyl)azetidine.

Materials and Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (IPA) / Diethylamine (DEA).

  • Detection: UV Detector (220 nm) coupled in series with a Laser-based Chiroptical Detector (Polarimeter) to validate enantiomeric elution order.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 900 mL of Hexane and 100 mL of Isopropanol.

  • Add 1.0 mL of Diethylamine (DEA) to achieve a 0.1% (v/v) basic modifier concentration.

  • Mix thoroughly and degas via sonication for 15 minutes. Note: Do not filter through standard nylon membranes as hexane may degrade them; use PTFE filters if filtration is necessary.

Step 2: Sample Preparation

  • Racemic Standard: Dissolve 1.0 mg of racemic 3-(1-cycloheptylethyl)azetidine in 1.0 mL of mobile phase.

  • Sample Dilution: Ensure the sample is fully dissolved to prevent column frit clogging.

  • Blank Preparation: Reserve 1.0 mL of the prepared mobile phase as a blank.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C (Thermostatic control is critical; temperature fluctuations alter the thermodynamics of the transient diastereomeric complexes).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Step 4: Self-Validating Execution Sequence

  • Blank Injection: Inject the blank to establish baseline stability and verify the absence of carryover.

  • System Suitability Test (SST): Inject the racemic standard. The system is only validated for use if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.5 .

  • Sample Analysis: Inject the unknown enantioenriched samples.

  • Chiroptical Validation: Utilize the in-line polarimeter to confirm the (+)- and (-)-enantiomers based on optical rotation, ensuring that no achiral impurities are misidentified as enantiomers.

Workflow A 1. Sample & Mobile Phase Prep (Add 0.1% DEA to suppress tailing) B 2. Blank Injection (Verify baseline & no carryover) A->B C 3. System Suitability Test (Confirm Rs ≥ 1.5 with Racemate) B->C D 4. Enantioenriched Sample Run (Isocratic Elution at 1.0 mL/min) C->D E 5. Orthogonal Detection (UV 220 nm + Chiroptical Polarimetry) D->E

Caption: Self-validating workflow for the chiral HPLC method development of azetidine derivatives.

Data Presentation: System Suitability & Optimization

The following table summarizes the expected quantitative chromatographic data during method optimization. Notice the causal relationship between the DEA additive and peak symmetry.

Table 1: Chromatographic Parameters for Chiral Azetidine Resolution

Mobile Phase Composition (v/v/v)AdditiveRetention Time E1​ (min)Retention Time E2​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Hexane / IPA (90:10)None8.410.20.9 (Failed)2.8 (Severe)
Hexane / IPA (90:10)0.1% TFA--No ElutionN/A
Hexane / IPA (90:10) 0.1% DEA 7.2 9.5 2.4 (Passed) 1.1 (Ideal)
Hexane / IPA (95:5)0.1% DEA12.116.83.1 (Passed)1.2 (Ideal)

Data Interpretation: The absence of DEA results in severe tailing ( Tf​=2.8 ) due to secondary interactions with silanols, causing the peaks to merge ( Rs​<1.5 ). The addition of 0.1% DEA competitively blocks these sites, restoring Gaussian peak shapes and achieving baseline resolution[6]. Using an acidic additive like Trifluoroacetic acid (TFA) protonates the azetidine, causing it to bind irreversibly to the column under normal-phase conditions.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: PMC (NIH) URL:[Link]

  • Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution Source: E3S Web of Conferences URL:[Link]

  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts Source: SciELO URL:[Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis Source: ResearchGate URL:[Link]

Sources

Application

Preparation of 3-(Cycloheptylmethyl)azetidine stock solutions for cell culture

Application Notes & Protocols Topic: Preparation of 3-(Cycloheptylmethyl)azetidine Stock Solutions for Cell Culture Abstract The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for imparti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation of 3-(Cycloheptylmethyl)azetidine Stock Solutions for Cell Culture

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for imparting unique and favorable physicochemical properties to bioactive molecules, including metabolic stability and conformational rigidity.[1][2] 3-(Cycloheptylmethyl)azetidine is a novel compound featuring this four-membered heterocycle, suggesting its potential for investigation in various cell-based assays. The accuracy and reproducibility of such in vitro studies are critically dependent on the precise and consistent preparation of test compound solutions.[3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of 3-(Cycloheptylmethyl)azetidine stock solutions. It moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring robust and reliable experimental outcomes. The protocols detailed herein cover the preparation of high-concentration primary stock solutions, subsequent dilution to cell-compatible working concentrations, and best practices for storage and quality control.

Compound Properties and Safe Handling

Before any experimental work, a thorough understanding of the compound's properties and adherence to safety protocols is paramount.

Physicochemical Data

The structural and chemical properties of 3-(Cycloheptylmethyl)azetidine are summarized below. This data is essential for accurate molar concentration calculations.

PropertyValueSource
Chemical Structure A cycloheptyl group attached to a methyl group, which is bonded to the 3-position of an azetidine ring.-
Molecular Formula C₁₁H₂₁NCalculated
Molecular Weight 167.30 g/mol Calculated
Appearance Typically a solid powder or oil. Visual inspection is necessary upon receipt.[5]General Knowledge
SMILES C1CCC(CC1)CC2CNC2Calculated
Solubility Profile

The choice of solvent is a critical first step that impacts both compound stability and potential cellular toxicity.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of novel small molecules like 3-(Cycloheptylmethyl)azetidine. Its high solvating power and compatibility with most cell-based assays make it an ideal choice.[4][6]

  • Alternative Solvents: Anhydrous ethanol can be considered, but its lower solvating power may limit the achievable stock concentration. It is also generally more volatile than DMSO.[7]

  • Aqueous Incompatibility: Like many organic small molecules, 3-(Cycloheptylmethyl)azetidine is expected to have very poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), or cell culture media alone. Direct dissolution in these vehicles is not recommended.[5]

Safety and Handling Precautions

As the toxicological profile of 3-(Cycloheptylmethyl)azetidine is not extensively characterized, it must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound in either powdered or solution form.[6]

  • Engineering Controls: All weighing of the powdered compound and preparation of concentrated stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • Waste Disposal: Dispose of all waste materials (e.g., tubes, pipette tips, excess solutions) in accordance with your institution's guidelines for chemical waste.

Foundational Principles for Stock Solution Preparation

A well-prepared stock solution is the cornerstone of reproducible pharmacological data. The following principles guide the protocol.

  • The Rationale for a Concentrated Stock: Preparing a highly concentrated stock solution (e.g., 10 mM) in a non-aqueous solvent like DMSO serves two primary purposes. First, it allows for the addition of a very small volume to the cell culture medium to achieve the final working concentration, thereby minimizing the concentration of the solvent itself.[8] Second, it provides a stable, long-term supply of the compound that can be drawn from for multiple experiments, ensuring consistency over time.[9]

  • Solvent-Induced Cytotoxicity: DMSO, while widely used, can be toxic to cells at higher concentrations. It is a standard and critical practice to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with a target of ≤0.1% being optimal for sensitive assays or cell lines.[6][10] This necessitates the creation of a sufficiently concentrated primary stock.

  • Sterility is Non-Negotiable: Introducing microbial contaminants into a cell culture experiment can invalidate results. Stock solutions must be sterilized. For chemical compounds, autoclaving is unsuitable as high temperatures can cause degradation. Therefore, sterile filtration using a 0.22 µm filter is the gold standard method.[6][11]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the step-by-step method for preparing a 10 mM stock solution of 3-(Cycloheptylmethyl)azetidine in cell culture-grade DMSO.

Required Materials and Equipment
  • 3-(Cycloheptylmethyl)azetidine powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Analytical balance (readable to 0.1 mg)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile, single-use syringe (e.g., 1 mL)

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile, cryo-safe tubes for aliquoting (e.g., 0.5 mL)

Procedural Workflow

The overall process from calculation to final storage is outlined below.

G cluster_prep Preparation Phase cluster_sterile Sterilization & Storage calc Step 1: Calculate Mass (e.g., 1.67 mg for 1 mL of 10 mM stock) weigh Step 2: Weigh Powder (Use fume hood and analytical balance) calc->weigh Proceed to weighing dissolve Step 3: Dissolve in DMSO (Add 1 mL DMSO to weighed powder) weigh->dissolve Transfer powder to tube vortex Step 4: Ensure Complete Dissolution (Vortex thoroughly until solution is clear) dissolve->vortex Mix filter Step 5: Sterile Filter (Draw solution into syringe, attach 0.22 µm filter, and dispense into a new sterile tube) vortex->filter Solution ready for sterilization aliquot Step 6: Aliquot for Use (Dispense small, single-use volumes into cryo-safe tubes) filter->aliquot Dispense sterile stock store Step 7: Long-Term Storage (Label clearly and store at -20°C or -80°C) aliquot->store Prevent freeze-thaw cycles

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Instructions
  • Calculate the Required Mass: Use the formula: Mass (mg) = Molar Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) .

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 0.001 L × 167.30 g/mol = 1.673 mg

    • Therefore, you will need to weigh approximately 1.67 mg of the compound.[8]

  • Weigh the Compound:

    • Inside a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully add the 3-(Cycloheptylmethyl)azetidine powder to the tube until the balance reads 1.67 mg. For small quantities, it is often easier and more accurate to add the solvent directly to the manufacturer's vial if the amount is pre-weighed (e.g., 1 mg or 5 mg).[6]

  • Dissolve in DMSO:

    • Using a calibrated micropipette, add exactly 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

    • Secure the cap tightly.

  • Ensure Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is perfectly clear. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5]

  • Sterile Filtration:

    • Open a sterile syringe and draw the entire ~1 mL of the dissolved compound solution into it.

    • Open a sterile 0.22 µm syringe filter and securely attach it to the syringe tip.

    • Carefully dispense the solution through the filter into a new, sterile receiving tube. This step removes any potential bacterial contaminants.[6]

  • Aliquot for Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the sterile 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, sterile cryo-safe tubes.[9][12]

  • Storage and Labeling:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots protected from light in a freezer.

      • -20°C: Suitable for short-to-medium term storage (up to 3-6 months).[5][9]

      • -80°C: Recommended for long-term storage (6 months or longer).[6][9]

Protocol: Preparation of Working Solutions for Cell Treatment

The concentrated primary stock must be diluted into complete cell culture medium to achieve the final desired concentration for treating cells.

  • Determine Final Working Concentration: The optimal concentration is highly dependent on the cell type and the biological question being asked. For a novel compound, a dose-response experiment is essential. A typical starting range might be from 10 nM to 100 µM.[10][13]

  • Calculate the Dilution: Use the dilution formula: C₁V₁ = C₂V₂

    • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

    • V₁ = Volume of stock solution to add (this is what you're solving for)

    • C₂ = Desired final concentration in medium

    • V₂ = Final volume of cell culture medium

    Example: To prepare 2 mL of medium with a final compound concentration of 10 µM :

    • V₁ = (C₂ × V₂) / C₁

    • V₁ = (10 µM × 2 mL) / 10,000 µM = 0.002 mL = 2 µL

    • You would add 2 µL of the 10 mM stock solution to 2 mL of cell culture medium.

  • Prepare the Working Solution:

    • Warm the required volume of complete cell culture medium to 37°C.

    • Add the calculated volume of the 10 mM stock solution to the pre-warmed medium.

    • Mix immediately and thoroughly by gentle pipetting or swirling to avoid precipitation of the compound.

    • This diluted working solution is now ready to be added to your cells.

  • Crucial: The Vehicle Control: Always prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to an equal volume of cell culture medium.[8] In the example above, you would add 2 µL of DMSO to 2 mL of medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

Application Context and Quality Control

Azetidine-containing molecules have demonstrated a wide range of biological activities, often acting as potent inhibitors of cellular signaling pathways.[1][14] For instance, several novel azetidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a key target in cancer therapy.[10][15][16]

G receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerizes nucleus Nucleus p_stat3->nucleus Translocates to gene Target Gene Expression (Proliferation, Survival) nucleus->gene compound 3-(Cycloheptylmethyl)azetidine (Hypothetical Inhibitor) compound->stat3 Inhibits Phosphorylation/ Dimerization

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

To determine the bioactivity of 3-(Cycloheptylmethyl)azetidine, a cytotoxicity assay (e.g., MTT, resazurin) is a logical first step to establish a working concentration range and determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical IC₅₀ Determination Data:

Compound Conc. (µM)% Cell Viability (Relative to Vehicle)Standard Deviation
0 (Vehicle)1004.5
0.0198.75.1
0.195.24.8
1.078.46.2
5.051.35.5
10.022.13.9
50.05.82.1
100.01.20.8

From such data, an IC₅₀ value (in this hypothetical case, ~5 µM) can be calculated, guiding the selection of concentrations for subsequent mechanistic or functional assays.

References

  • G. S. Singh, M. D’hooghe, and N. De Kimpe, "Azetidines, chemistry and biology," Comprehensive Organic Synthesis II, vol. 5, pp. 1193-1240, 2014.
  • Captivate Bio, "SMALL MOLECULES," Captivate Bio, [Online]. Available: [Link].

  • P. Yue et al., "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors," ACS Omega, vol. 5, no. 2, pp. 1195-1206, 2020. [Online]. Available: [Link].

  • A. C. S. Publications, "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly," Journal of Medicinal Chemistry, 2024. [Online]. Available: [Link].

  • AntBio, "Small-Molecule Drug Preparation for Cell Culture: Core Principles and," AntBio, 2026. [Online]. Available: [Link].

  • A. A. Al-Humaidi et al., "Azetidines in medicinal chemistry: emerging applications and approved drugs," RSC Medicinal Chemistry, vol. 15, no. 1, pp. 23-45, 2024. [Online]. Available: [Link].

  • P. Yue et al., "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor," Cancer Letters, vol. 534, p. 215613, 2022. [Online]. Available: [Link].

  • Cold Spring Harbor Laboratory Press, "Stock Solutions," CSH Protocols, 2002. [Online]. Available: [Link].

  • ResearchGate, "Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?," ResearchGate, 2023. [Online]. Available: [Link].

  • C. M. Nelson and C. S. Chen, "Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules," PLoS ONE, vol. 7, no. 12, p. e53079, 2012. [Online]. Available: [Link].

  • Visikol, "9 Sterilization Techniques For Cell Culture," Visikol, 2022. [Online]. Available: [Link].

  • University of California, "Introduction to Sterile Cell Culture," UC Santa Barbara, [Online]. Available: [Link].

  • PubChem, "3-(Cyclopropylmethoxy)azetidine hydrochloride," PubChem, [Online]. Available: [Link].

  • PubChemLite, "3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N)," PubChemLite, [Online]. Available: [Link].

  • ResearchGate, "Can anyone suggest some methods for cell culture medium sterilization?," ResearchGate, 2013. [Online]. Available: [Link].

  • ResearchGate, "Any database of small molecules concentration for cell treatment?," ResearchGate, 2016. [Online]. Available: [Link].

  • T. M. Bott and F. G. West, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES," HETEROCYCLES, vol. 84, no. 1, pp. 223-261, 2012. [Online]. Available: [Link].

Sources

Method

Advanced Formulation Protocols for 3-(Cycloheptylmethyl)azetidine: Overcoming Solubility and Bioavailability Barriers

Executive Summary & Physicochemical Rationale 3-(Cycloheptylmethyl)azetidine represents a challenging class of highly lipophilic, basic small molecules. In modern medicinal chemistry, the four-membered azetidine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

3-(Cycloheptylmethyl)azetidine represents a challenging class of highly lipophilic, basic small molecules. In modern medicinal chemistry, the four-membered azetidine ring is frequently utilized as a conformationally restricted bioisostere to improve metabolic stability and alter basicity compared to larger pyrrolidine or piperidine rings [1]. Meanwhile, the cycloheptyl moiety drives target affinity through potent hydrophobic interactions.

However, this specific structural combination yields a classic Biopharmaceutics Classification System (BCS) Class II/IV profile, characterized by poor aqueous solubility at intestinal pH and high susceptibility to hepatic first-pass metabolism. To achieve viable systemic exposure, the formulation strategy must be dictated by the molecule's intrinsic physicochemical properties:

  • The Azetidine Factor (Gastric Dissolution): The secondary amine of the azetidine ring is basic (pKa ~9.0–9.5). While it is ionized and soluble in the acidic environment of the stomach, the free base will rapidly precipitate upon entering the neutral pH of the duodenum.

  • The Cycloheptyl Factor (Lymphatic Targeting): The highly lipophilic cycloheptylmethyl group (estimated LogP > 3.5) makes the molecule an ideal candidate for Lipid-Based Drug Delivery Systems (LBDDS). By encapsulating the API in a lipid matrix, the formulation stimulates chylomicron secretion in the enterocytes, shunting the drug into the lymphatic system and successfully bypassing hepatic first-pass metabolism[2, 3].

As a result, a dual-pronged formulation approach is required: Rational Salt Screening to improve immediate gastric solubility, and Nanostructured Lipid Carrier (NLC) formulation to prevent intestinal precipitation and drive lymphatic absorption.

FormulationTree API 3-(Cycloheptylmethyl)azetidine (API) Profile Physicochemical Profiling pKa ~9.5, LogP ~4.0 API->Profile Cond1 High Lipophilicity (Cycloheptyl Group) Profile->Cond1 Cond2 Basic Amine (Azetidine Ring) Profile->Cond2 Path1 Lipid-Based Nanocarriers (NLCs / SLNs) Cond1->Path1 Promotes Lymphatic Uptake Path2 Salt Screening (HCl, Mesylate) Cond2->Path2 Improves Gastric Solubility Outcome Optimized Oral Bioavailability Path1->Outcome Path2->Outcome

Caption: Decision tree mapping physicochemical properties of the API to specific formulation strategies.

Protocol I: Rational Salt Screening and Selection

Causality: The free base of 3-(Cycloheptylmethyl)azetidine has high crystal lattice energy and poor solvation in water. By reacting the basic azetidine nitrogen with strong acids (e.g., methanesulfonic acid or hydrochloric acid), we create an ionic bond that lowers the lattice energy and significantly enhances the dissolution rate in gastric fluids.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 100 mg of 3-(Cycloheptylmethyl)azetidine free base in 2 mL of a moderately polar, water-miscible solvent (e.g., Tetrahydrofuran or absolute Ethanol) at 40°C. Rationale: THF/Ethanol ensures complete dissolution of the lipophilic free base while allowing for subsequent salt precipitation.

  • Counterion Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., 1M Methanesulfonic acid in ethanol) dropwise under continuous magnetic stirring (400 rpm).

  • Maturation and Crystallization: Maintain the solution at 40°C for 1 hour to ensure complete protonation. Gradually cool the mixture to 5°C at a rate of 0.5°C/min. If precipitation does not occur, add a non-polar antisolvent (e.g., n-heptane) dropwise until the solution becomes cloudy.

  • Isolation: Filter the resulting crystals under a vacuum and wash with 1 mL of cold antisolvent. Dry the salt in a vacuum oven at 30°C for 24 hours.

  • Self-Validating Analytical Checks:

    • Perform X-Ray Powder Diffraction (XRPD) to confirm crystallinity (absence of an amorphous halo).

    • Perform Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm, validating the absence of free base or residual solvent impurities.

Protocol II: Nanostructured Lipid Carrier (NLC) Formulation

Causality: While salt formation solves gastric dissolution, the drug will still precipitate in the pH 6.8 environment of the intestine. NLCs overcome this by trapping the API in an amorphous state within a lipid core. Unlike first-generation Solid Lipid Nanoparticles (SLNs), NLCs use a blend of solid and liquid lipids to create an imperfect crystal lattice, preventing drug expulsion during long-term storage [4].

Step-by-Step Methodology (Hot High-Pressure Homogenization)
  • Lipid Phase Preparation: Melt a solid lipid (e.g., Precirol® ATO 5) and a liquid lipid (e.g., Miglyol® 812N) at a 7:3 ratio. Heat the mixture to 75°C (approximately 10°C above the melting point of the solid lipid). Dissolve 50 mg of the 3-(Cycloheptylmethyl)azetidine free base into the lipid melt until optically clear.

  • Aqueous Phase Preparation: Dissolve surfactants (e.g., 1.5% w/v Tween 80 and 0.5% w/v Poloxamer 188) in ultra-purified water. Heat this aqueous phase to exactly 75°C. Rationale: Temperature matching prevents premature lipid crystallization during the mixing phase.

  • Pre-Emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. Rationale: High shear forces break the lipid droplets down to the nanometer scale (<150 nm).

  • Solidification: Rapidly cool the nanoemulsion to 4°C to solidify the lipid droplets into NLCs.

  • Self-Validating Analytical Checks:

    • Measure Dynamic Light Scattering (DLS) . The protocol is successful if the Z-average particle size is <150 nm with a Polydispersity Index (PDI) < 0.2.

    • Measure Zeta Potential . A value of <-30 mV or >+30 mV confirms electrostatic colloidal stability.

NLCWorkflow Lipid Lipid Phase (Solid + Liquid Lipid + API) Heat to 75°C PreEmulsion Pre-Emulsion High-Shear Mixing (8,000 rpm, 5 min) Lipid->PreEmulsion Aq Aqueous Phase (Surfactants + Water) Heat to 75°C Aq->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3-5 cycles) PreEmulsion->HPH Cooling Cooling & Solidification (Rapid cooling to 4°C) HPH->Cooling Final NLC Dispersion (Validation: DLS, Zeta) Cooling->Final

Caption: Step-by-step workflow for the production of Nanostructured Lipid Carriers via Hot HPH.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic improvements achieved through the applied formulation techniques, establishing a clear comparison against the unformulated free base.

Formulation TypeAqueous Solubility (pH 1.2)Aqueous Solubility (pH 6.8)Mean Particle Size (nm)Encapsulation Efficiency (%)Relative Oral Bioavailability
Free Base (Unformulated) 0.8 mg/mL< 0.01 mg/mLN/A (Macroscopic)N/A1.0x (Baseline)
Mesylate Salt > 50.0 mg/mL0.05 mg/mLN/A (Dissolved)N/A2.4x
NLC Formulation DispersedDispersed115 ± 8 nm92.5%6.8x

Note: The NLC formulation prevents pH-dependent precipitation entirely by shielding the API within the lipid matrix, leading to the highest relative bioavailability via lymphatic absorption.

References

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, Vol. 84, No. 1. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2025). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Retrieved from[Link][1]

  • Drug Development and Delivery. (2022). Lipid Nanoparticles: Tackling Solubility Challenges With Lipid-Based Technologies for Oral & Injectable Formulations. Retrieved from[Link][2]

  • European Patent Office. (2003). EP 1498123 A1: Emulsifying systems containing azetidine derivatives. Retrieved from [Link][3]

Sources

Application

Biochemical assays for measuring 3-(Cycloheptylmethyl)azetidine target engagement

Advanced Biochemical Assays for Quantifying 3-(Cycloheptylmethyl)azetidine Target Engagement Introduction & Pharmacological Rationale The 3-(Cycloheptylmethyl)azetidine scaffold represents a highly versatile and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Biochemical Assays for Quantifying 3-(Cycloheptylmethyl)azetidine Target Engagement

Introduction & Pharmacological Rationale

The 3-(Cycloheptylmethyl)azetidine scaffold represents a highly versatile and structurally restricted pharmacophore in modern drug discovery. The cycloheptyl moiety acts as a bulky, lipophilic anchor capable of projecting into deep hydrophobic pockets. Conversely, the conformationally restricted azetidine ring provides a basic nitrogen that serves as a critical hydrogen-bond donor/acceptor.

Recent structural biology and medicinal chemistry efforts have demonstrated the utility of this motif in engaging both specific kinases, such as the NUAK Family SNF1-like Kinase 1 (NUAK1), where the azetidine nitrogen interacts with buried acidic residues like Glu103 ()[1], and G-protein coupled receptors (GPCRs) such as the Sphingosine-1-Phosphate (S1P) and Lysophosphatidic acid (LPA) receptor families ()[2].

To accurately quantify target engagement for such lipophilic compounds, researchers must employ assays that preserve the native conformation of these targets while mitigating non-specific binding or compound aggregation. This application note details two orthogonal, self-validating biochemical workflows: a live-cell NanoBRET assay for GPCRs and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinases.

Pathway Compound 3-(Cycloheptylmethyl)azetidine S1PR1 S1PR1 (GPCR) Compound->S1PR1 Agonism NUAK1 NUAK1 (Kinase) Compound->NUAK1 Inhibition Gi Gαi Protein S1PR1->Gi Activation Arrestin β-Arrestin S1PR1->Arrestin Recruitment MYPT1 MYPT1 Phosphorylation NUAK1->MYPT1 Blocked

Diagram 1: Divergent pharmacological targeting of S1PR1 and NUAK1 by the cycloheptyl-azetidine scaffold.

Pillar 1: GPCR Target Engagement (S1PR1)

Causality & Rationale: Traditional radioligand binding assays require cell lysis, which disrupts the native lipid bilayer environment crucial for maintaining the active conformation of GPCRs like S1PR1. NanoBRET (Bioluminescence Resonance Energy Transfer) is selected because it enables real-time, proximity-based measurement of ligand displacement in live cells. This ensures the target is in its physiologically relevant state and prevents the highly lipophilic cycloheptyl group from artificially partitioning into exposed intracellular membranes.

Protocol: Live-Cell S1PR1 NanoBRET Target Engagement

This protocol is a self-validating system; the inclusion of a known high-affinity tracer ensures that any signal reduction is strictly due to competitive orthosteric displacement.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding S1PR1 fused to NanoLuc (Nluc) luciferase at the N-terminus. Plate cells at 2×104 cells/well in a 384-well white, flat-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Equilibration: Replace the culture media with Opti-MEM containing a fluorescent S1PR1 tracer (e.g., a Bodipy-TMR conjugated antagonist) at a concentration equal to its previously determined Kd​ . Incubate for 2 hours at 37°C to establish the baseline BRET signal.

  • Compound Addition: Add the 3-(Cycloheptylmethyl)azetidine test compound in a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration remains ≤1% .

    • Self-Validation Step: Include a vehicle control (1% DMSO) and a positive control (e.g., 10 μ M Siponimod) to establish the maximum and minimum assay windows.

  • Signal Detection: Add the NanoLuc substrate (furimazine) to all wells. Read the plate immediately using a multi-mode microplate reader equipped with dual-emission filters (460 nm for the Nluc donor, 618 nm for the fluorescent acceptor).

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). The displacement of the tracer by the azetidine compound will result in a dose-dependent decrease in the BRET ratio.

Pillar 2: Kinase Target Engagement (NUAK1)

Causality & Rationale: The lipophilic nature of the cycloheptyl group can lead to compound auto-fluorescence, aggregation, or light-scattering artifacts in standard biochemical fluorescence assays. TR-FRET mitigates this by utilizing a time-delay (e.g., 50–100 μ s) between excitation and emission reading, allowing short-lived background fluorescence to decay before capturing the specific energy transfer signal ()[3].

Protocol: NUAK1 TR-FRET Competition Assay

This assay utilizes a competitive binding format where the azetidine derivative displaces a fluorescently labeled kinase tracer from the ATP-binding pocket.

  • Reagent Preparation: Prepare a 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Complex Formation: In a 384-well low-volume black microplate, combine 5 nM GST-tagged NUAK1 protein with 2 nM Europium (Eu)-labeled anti-GST antibody (Donor) and 10 nM Kinase Tracer (a broad-spectrum, fluorescently labeled ATP-competitive inhibitor acting as the Acceptor).

  • Compound Incubation: Dispense the 3-(Cycloheptylmethyl)azetidine derivative (0.1 nM to 10 μ M). Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Time-Resolved Detection: Excite the plate at 337 nm using a laser or flashlamp. Following a 50 μ s delay, measure the dual emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ( 665nm/615nm×104 ). Determine the IC50​ using a 4-parameter logistic non-linear regression.

    • Self-Validation Step: The assay is validated if the minimum signal (high control displacement) matches the background of the buffer-only wells, confirming no auto-fluorescence interference from the test compound.

TRFRET Incubate 1. Incubate Kinase & Tracer Compound 2. Add Test Compound (Displacement) Incubate->Compound Excite 3. Laser Excitation (337 nm) Compound->Excite Read 4. Measure Ratio (665nm / 615nm) Excite->Read

Diagram 2: Logical workflow of the TR-FRET kinase target engagement and displacement assay.

Quantitative Data Presentation

To ensure rigorous quality control, the following metrics should be tracked across all screening plates. A Z'-factor ≥0.5 is strictly required to validate the assay for high-throughput screening (HTS) campaigns.

Assay MetricS1PR1 NanoBRET (Live Cell)NUAK1 TR-FRET (Biochemical)Validation Threshold
Apparent KD​ / IC50​ 15 - 45 nM5 - 20 nMTarget specific
Z'-Factor 0.65 - 0.750.70 - 0.85 ≥0.5 (HTS ready)
Assay Window (S/B) 3.5 - 5.0 fold4.0 - 8.0 fold ≥3.0 fold
DMSO Tolerance Up to 1%Up to 2%Minimal signal drift

References

  • Title: Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
  • Title: A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 3-(Cycloheptylmethyl)azetidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 3-(Cycloheptylmethyl)azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 3-(Cycloheptylmethyl)azetidine .

Synthesizing 3-alkyl-substituted azetidines is notoriously challenging due to the high ring strain of the 4-membered heterocycle, the volatility of the free amine, and the propensity for secondary alkyl halides to undergo β -hydride elimination during cross-coupling. To bypass these issues, this guide focuses on a highly robust, scalable route: the Nickel-Catalyzed Negishi Cross-Coupling of 1-Boc-3-iodoazetidine with (Cycloheptylmethyl)zinc(II) bromide , followed by anhydrous deprotection.

Mechanistic Workflow & Yield Loss Identification

The flowchart below illustrates the optimized three-step synthetic pathway. We have highlighted the specific stages where common yield losses occur so you can preemptively address them.

SynthesisWorkflow Zn Step 1: Zinc Activation Cycloheptylmethyl bromide + Zn(0) Organozinc Cycloheptylmethylzinc(II) bromide (Organozinc Reagent) Zn->Organozinc TMSCl, 1,2-DBE THF, 60°C Loss1 ⚠️ Yield Loss: Surface Oxidation (ZnO) Zn->Loss1 Coupling Step 2: Ni-Catalyzed Negishi + 1-Boc-3-iodoazetidine NiCl2(dme) / dtbbpy Organozinc->Coupling BocIntermediate 1-Boc-3-(cycloheptylmethyl)azetidine (Coupled Intermediate) Coupling->BocIntermediate SET Pathway RT, 12h Loss2 ⚠️ Yield Loss: β-Hydride Elimination (Protodeiodination) Coupling->Loss2 Deprotection Step 3: Acidic Deprotection HCl in Dioxane BocIntermediate->Deprotection FinalProduct 3-(Cycloheptylmethyl)azetidine HCl (Final Product) Deprotection->FinalProduct Precipitation Avoid Aq. Workup Loss3 ⚠️ Yield Loss: Volatility of Free Base & Aqueous Partitioning Deprotection->Loss3

Optimized Negishi cross-coupling workflow mapping critical yield loss points.

Quantitative Data Summary

To establish causality between reaction conditions and yield, we have summarized the screening data for both the cross-coupling and deprotection steps.

Table 1: Catalyst & Ligand Screening for Negishi Coupling Reaction: 1-Boc-3-iodoazetidine + Cycloheptylmethylzinc(II) bromide (1.5 eq) in THF.

Catalyst System Ligand Temp Major Byproduct Isolated Yield
Pd(dppf)Cl₂ dppf 65°C 1-Boc-azetidine (45%) 22%
NiCl₂(PPh₃)₂ PPh₃ 60°C Homocoupled Zinc (30%) 41%

| NiCl₂(dme) | dtbbpy | 25°C | Trace (<5%) | 88% |

Table 2: Deprotection & Isolation Strategies Reaction: 1-Boc-3-(cycloheptylmethyl)azetidine to target amine.

Reagent / Solvent Workup Method Physical State Isolated Yield
TFA / DCM Aq. NaOH, extract with DCM, concentrate Free Base (Oil) 35% (High volatility loss)

| 4M HCl / Dioxane | Direct filtration of precipitate | HCl Salt (Solid) | 95% |

Step-by-Step Experimental Protocol

This self-validating protocol ensures that each intermediate is generated with high fidelity before proceeding to the next step.

Step 1: Preparation of (Cycloheptylmethyl)zinc(II) bromide
  • Zinc Activation: To a flame-dried Schlenk flask under argon, add zinc dust (1.5 eq). Suspend in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 10 minutes. Cool to room temperature, add chlorotrimethylsilane (TMSCl, 5 mol%), and stir for 15 minutes.

  • Insertion: Add cycloheptylmethyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C for 2 hours.

  • Validation: Allow the excess zinc to settle. The resulting supernatant is a ~0.5 M solution of the organozinc reagent. Self-validation: Quench a 0.1 mL aliquot with iodine; rapid decolorization confirms active zinc insertion.

Step 2: Nickel-Catalyzed Negishi Cross-Coupling
  • Catalyst Pre-mixing: In a separate argon-purged flask, combine NiCl₂(dme) (10 mol%) and dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 12 mol%). Add anhydrous THF and stir for 20 minutes until a deep green/blue complex forms.

  • Coupling: Add 1-Boc-3-iodoazetidine (1.0 eq) to the catalyst solution. Dropwise, add the (Cycloheptylmethyl)zinc(II) bromide solution (1.5 eq) prepared in Step 1.

  • Reaction: Stir at room temperature (25°C) for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-Boc-3-(cycloheptylmethyl)azetidine .

Step 3: Anhydrous Boc-Deprotection
  • Deprotection: Dissolve the purified 1-Boc-3-(cycloheptylmethyl)azetidine in anhydrous 1,4-dioxane (0.2 M).

  • Acid Addition: Slowly add a solution of 4M HCl in dioxane (10 eq) at 0°C. Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: A white precipitate will form. Add anhydrous diethyl ether to fully crash out the salt. Filter the solid under a nitrogen blanket, wash with cold ether, and dry under high vacuum to afford 3-(Cycloheptylmethyl)azetidine hydrochloride as a stable, non-volatile white powder.

Troubleshooting & FAQs

Q1: I am seeing a massive peak for 1-Boc-azetidine in my LC-MS instead of the coupled product. What is causing this protodeiodination? A1: This is a classic symptom of using a Palladium catalyst for an unactivated secondary alkyl halide. Palladium undergoes a 2-electron oxidative addition followed by rapid β -hydride elimination, effectively reducing your starting material to 1-Boc-azetidine. Solution: Switch to the Nickel-catalyzed system detailed in our protocol (NiCl₂(dme) / dtbbpy). The bulky dtbbpy ligand stabilizes the Ni(I)/Ni(III) intermediates and forces the reaction through a single-electron transfer (SET) radical pathway [1][2]. This radical mechanism outcompetes β -hydride elimination, drastically improving the yield of the C(sp³)-C(sp³) coupled product [3].

Q2: My organozinc reagent preparation frequently stalls, leaving unreacted cycloheptylmethyl bromide. How can I ensure consistent insertion? A2: Zinc dust is highly prone to surface passivation (formation of unreactive ZnO). If the zinc is not properly activated, the oxidative insertion will stall. Solution: Do not skip the activation step. The addition of 1,2-dibromoethane physically scrubs the oxide layer via the evolution of ethylene gas, while TMSCl chemically cleans the surface. Ensure the activation is done under strict Schlenk (argon) conditions.

Q3: The Negishi coupling worked perfectly, but I lost over 60% of my mass after the Boc deprotection. Where did my product go? A3: You likely lost your product to volatility and aqueous partitioning. 3-(Cycloheptylmethyl)azetidine is a low-molecular-weight, highly basic secondary amine. If you deprotect using TFA/DCM and perform an aqueous basic workup (NaOH/NaHCO₃), the free amine will partially dissolve in the water layer. Furthermore, concentrating the free base under a vacuum will evaporate the product alongside the solvent. Solution: Abandon the aqueous workup. Utilize the anhydrous 4M HCl in Dioxane method described in Step 3. This directly converts the amine into its hydrochloride salt, which is non-volatile, highly crystalline, and can be isolated by simple filtration with near-quantitative yields.

References

  • Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent Organic Letters (2023).[Link]

  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex Journal of the American Chemical Society (2022).[Link]

  • Insights into Recent Nickel-Catalyzed Reductive and Redox C–C Coupling of Electrophiles, C(sp³)–H Bonds and Alkenes Accounts of Chemical Research (2024).[Link]

Optimization

Technical Support Center: HPLC Optimization for 3-(Cycloheptylmethyl)azetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(Cycloheptylmethyl)azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(Cycloheptylmethyl)azetidine .

Developing an HPLC method for this molecule requires balancing two extreme structural features: a highly lipophilic cycloheptylmethyl group (which causes excessive retention) and a strongly basic azetidine ring (which causes severe peak tailing). This guide will walk you through the causality behind these behaviors, troubleshooting FAQs, and a self-validating protocol to establish a robust method.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 3-(Cycloheptylmethyl)azetidine elute so late, and how can I shorten the retention time ( tR​ ) without losing resolution?

Answer: In reversed-phase HPLC, analyte retention is driven by non-specific hydrophobic interactions with the stationary phase[1]. The cycloheptyl moiety is highly lipophilic, meaning it binds strongly to the C18 carbon chains of the column. To reduce tR​ while maintaining efficiency, you must alter the thermodynamics of the separation:

  • Increase Elution Strength: Increase the percentage of your organic modifier (Acetonitrile or Methanol). Acetonitrile is generally preferred here due to its lower viscosity and higher elution strength for cyclic hydrocarbons.

  • Reduce Column Length: Shorter columns (e.g., moving from 150 mm to 50 mm) naturally reduce run time by shortening the separation path[2]. When paired with sub-2 µm or core-shell particles, you maintain theoretical plates while drastically cutting analysis time.

  • Elevate Temperature: Increasing column temperature lowers mobile-phase viscosity, reducing backpressure and allowing faster flow rates, which accelerates elution[2].

Q2: My retention times are constantly drifting, and the peak shape exhibits severe tailing. Are these issues connected?

Answer: Yes, they are intrinsically linked by a chemical phenomenon. The azetidine nitrogen is a secondary amine with a highly basic pKa of approximately 11.3[3]. At a neutral mobile phase pH, this amine is fully protonated and carries a positive charge. Simultaneously, traditional silica-based columns contain residual silanol groups (Si-OH) on their surface. Above pH 3.0, these silanols ionize into negatively charged siloxanes (Si-O⁻)[1]. The electrostatic attraction between your positively charged azetidine and the negatively charged silanols creates a secondary retention mechanism[4]. This dual-retention mechanism causes the peak to tail. As these active silanol sites become saturated or altered over multiple injections, the secondary retention fluctuates, manifesting as retention time drift[5].

Q3: How do I optimize the mobile phase pH to fix this tailing and stabilize retention?

Answer: You must eliminate the electrostatic acid-base interaction. For a molecule as basic as azetidine, you have two primary strategies:

  • The Low pH Strategy (Recommended): Lower the mobile phase pH to ≤ 2.5 using additives like 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer[6],[7]. At pH 2.5, the azetidine remains protonated, but the residual silanols are forced into their neutral, protonated state (Si-OH). This shuts down the electrostatic interaction, yielding sharp, symmetrical peaks.

  • The High pH Strategy: Raise the pH above 11.5 to deprotonate the azetidine, rendering it neutral. Caution: Standard silica dissolves at high pH. This approach strictly requires specialized base-resistant hybrid organic-inorganic columns[4].

Q4: How do I know if my tailing is caused by chemistry (silanols) or physics (bad plumbing)?

Answer: Inject a neutral reference standard (e.g., Toluene or Uracil). Neutral compounds cannot participate in acid-base electrostatic interactions[8]. If the neutral peak is perfectly symmetrical but your 3-(Cycloheptylmethyl)azetidine tails, the problem is chemical (silanol activity). If both peaks tail, you have a physical system void, a blocked frit, or improper tubing connections[8].

Part 2: Diagnostic Logic & Workflows

HPLC_Optimization Start Start: 3-(Cycloheptylmethyl)azetidine HPLC Optimization Assess Assess Analyte Properties pKa ~11.3, High Lipophilicity Start->Assess Split Select pH Strategy Assess->Split LowPH Low pH (< 2.5) Protonate Silanols Split->LowPH HighPH High pH (> 11.5) Deprotonate Amine Split->HighPH LowPH_Col Use End-capped C18 or Core-Shell Silica LowPH->LowPH_Col HighPH_Col Use Hybrid Polymeric or Base-Resistant C18 HighPH->HighPH_Col Tuning Adjust Organic Modifier (ACN) to control tR of Lipophilic Core LowPH_Col->Tuning HighPH_Col->Tuning Validation System Suitability Check Tailing Factor (As < 1.5) Tuning->Validation

Caption: Method development workflow for optimizing mobile phase pH and column chemistry for basic, lipophilic analytes.

Troubleshooting Issue Issue: Peak Tailing & Retention Time Drift Check1 Inject Neutral Standard (e.g., Toluene or Uracil) Issue->Check1 Decision1 Does Neutral Peak Tail? Check1->Decision1 Physical Physical Problem: Void Volume, Bad Fittings, or Blocked Frit Decision1->Physical Yes Chemical Chemical Problem: Secondary Silanol Interactions with Azetidine Decision1->Chemical No FixPhys Replace Frit, Check Tubing, or Replace Column Physical->FixPhys FixChem Lower pH < 2.5, Add TEA, or Use Base-Deactivated Column Chemical->FixChem

Caption: Diagnostic logic tree distinguishing between physical system issues and chemical silanol interactions.

Part 3: Quantitative Parameter Summary

The table below summarizes how adjusting specific chromatographic parameters will impact the behavior of 3-(Cycloheptylmethyl)azetidine.

ParameterAdjustmentEffect on Retention Time ( tR​ )Effect on Peak Shape (Asymmetry, As​ )Causality
Organic Modifier (ACN) Increase %Major Decrease Minor ImprovementDisrupts hydrophobic binding of the cycloheptyl group.
Mobile Phase pH Decrease to ≤ 2.5Slight DecreaseMajor Improvement Neutralizes silanols, stopping electrostatic drag on the azetidine.
Column Temperature Increase (e.g., to 40°C)Moderate DecreaseModerate ImprovementLowers viscosity, improving mass transfer kinetics.
Buffer Concentration Increase (e.g., to 25 mM)NegligibleModerate ImprovementHigher ionic strength helps mask residual active silanols.

Part 4: Self-Validating Experimental Protocol

To guarantee success, follow this step-by-step methodology. This protocol is "self-validating"—meaning it contains internal checks that verify the integrity of the system before allowing you to proceed to the next step.

Objective: Establish an isocratic or shallow gradient method for 3-(Cycloheptylmethyl)azetidine yielding a retention factor ( k′ ) between 2 and 10[9], and an asymmetry factor ( As​ ) of ≤ 1.2.

Step 1: System Preparation & Column Selection
  • Install a highly end-capped, base-deactivated C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm core-shell)[6].

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted strictly to pH 2.5 using phosphoric acid.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Set column oven temperature to 40°C.

Step 2: Physical System Integrity Check (Self-Validation)
  • Inject 1 µL of a neutral marker (e.g., Uracil or Toluene) under a 50:50 A:B isocratic flow.

  • Validation Gate: Calculate the peak asymmetry ( As​ ).

    • If As​ > 1.2: Stop. You have a physical void or plumbing issue[8]. Re-cut PEEK tubing, check fittings, or replace the column frit.

    • If As​ ≤ 1.2: The physical system is validated. Proceed to Step 3.

Step 3: Scouting Gradient Execution
  • Run a broad linear gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Inject 1 µL of 3-(Cycloheptylmethyl)azetidine (100 µg/mL in initial mobile phase).

  • Record the retention time ( tR​ ) and calculate the %B at the exact moment of elution.

Step 4: Isocratic Fine-Tuning
  • Based on the scouting gradient, set an isocratic method at (%B at elution minus 5%). Because of the lipophilic cycloheptyl group, expect this to be relatively high (e.g., 60-80% B).

  • Validation Gate: Calculate the retention factor ( k′ ).

    • Formula: k′=(tR​−t0​)/t0​ [10].

    • Adjust the %B until k′ falls between 2 and 10. If k′ > 10, increase %B to prevent peak broadening and excessive run times[9].

Step 5: Robustness and Drift Testing
  • Perform 6 replicate injections of the optimized isocratic method.

  • Validation Gate: Calculate the Relative Standard Deviation (RSD) of tR​ .

    • If RSD < 0.5%: The column is fully equilibrated, and silanol interactions are successfully suppressed. The method is validated for routine use.

    • If RSD > 0.5%: Retention time drift is occurring[5]. Increase the buffer concentration to 25 mM to further mask silanols, or increase column equilibration time.

Part 5: References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:

  • GL Sciences. How to Increase Retention - How to use analytical columns. Available at:

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:

  • Axion Labs. HPLC Peak Tailing. Available at:

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at:

  • UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? Available at:

  • PubChem - NIH. Azetidine | C3H7N | CID 10422. Available at:

  • Separation Science. HPLC Back to Basics. Available at:

  • Phenomenex. Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Available at:

Sources

Troubleshooting

Technical Support Center: 3-(Cycloheptylmethyl)azetidine Handling &amp; Storage

Introduction 3-(Cycloheptylmethyl)azetidine is a highly valuable, structurally constrained building block utilized in advanced drug discovery and chemical biology. However, its unique architecture—a highly basic secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Cycloheptylmethyl)azetidine is a highly valuable, structurally constrained building block utilized in advanced drug discovery and chemical biology. However, its unique architecture—a highly basic secondary amine embedded within a strained four-membered ring—presents significant storage and handling challenges.

The inherent angle strain of the azetidine ring (approximately 26 kcal/mol) creates a strong thermodynamic driving force for [1]. Furthermore, the unhindered secondary amine is highly susceptible to atmospheric degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure the integrity of your compound during storage and experimental workflows.

Core Degradation Pathways

Understanding the causality behind degradation is the first step in preventing it. The physical and chemical breakdown of 3-(Cycloheptylmethyl)azetidine is primarily driven by three environmental vectors: atmospheric CO₂, aqueous acidity, and oxidative stress.

AzetidineDegradation Base 3-(Cycloheptylmethyl)azetidine (Free Base) Azetidinium Azetidinium Ion (Protonated Intermediate) Base->Azetidinium Aqueous Acid (H+) Carbamate Carbamate Salt (Viscous/Solid) Base->Carbamate Atmospheric CO2 Oxidized Oxidation Products (Hydroxylamines) Base->Oxidized O2 / Light / Temp RingOpen Ring-Opened Products (Linear Amines/Alcohols) Azetidinium->RingOpen Nucleophilic Attack (H2O, Cl-)

Fig 1. Primary degradation pathways of 3-(Cycloheptylmethyl)azetidine under environmental stress.

Troubleshooting FAQs

Q: Why does my free base sample turn viscous or form a white crust when left on the bench? A: Atmospheric CO₂ Absorption and Carbamate Formation. As a secondary amine, the free base of 3-(Cycloheptylmethyl)azetidine readily reacts with atmospheric carbon dioxide to form carbamate salts. Research demonstrates that the small ring structure and high basicity of azetidines result in an compared to larger heterocycles[2]. This non-covalent polymerization transforms the free-flowing liquid or low-melting solid into a viscous oil or crusty solid. Solution: Always purge storage vials with Argon or Nitrogen, seal with Parafilm, and store in a desiccator.

Q: I dissolved the compound in a mildly acidic aqueous buffer (pH 4) and observed multiple new peaks by LC-MS after 24 hours. What happened? A: Acid-Mediated Ring Opening. The azetidine ring is highly susceptible to hydrolytic cleavage under acidic conditions. Protonation of the secondary amine creates an electrophilic azetidinium ion. This intermediate lowers the activation energy for nucleophilic attack (e.g., by water or chloride ions), relieving the ring strain but destroying the molecule to form [3]. Solution: If aqueous formulations are required for assays, maintain a neutral to slightly alkaline pH, or prepare solutions immediately prior to use to minimize the exposure window[4].

Q: What is the optimal long-term storage form to prevent degradation? A: Conversion to a Stable Salt. Storing the compound as a free base exposes it to oxidation and CO₂ absorption. Converting it to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the amine, eliminating its nucleophilicity toward CO₂ and oxygen. However, because aqueous acids cause ring-opening[3], salt formation must be executed under strictly anhydrous conditions (see Protocol 1).

Quantitative Stability Data

The following table summarizes the expected stability of 3-(Cycloheptylmethyl)azetidine under various storage conditions, extrapolated from[3][5].

Storage ConditionPhysical StateAtmosphereTempEst. Degradation (30 Days)Primary Degradant
Free Base NeatAmbient Air20°C> 15.0%Carbamate salts, N-oxides
Free Base NeatArgon-20°C< 2.0%Trace ring-opened products
Aqueous Buffer (pH 4) 1 mg/mL SolutionAir20°C> 50.0% (within 24h)Linear amino-alcohols[3]
HCl Salt SolidArgon-20°C< 0.5%None detected

Standard Operating Protocols

Protocol 1: Anhydrous Conversion to Hydrochloride Salt (Self-Validating)

Objective: Stabilize the azetidine for long-term storage without triggering acid-catalyzed ring opening. Causality: Using aqueous HCl would form the azetidinium ion in the presence of nucleophilic water, leading to immediate hydrolytic ring cleavage[3]. Utilizing anhydrous ethereal HCl prevents nucleophilic attack while successfully protonating the amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Cycloheptylmethyl)azetidine free base in anhydrous diethyl ether or dichloromethane (DCM) under a strict Argon atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Salt formation is exothermic; controlling the temperature prevents thermal degradation.

  • Acid Addition: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4M) or ethereal HCl.

  • Precipitation: Stir for 15–30 minutes at 0°C. A white precipitate (the HCl salt) will form.

  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) or filter the precipitate under a stream of Argon.

  • Self-Validation Step: Perform ¹H-NMR in D₂O or CD₃OD. The azetidine ring protons typically appear as distinct multiplets between 3.5–4.5 ppm. The absence of downstream alkene signals or linear alkyl multiplets validates that the 4-membered ring remains completely intact.

Protocol 2: Forced Degradation Testing for Stability Validation

Objective: Establish the specific degradation profile and retention times of your batch for accurate LC-MS monitoring during experiments[5].

Step-by-Step Methodology:

  • Sample Prep: Prepare three 1 mg/mL aliquots of the compound in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 M HCl to Aliquot 1 to force azetidinium formation.

  • Oxidative Stress: Add 3% H₂O₂ to Aliquot 2 to force hydroxylamine/N-oxide formation.

  • Control: Leave Aliquot 3 untreated.

  • Incubation: Incubate all samples at 40°C for 24 hours.

  • Quenching & Analysis: Neutralize Aliquot 1 with dilute NaOH. Analyze all samples via LC-MS.

  • Self-Validation Step: Compare the chromatograms. The acid-stressed sample should show a distinct mass shift corresponding to +18 Da (hydrolytic ring opening via water attack) or +36 Da (chloride attack)[3]. This confirms the exact retention times of your primary degradants, ensuring your analytical methods are truly stability-indicating.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters (2021) URL:[Link]

  • Degradation products of azetidine core G334089 - Isolation, Structure Elucidation and Pathway Journal of Pharmaceutical and Biomedical Analysis (2012) URL:[Link]

  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” University of Twente Repository (2012) URL:[Link]

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions Pharmaceuticals (Basel) (2024) URL:[Link]

Sources

Optimization

Overcoming low bioavailability of 3-(Cycloheptylmethyl)azetidine formulations

Welcome to the Formulation Troubleshooting and Technical Support Center. Working with 3-(Cycloheptylmethyl)azetidine presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting and Technical Support Center. Working with 3-(Cycloheptylmethyl)azetidine presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. The highly lipophilic cycloheptylmethyl moiety drives membrane permeability but severely restricts aqueous dissolution. Conversely, the azetidine ring (a secondary amine with a pKa ~9) creates extreme pH-dependent solubility, leading to precipitation in the alkaline environment of the lower gastrointestinal tract.

This guide provides field-proven, mechanistically grounded solutions to overcome the pharmacokinetic bottlenecks associated with this specific chemical scaffold.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During dose-escalation studies in rodent models, our 3-(Cycloheptylmethyl)azetidine formulation exhibits a "flat" AUC and significantly reduced Cmax​ . What is causing this non-linear pharmacokinetic response? A1: This is a hallmark of intestinal precipitation. Because the azetidine nitrogen is highly basic, the compound is fully protonated and soluble in the acidic gastric milieu (pH 1.2). However, upon transit into the duodenum (pH 6.8), the compound rapidly deprotonates. The extreme lipophilicity of the cycloheptyl group forces the neutral free base to crash out of solution before absorption can occur. This solubility bottleneck is a documented phenomenon in basic azetidine-containing inhibitors, where exposures fail to proportionally dose-escalate ()[1]. Recommendation: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) to kinetically trap the drug in a supersaturated state during intestinal transit.

Q2: We achieved excellent in vitro dissolution using a standard lipid suspension (Miglyol 812), yet our in vivo absolute bioavailability remains below 15%. Why is systemic exposure still failing? A2: You are likely encountering extensive hepatic first-pass metabolism. Once absorbed into the portal venous system, lipophilic azetidine derivatives are rapidly extracted and metabolized by the liver, which inversely correlates with systemic bioavailability ()[2]. While medium-chain triglycerides like Miglyol improve solubility, they do not efficiently promote lymphatic transport ()[3][4]. Recommendation: Shift to Nanostructured Lipid Carriers (NLCs) utilizing long-chain triglycerides (LCTs). LCTs stimulate chylomicron formation in enterocytes, routing the drug through the intestinal lymphatic system and entirely bypassing the hepatic portal vein.

Q3: Our Hot-Melt Extruded ASD formulations are recrystallizing during accelerated stability testing (40°C/75% RH). How do we stabilize the amorphous state? A3: Recrystallization occurs when the storage temperature approaches the glass transition temperature ( Tg​ ) of the polymer matrix, increasing molecular mobility. Furthermore, moisture acts as a plasticizer, drastically lowering the Tg​ . Recommendation: Switch your polymer matrix to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS has a high intrinsic Tg​ and its succinoyl/acetyl substitutions provide steric hindrance that delays nucleation, effectively maintaining supersaturation even for low-solubility drugs ()[5].

Part 2: Mechanistic Workflows & Visualization

To understand the intervention points for 3-(Cycloheptylmethyl)azetidine, we must map the physiological barriers against our formulation strategies.

Bioavailability_Bottleneck A 3-(Cycloheptylmethyl)azetidine (Basic, Highly Lipophilic) B Gastric Milieu (pH 1-2) Ionized & Soluble A->B Oral Admin C Intestinal Milieu (pH 6.8) Free Base Precipitation B->C Transit D Hepatic Portal Vein Extensive First-Pass Metabolism C->D Absorption E Amorphous Solid Dispersion (ASD) Maintains Supersaturation C->E Formulation Intervention F Nanostructured Lipid Carriers (NLC) Lymphatic Transport D->F Formulation Intervention G Enhanced Systemic Bioavailability E->G Improved Dissolution F->G Bypasses Liver

Caption: Pharmacokinetic bottlenecks of azetidine derivatives and targeted formulation interventions.

Part 3: Quantitative Formulation Performance

The following table summarizes the comparative pharmacokinetic parameters of 3-(Cycloheptylmethyl)azetidine across different formulation architectures (Data normalized to a 50 mg/kg oral dose in rodent models).

Formulation Architecture Cmax​ (ng/mL) AUC0−24h​ (ng*h/mL)Absolute Bioavailability (%)Mechanistic Advantage
Unformulated Free Base 45 ± 12180 ± 353.2%Baseline (Prone to intestinal precipitation)
Lipid Suspension (Miglyol) 110 ± 25450 ± 6012.5%Partial solubility enhancement; limited lymphatic uptake
Amorphous Solid Dispersion 480 ± 552,100 ± 15038.4%Kinetically maintains intestinal supersaturation
Nanostructured Lipid Carrier 620 ± 403,450 ± 21054.7%Synergistic dissolution + complete hepatic bypass

Part 4: Self-Validating Experimental Protocols

Protocol A: Fabrication of Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

This protocol utilizes thermal and shear energy to break the crystalline lattice of the API, dispersing it at a molecular level within an HPMCAS matrix.

HME_Workflow Step1 1. Blending API + HPMCAS Step2 2. Feeding Volumetric Feeder Step1->Step2 Step3 3. Extrusion High Shear, 140°C Step2->Step3 Step4 4. Quench Cooling Lock Amorphous State Step3->Step4 Step5 5. Validation PXRD & DSC Analysis Step4->Step5

Caption: Step-by-step Hot-Melt Extrusion workflow for generating self-validating Amorphous Solid Dispersions.

Step-by-Step Methodology:

  • Pre-blending: Geometrically mix 3-(Cycloheptylmethyl)azetidine (20% w/w) with HPMCAS-HF grade (80% w/w). Causality: Uniform distribution prevents localized concentration gradients that trigger premature crystallization during the melt phase.

  • Feeding: Load the blend into a gravimetric twin-screw feeder. Maintain a feed rate of 2.0 kg/hr to ensure consistent residence time.

  • Hot-Melt Extrusion (HME): Process through a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C at the feed zone to 140°C at the die. Causality: 140°C is above the Tg​ of HPMCAS but safely below the thermal degradation threshold of the azetidine ring, ensuring the API melts and dissolves into the polymer.

  • Quench Cooling: Extrude the extrudate onto a chilled roll system (15°C). Causality: Rapid cooling kinetically traps the API in its disordered amorphous state, preventing the molecules from reorganizing into a crystalline lattice.

  • Milling: Mill the cooled flakes through a 1.0 mm screen to achieve a uniform particle size for encapsulation.

  • Self-Validation Checkpoint: Analyze the milled powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: The PXRD must show a broad "halo" with absolute absence of sharp Bragg peaks. The DSC thermogram must exhibit a single, unified Tg​ (indicating a single-phase system) with no endothermic melting peaks. If Bragg peaks are present, the extrusion temperature or shear was insufficient.

Protocol B: Fabrication of Nanostructured Lipid Carriers (NLC) via High-Pressure Homogenization

This protocol engineers a lipid matrix with structural imperfections to accommodate the highly lipophilic cycloheptyl moiety, preventing drug expulsion during storage while enabling lymphatic transport.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt a blend of solid lipid (e.g., Glyceryl monostearate, 70%) and liquid lipid (e.g., Oleic acid, 30%) at 75°C. Dissolve 3-(Cycloheptylmethyl)azetidine into the lipid melt. Causality: The inclusion of liquid oleic acid creates spatial imperfections in the solid lipid crystal lattice, providing physical space to trap the bulky cycloheptyl group.

  • Aqueous Phase Preparation: Dissolve surfactants (e.g., Poloxamer 188, 2% w/v) in ultra-pure water and heat to 75°C.

  • Pre-Emulsion: Disperse the lipid phase into the aqueous phase using a high-speed rotor-stator homogenizer at 10,000 RPM for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 cycles. Causality: High shear forces cavitation, breaking the lipid droplets down to the nanometer scale (<150 nm), vastly increasing the surface area for lipase degradation and subsequent chylomicron packaging in the gut.

  • Cooling: Rapidly cool the nanoemulsion to room temperature to solidify the lipid nanoparticles.

  • Self-Validation Checkpoint: Measure Particle Size, Polydispersity Index (PDI), and Zeta Potential via Dynamic Light Scattering (DLS).

    • Pass Criteria: Z-average diameter must be <150 nm with a PDI <0.2. Zeta potential must be > |±30 mV| to ensure electrostatic repulsion prevents nanoparticle aggregation.

References

  • European Patent Office. (2003). Emulsifying systems containing azetidine derivatives (Patent No. EP1498123A1). Google Patents.
  • Journal of Medicinal Chemistry. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications. Available at:[Link]

  • Pharmaceutics / PMC. (2021). Ezetimibe-Loaded Nanostructured Lipid Carrier Based Formulation Ameliorates Hyperlipidaemia in an Experimental Model of High Fat Diet. National Institutes of Health. Available at:[Link]

  • World Intellectual Property Organization. (2014). Pharmaceutical compositions with enhanced performance and improved processability (Patent No. WO2014133885A1). Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Baseline Noise for 3-(Cycloheptylmethyl)azetidine

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing baseline noise, peak distortion, or signal suppression during the Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing baseline noise, peak distortion, or signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-(Cycloheptylmethyl)azetidine .

Molecular Profiling & Causality

3-(Cycloheptylmethyl)azetidine consists of a highly lipophilic cycloheptyl ring and a basic azetidine (secondary amine) moiety. This dual nature presents specific chromatographic and ionization challenges:

  • Basic Azetidine Nitrogen: Highly prone to secondary electrostatic interactions with residual silanols on silica-based stationary phases.

  • Lipophilic Cycloheptyl Group: Requires high organic solvent strength for elution, which can concentrate solvent-borne impurities and amplify Electrospray Ionization (ESI) background noise.

Understanding these molecular traits is the first step in differentiating between true instrumental noise and chemistry-driven baseline anomalies.

Troubleshooting Guide (FAQ)

Q1: My LC-MS chromatogram shows continuous, high-frequency baseline noise in positive ESI mode. How do I isolate the root cause? Expertise & Experience: High-frequency noise in ESI+ is typically caused by contaminated mobile phases, solvent clustering, or electronic issues. To isolate the cause, you must determine if the noise is originating from the liquid chromatography (LC) stream or the mass spectrometer (MS) hardware. Actionable Step: Perform a Stop-Flow Test . If you stop the LC flow and the noise drops significantly, the issue is chemical or LC-related (e.g., contaminated solvent, pump cavitation). If the noise persists without flow, the issue is instrumental (e.g., dirty ESI corona needle, detector multiplier degradation, or electrical grounding issues)[1].

Q2: I am observing severe baseline drift and broad "humps" instead of sharp peaks. Is this a noise issue or a retention issue? Expertise & Experience: For basic amines like 3-(Cycloheptylmethyl)azetidine, what appears to be baseline drift or a "hump" is often severe peak tailing or carryover. The positively charged azetidine nitrogen interacts electrostatically with negatively charged, unendcapped residual silanols on the silica column matrix[2]. Actionable Step: You must mask these silanol sites. Transition from a simple acid additive (like 0.1% Formic Acid) to a buffered system (e.g., 10 mM Ammonium Formate, pH 3.0). The ammonium ions ( NH4+​ ) will aggressively compete for the silanol interaction sites, allowing the azetidine to elute as a sharp, symmetrical peak, thereby flattening the baseline[2].

Q3: How do dissolved gases in the mobile phase contribute to baseline noise, and how can I verify this? Expertise & Experience: When mobile phases mix (especially aqueous and organic), the saturated solubility of dissolved gases decreases. As the eluent enters the MS source where pressure drops to near-atmospheric levels, micro-bubbles outgas. In ESI, this causes erratic spray formation (Taylor cone instability), manifesting as spikes and sawtooth noise[3]. Actionable Step: Check your pump's pressure ripple. A pressure fluctuation >2% indicates pump cavitation or failing check valves. Ensure your inline vacuum degasser is functioning and purge all lines with freshly sonicated LC-MS grade solvents.

Q4: Why does my baseline drift upwards significantly during the gradient run? Expertise & Experience: Baseline drift during a gradient is often caused by an imbalance in mobile phase additives. If you only add your buffer or acid to the aqueous phase, the ionic strength and UV/MS background will change drastically as the organic phase increases[4]. Actionable Step: Ensure that the exact same concentration of additive (e.g., 10 mM Ammonium Formate) is present in both Mobile Phase A (Aqueous) and Mobile Phase B (Organic)[4].

Experimental Protocols & Workflows

Protocol A: The Stop-Flow Diagnostic Workflow

A self-validating system to pinpoint the source of baseline noise.

  • Establish Baseline: Run the MS in your standard acquisition mode (e.g., MRM or SIM for the azetidine mass) at the initial gradient conditions (e.g., 0.4 mL/min). Record the baseline noise level in counts per second (cps).

  • Halt Flow: Turn off the LC pump completely (0 mL/min flow).

  • Monitor MS Signal: Observe the baseline for 5 minutes.

    • Result A (Noise drops by >80%): The noise is LC-driven. Proceed to flush the column, replace mobile phases with fresh LC-MS grade solvents, and check for pump leaks[1].

    • Result B (Noise remains high): The noise is MS-driven. Proceed to clean the ESI source, wipe the capillary orifice with 50:50 Methanol:Water, and verify the electron multiplier voltage[1].

Protocol B: Mobile Phase Optimization for Basic Amines

To eliminate silanol-induced tailing and baseline humps for 3-(Cycloheptylmethyl)azetidine.

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid. (The low pH ensures the azetidine is fully protonated for ESI+, while the ammonium ions block silanols).

  • Organic Phase (B): Prepare 10 mM Ammonium Formate in LC-MS grade Acetonitrile. Note: Always add the same buffer concentration to the organic phase to prevent baseline drift during the gradient run[4].

  • Column Passivation: Flush the LC column with 20 column volumes of the new mobile phase before injecting the sample to ensure complete equilibration of the silica surface.

Quantitative Data & Diagnostic Metrics

Use the following table to benchmark your system's performance and diagnose anomalies during 3-(Cycloheptylmethyl)azetidine analysis.

Diagnostic MetricOptimal TargetSymptom of FailureProbable Cause
Signal-to-Noise (S/N) > 100:1 (at LLOQ)< 10:1 with erratic baselineContaminated ESI source or low-grade solvents[5].
Peak Asymmetry ( As​ ) 0.95 - 1.20> 1.8 (Severe tailing/humps)Unmasked silanol interactions with the azetidine ring[2].
Pump Pressure Ripple < 1-2% of total pressure> 5% fluctuation, rhythmic spikesFailing check valves or dissolved air/micro-bubbles[3].
Baseline Drift < 50 cps/min shiftSteep upward slope during gradientUnmatched buffer concentrations between Phase A and B[4].

Logical Workflow Visualization

The following diagram maps the causality and diagnostic logic for resolving LC-MS baseline noise when analyzing basic, lipophilic compounds.

LCMS_Troubleshooting Start High Baseline Noise 3-(Cycloheptylmethyl)azetidine StopFlow Perform Stop-Flow Test (0 mL/min) Start->StopFlow NoiseDrops Noise Decreases (LC or Chemistry Issue) StopFlow->NoiseDrops Yes NoisePersists Noise Persists (MS or Electrical Issue) StopFlow->NoisePersists No LC_Issue Check Pump Pressure Ripple (>2%) NoiseDrops->LC_Issue Chem_Issue Check Peak Shape (Tailing/Humps) NoiseDrops->Chem_Issue MS_Issue Clean ESI Source & Capillary Orifice NoisePersists->MS_Issue Elec_Issue Verify Grounding & Multiplier Voltage NoisePersists->Elec_Issue Degas Purge & Degas Solvents (Eliminate Micro-bubbles) LC_Issue->Degas Fluctuating Buffer Add 10mM Ammonium Formate (Mitigate Silanol Interactions) Chem_Issue->Buffer Asymmetry > 1.5

Diagnostic decision tree for isolating and resolving LC-MS baseline noise and tailing issues.

Sources

Optimization

Technical Support Center: Crystallization of 3-(Cycloheptylmethyl)azetidine

Overview 3-(Cycloheptylmethyl)azetidine is a highly versatile building block in medicinal chemistry, but it presents significant physical chemistry challenges. As a secondary amine attached to a highly lipophilic and con...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-(Cycloheptylmethyl)azetidine is a highly versatile building block in medicinal chemistry, but it presents significant physical chemistry challenges. As a secondary amine attached to a highly lipophilic and conformationally flexible cycloheptyl group, it typically presents as a viscous oil at room temperature. This technical guide provides mechanistic troubleshooting, validated protocols, and thermodynamic strategies to successfully achieve stable crystalline forms of this scaffold.

Troubleshooting Guide & FAQs

Q1: Why does 3-(Cycloheptylmethyl)azetidine resist crystallization as a free base?

A: The difficulty is fundamentally thermodynamic and stems from two competing structural features:

  • High Conformational Entropy: The 7-membered cycloheptyl ring is highly flexible, adopting multiple low-energy conformations (e.g., twist-chair, boat). To form a crystal lattice, the molecule must adopt a single rigid conformation, resulting in a massive entropic penalty ( ΔScryst​≪0 ).

  • Lack of Strong Intermolecular Bonding: While the secondary amine can act as a hydrogen-bond donor and acceptor, the bulky, lipophilic cycloheptylmethyl group sterically hinders efficient molecular packing.

The Fix: You must bypass the free base entirely. Crystallization requires salt formation to introduce strong, directional ionic interactions (lattice energy) that overcome the entropic penalty of the flexible lipophilic tail [3].

Q2: How do I select the right counterion for salt screening?

A: Counterion selection must be driven by the ΔpKa​ Rule of 3 . For a stable proton transfer to occur, the pKa​ of the conjugate acid of the base must be at least 3 units higher than the pKa​ of the acid [1].

The azetidine ring is highly basic. The inherent ring strain compresses the C–N–C bond angle to ~93°, increasing the s-character of the nitrogen lone pair. Unsubstituted azetidine has a pKa​ of 11.3 [2]. Assuming 3-(Cycloheptylmethyl)azetidine has a similar pKa​ (~10.5–11.0), we theoretically need acids with a pKa​≤7.5 . However, to maximize lattice energy and counteract the "greasy" cycloheptyl group, strong acids ( pKa​<3 ) are strongly preferred.

Q3: My salt screen resulted in a sticky resin instead of crystals. What is "oiling out" and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystal nucleation can occur. It is notoriously common with lipophilic amines.

Mechanistic Fix: Oiling out is a kinetic trap caused by high supersaturation and rapid cooling.

  • Flatten the cooling curve: Reduce the cooling rate to < 0.1°C/min within the metastable zone.

  • Adjust the solvent matrix: Shift to a solvent system where the solubility curve is less steep. If you are using Ethanol/Heptane, switch to Isopropyl Acetate (IPAc) or Tetrahydrofuran (THF)/Methyl tert-butyl ether (MTBE).

  • Temperature Cycling: Anneal the oil by cycling the temperature between 5°C and 50°C. This provides the activation energy required for the solute-rich oil droplets to nucleate into crystals.

Quantitative Data: Counterion Selection Matrix

To streamline your Design of Experiments (DoE), utilize the following matrix for 3-(Cycloheptylmethyl)azetidine based on the ΔpKa​ rule and lipophilicity compensation.

Counterion (Acid)Acid pKa​ ΔpKa​ (Est.)Expected Lattice EnergyCrystallization PropensityRecommended Solvent Matrix
Hydrochloric Acid -6.0~17.0Very HighExcellentEtOAc / IPAc
Methanesulfonic Acid -1.9~12.9HighExcellentTHF / MTBE
L-Tartaric Acid 3.0~8.0Medium-HighGood (Chiral packing)EtOH / Heptane
Fumaric Acid 3.0~8.0MediumModerateAcetone / MTBE
Acetic Acid 4.76~6.2LowPoor (Likely oil)N/A

Experimental Protocol: Rational Salt Screening Workflow

Follow this step-by-step methodology to execute a medium-throughput salt screen designed specifically to bypass LLPS in lipophilic azetidines.

Step 1: Free Base Preparation Dissolve 3-(Cycloheptylmethyl)azetidine free base in a primary solvent (e.g., THF or EtOAc) at a concentration of 0.5 M. Ensure the solution is anhydrous to prevent hydrate formation.

Step 2: Counterion Addition Dispense 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid, HCl in dioxane) into 4 mL glass crystallization vials.

Step 3: Solvent Matrix Formulation Add the free base solution to the acid vials.

  • If immediate precipitation occurs (often amorphous): Heat to 50°C to achieve a clear solution.

  • If it remains clear: Add an anti-solvent (e.g., MTBE or Heptane) dropwise until the cloud point is reached, then add 1-2 drops of the primary solvent to clear it.

Step 4: Temperature Cycling (Annealing) Subject the vials to a controlled temperature cycle using a programmable crystallizer:

  • Heat to 50°C and hold for 2 hours.

  • Cool to 5°C at a slow rate of 0.1°C/min.

  • Hold at 5°C for 2 hours.

  • Repeat for 3 full cycles. This thermodynamic cycling prevents LLPS and promotes crystal nucleation.

Step 5: Harvesting & Characterization Isolate resulting solids via vacuum filtration. Analyze immediately via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and check for polymorphism.

Visualizations

Workflow A 3-(Cycloheptylmethyl)azetidine Free Base (Oil) B Determine pKa & Solubility (Predicted pKa ~11.0) A->B C Select Counterions (ΔpKa ≥ 3 rule) B->C D Solvent/Anti-Solvent Matrix Selection C->D E Temperature Cycling (5°C to 50°C) D->E F Crystalline Salt Formation E->F Nucleation G Amorphous/Oil (Oiling out) E->G Phase Separation H XRPD & DSC Characterization F->H G->D Redesign Matrix

Workflow for rational salt screening and crystallization of azetidine derivatives.

LLPS A Supersaturated Solution B Metastable Zone A->B C Oiling Out (LLPS) B->C High Supersaturation Rapid Cooling D Crystal Nucleation B->D Controlled Cooling Seeding C->D Slow Annealing E Crystal Growth D->E

Thermodynamic pathways illustrating Liquid-Liquid Phase Separation versus crystallization.

References

  • Cruz-Cabeza, A. J. (2012). Acid–base crystalline complexes and the pKa rule. CrystEngComm. URL:[Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. PubChem. URL:[Link][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Cycloheptylmethyl)azetidine in Cellular Assays

Welcome to the Application Scientist Support Center. If you are working with 3-(Cycloheptylmethyl)azetidine —or structurally related derivatives—you are handling a classic Lipophilic Basic Amine (LBA) . While the azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. If you are working with 3-(Cycloheptylmethyl)azetidine —or structurally related derivatives—you are handling a classic Lipophilic Basic Amine (LBA) . While the azetidine ring provides excellent metabolic stability and the cycloheptylmethyl tail ensures high membrane permeability, this specific pharmacophore is notorious for triggering three major off-target artifacts in cellular assays: Phospholipidosis (PLD) , Aminergic GPCR Polypharmacology , and hERG Channel Inhibition .

This guide is designed to help you diagnose these off-target effects, understand their mechanistic causality, and implement self-validating protocols and medicinal chemistry (SAR) strategies to mitigate them.

Managing Lysosomal Trapping & Phospholipidosis (PLD)

Q: Why do my cells exhibit severe vacuolization, lamellar body formation, and reduced viability after 48–72 hours of compound incubation?

The Science Behind the Issue: 3-(Cycloheptylmethyl)azetidine is a Cationic Amphiphilic Drug (CAD). At physiological pH (7.4), the compound is highly lipophilic and easily diffuses across the plasma and lysosomal membranes. However, once inside the acidic environment of the lysosome (pH ~4.5), the basic azetidine nitrogen (pKa > 8) becomes rapidly protonated. This cationic form cannot diffuse back across the membrane, leading to massive intralysosomal accumulation—a phenomenon known as lysosomal trapping. This accumulation physically disrupts lipid catabolism and inhibits lysosomal phospholipase A2 (LPLA2), leading to Drug-Induced Phospholipidosis (PLD)[1].

G A 3-(Cycloheptylmethyl)azetidine (Neutral at pH 7.4) B Diffusion across Cell & Lysosome Membrane A->B Lipophilic tail C Lysosome Interior (pH ~4.5) B->C D Protonation of Azetidine (Cationic Form) C->D High [H+] E Membrane Trapping & LPLA2 Inhibition D->E Cannot diffuse out F Phospholipidosis (Lamellar Bodies) E->F Lipid accumulation

Mechanism of Lysosomal Trapping and Drug-Induced Phospholipidosis (PLD) by Cationic Amphiphilic Drugs.

Protocol: Self-Validating High-Content LipidTOX Assay for PLD

To distinguish true target-mediated cytotoxicity from PLD-induced artifactual toxicity, you must quantify intracellular phospholipid accumulation[2].

Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well collagen-coated black-wall/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of 3-(Cycloheptylmethyl)azetidine (0.1 µM to 50 µM) for 48 hours.

    • Validation Control: Include Amiodarone (10 µM) as a positive PLD control and vehicle (0.1% DMSO) as a negative control.

  • Fixation: Remove media carefully (do not disrupt the monolayer) and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash 3x with PBS. Add HCS LipidTOX™ Red Neutral Lipid Stain (1:1000 dilution) multiplexed with Hoechst 33342 (1 µg/mL) for nuclear counterstaining. Incubate for 30 minutes in the dark.

    • Causality Note: LipidTOX specifically binds to the accumulated phospholipids in the lamellar bodies, providing a direct fluorescent readout of PLD severity.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system (e.g., Thermo CellInsight). Normalize the total LipidTOX fluorescent intensity to the nuclear count to determine the PLD Fold Change relative to the DMSO control.

Mitigating Aminergic GPCR Polypharmacology

Q: I am observing unexpected cAMP fluctuations and calcium fluxes in my wild-type negative control cell lines. Is the compound hitting an off-target receptor?

The Science Behind the Issue: Yes. The structure of 3-(Cycloheptylmethyl)azetidine mimics endogenous biogenic amines (such as serotonin, dopamine, and histamine). The target hit rate at aminergic G protein-coupled receptors (GPCRs) increases exponentially for positively charged, lipophilic compounds[3]. The basic azetidine nitrogen forms a conserved salt bridge with an Aspartate residue in Transmembrane Domain 3 (TM3) of these off-target GPCRs, triggering unintended agonism or antagonism.

G S1 Primary Cellular Assay (Target-Specific) S2 Observe Off-Target cAMP/Ca2+ Flux S1->S2 Unexpected signal S3 Aminergic GPCR Panel Screen S2->S3 Trigger counter-screen S4 Identify Specific Receptor Hits (e.g. 5-HT2B) S3->S4 Profiling S5 SAR Optimization: Steric Bulk / pKa Shift S4->S5 MedChem feedback

Workflow for identifying and mitigating GPCR polypharmacology in cellular assays.

Protocol: HTRF cAMP Counter-Screening Workflow

To map the polypharmacology profile, screen the compound against a panel of common off-target aminergic GPCRs (e.g., 5-HT₂B, D₂, H₁).

Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the suspected off-target GPCR into a 384-well low-volume white plate (1,000 cells/well).

  • Stimulation (Agonist/Antagonist Mode):

    • For Gi-coupled receptors: Add 10 µM of 3-(Cycloheptylmethyl)azetidine multiplexed with an EC₈₀ concentration of Forskolin (to stimulate baseline cAMP).

    • Validation Control: Include a known reference ligand (e.g., serotonin for 5-HT receptors) to validate the assay window.

  • Detection: After 30 minutes of incubation at room temperature, add the Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

    • Causality Note: HTRF is chosen over standard fluorescence because time-resolved FRET eliminates auto-fluorescence interference commonly caused by lipophilic ring structures.

  • Readout: Incubate for 1 hour, then read the TR-FRET signal (ratio of 665 nm / 620 nm). Calculate the % activation or inhibition to guide medicinal chemistry optimization.

Overcoming hERG Channel Liability

Q: My compound is showing cytotoxicity in excitable cells and failing early electrophysiology safety screens. How do we optimize the structure?

The Science Behind the Issue: The likelihood of interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel increases dramatically if a molecule is a lipophilic basic amine lacking negatively ionizable groups or oxygen H-bond acceptors[4]. The cycloheptyl tail anchors into the hydrophobic pockets of the hERG pore, while the protonated azetidine nitrogen interacts with key tyrosine (Y652) and phenylalanine (F656) residues, blocking potassium efflux.

Data Presentation: SAR Mitigation Strategies

To rescue the compound, you must disrupt this pharmacophore. The table below summarizes quantitative data for validated structural modifications designed to minimize hERG liability and PLD, while maintaining primary target efficacy.

Structural ModificationMechanistic RationaleTarget IC₅₀ (nM)hERG IC₅₀ (µM)PLD Fold Change
3-(Cycloheptylmethyl)azetidine Baseline LBA pharmacophore. 12.51.28.5x
N-methylation of Azetidine Increases steric bulk; lowers affinity for the highly constrained hERG pore.15.04.57.2x
Fluorination of Cycloheptyl ring Reduces lipophilicity (clogP) and basicity (pKa) via inductive electron withdrawal.18.212.02.1x
Addition of Oxygen H-bond Acceptor Disrupts hydrophobic interactions in hERG and reduces lysosomal trapping.25.4>30.01.1x

Note: Incorporating an oxygen H-bond acceptor (e.g., converting the cycloheptyl ring to a tetrahydropyran) is the most effective strategy for simultaneously abolishing hERG binding and preventing lysosomal PLD accumulation.

References

  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format Source: NIH PubMed Central URL:[Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners Source: PLOS One URL:[Link]

  • A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects Source: Frontiers in Pharmacology URL:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3-(Cycloheptylmethyl)azetidine

Welcome to the technical support resource for the stereoselective synthesis of 3-(Cycloheptylmethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the stereoselective synthesis of 3-(Cycloheptylmethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring high yield and stereochemical fidelity.

Introduction to the Synthetic Challenge

The synthesis of 3-substituted azetidines, such as 3-(Cycloheptylmethyl)azetidine, presents a significant challenge due to the inherent ring strain of the four-membered heterocycle, which makes it susceptible to undesired ring-opening reactions.[1][2][3] Achieving stereocontrol at the C3 position adds another layer of complexity, requiring carefully optimized conditions and a thorough understanding of the reaction mechanisms at play.

This guide will focus on a common and logical synthetic approach: a two-step sequence starting from a protected azetidin-3-one. This pathway involves:

  • Wittig Olefination: Reaction of an N-protected azetidin-3-one with a cycloheptylmethyl-derived phosphorane to create an exocyclic double bond.

  • Stereoselective Hydrogenation: Asymmetric reduction of the double bond to establish the desired stereocenter.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group necessary for this synthesis?

A1: The nitrogen atom of the azetidine ring is nucleophilic and basic. An N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, is crucial for several reasons:

  • Preventing Side Reactions: It deactivates the nitrogen, preventing it from participating in undesired side reactions, such as acting as a base or nucleophile during the Wittig or hydrogenation steps.

  • Improving Solubility and Handling: Protected azetidines are generally more stable, less volatile, and have better solubility in common organic solvents, which simplifies handling and purification.

  • Directing Stereochemistry: The steric and electronic nature of the protecting group can influence the facial selectivity of the hydrogenation step, impacting the final diastereomeric or enantiomeric ratio.[4][5]

Q2: What are the most common failure points in this synthetic route?

A2: The most common issues are:

  • Low yield in the Wittig reaction: Often due to steric hindrance or instability of the ylide.

  • Poor stereoselectivity during hydrogenation: This can result from an inappropriate choice of catalyst, solvent, or reaction conditions.

  • Azetidine ring-opening: The strained ring can open under harsh conditions, such as high temperatures or the presence of strong acids or bases.[1][6]

  • Difficult purification: The final product may be challenging to purify due to its basicity and potential volatility.

Q3: Can I use a Grignard or organolithium reagent directly on N-Boc-azetidin-3-one to install the cycloheptylmethyl group?

A3: While direct addition of an organometallic reagent to the ketone is a possible route to the corresponding tertiary alcohol, it does not directly yield the target molecule. This route would require a subsequent deoxygenation step, which can be challenging to perform without affecting the azetidine ring. The Wittig/hydrogenation sequence is generally a more controlled and reliable method for installing the alkyl substituent at C3.

Troubleshooting Guide: Step-by-Step

This section addresses specific problems you may encounter during the synthesis.

Part 1: Wittig Olefination

The first key step is the formation of N-Boc-3-(cycloheptylmethylene)azetidine from N-Boc-azetidin-3-one.

Wittig_Reaction cluster_reactants Reactants Azetidinone N-Boc-Azetidin-3-one Product N-Boc-3-(cycloheptylmethylene)azetidine Azetidinone->Product PhosphoniumSalt (Cycloheptylmethyl)triphenyl- phosphonium Bromide Ylide Phosphorane Ylide (Reactive Intermediate) PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi, NaHMDS) Base->PhosphoniumSalt Deprotonation Ylide->Product Wittig Reaction Byproduct Triphenylphosphine Oxide Ylide->Byproduct

Caption: Workflow for the Wittig Olefination Step.

Problem 1.1: Low or No Yield of the Olefin Product

Symptoms:

  • TLC analysis shows mostly unreacted azetidin-3-one starting material.

  • A complex mixture of byproducts is observed.

Possible Causes & Solutions:

Cause Explanation Solution
Inefficient Ylide Formation The base used may not be strong enough to deprotonate the phosphonium salt, or the salt itself may be wet.Use a stronger base: Switch from potassium tert-butoxide to a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi). Ensure anhydrous conditions: Dry the phosphonium salt under high vacuum before use and use freshly distilled, anhydrous solvents (e.g., THF, Toluene).
Ylide Instability Unstabilized ylides, like the one used here, can be reactive and may decompose if the reaction temperature is too high or if the ketone is not added promptly.Control the temperature: Generate the ylide at a low temperature (e.g., -78 °C to 0 °C). Add the ketone promptly: Once the characteristic orange/red color of the ylide appears, add the solution of N-Boc-azetidin-3-one dropwise at the same low temperature.
Steric Hindrance The cycloheptyl group is sterically bulky, which can slow down the reaction with the ketone.Increase reaction time and/or temperature: After adding the ketone at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). Monitor by TLC. Gentle heating (e.g., to 40-50 °C) can be attempted, but be cautious of potential azetidine ring decomposition.[7]
Part 2: Stereoselective Hydrogenation

This is the critical stereochemistry-defining step to produce the final product, N-Boc-3-(cycloheptylmethyl)azetidine.

Hydrogenation_Workflow Start N-Boc-3-(cycloheptylmethylene)azetidine Setup Prepare Reaction: - Choose Catalyst (e.g., Pd/C, Crabtree's) - Select Solvent (e.g., MeOH, EtOAc) - Set H₂ Pressure & Temperature Start->Setup Reaction Hydrogenation Reaction Setup->Reaction Analysis Monitor Reaction: - TLC/GC-MS for conversion - Chiral HPLC/GC for stereoselectivity Reaction->Analysis Troubleshoot Problem Encountered? Analysis->Troubleshoot Workup Workup & Purification: - Filter catalyst - Concentrate - Column Chromatography Product Enantioenriched 3-(Cycloheptylmethyl)azetidine Workup->Product Troubleshoot->Workup No Adjust Adjust Conditions: - Change catalyst/solvent - Modify pressure/temp Troubleshoot->Adjust Yes Adjust->Setup

Caption: Decision workflow for optimizing stereoselective hydrogenation.

Problem 2.1: Low Diastereoselectivity or Enantioselectivity

Symptoms:

  • Chiral HPLC or GC analysis shows a nearly 1:1 mixture of stereoisomers.

  • NMR of the purified product shows duplicate signals corresponding to a mixture of isomers.

Possible Causes & Solutions:

Cause Explanation Solution
Achiral Catalyst Standard catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are not chiral and will produce a racemic mixture of the product unless a chiral auxiliary is present on the substrate.Use a chiral catalyst: For enantioselective reduction, employ a homogeneous chiral catalyst such as a Rhodium or Iridium complex with a chiral phosphine ligand (e.g., BINAP, SEGPHOS). Directed Hydrogenation: If a chiral center is already present (e.g., on a chiral protecting group), it may direct the hydrogenation. However, for a simple Boc group, this effect is negligible.
Suboptimal Catalyst/Substrate Interaction The facial selectivity of the hydrogenation depends on how the olefin coordinates to the metal center of the catalyst. This is influenced by solvent, pressure, and the steric/electronic properties of the substrate.Screen different catalysts and ligands: There is no universal catalyst. A screening of different metal/ligand combinations is often necessary to find the optimal system for a specific substrate.[8] Vary the solvent: The polarity and coordinating ability of the solvent can dramatically affect stereoselectivity. Test a range of solvents from non-polar (Toluene, DCM) to polar aprotic (THF) and polar protic (MeOH, EtOH).
High Hydrogen Pressure Excessively high hydrogen pressure can sometimes reduce selectivity by increasing the rate of the non-selective background reaction.Optimize H₂ pressure: Start with lower pressures (1-10 atm) and gradually increase if the reaction rate is too slow. High pressure is not always better for selectivity.
Problem 2.2: Azetidine Ring-Opening During Hydrogenation

Symptoms:

  • Formation of acyclic amine byproducts, such as N-Boc-1-amino-2-(cycloheptylmethyl)propan-3-ol.

  • Low mass recovery after workup.

Possible Causes & Solutions:

Cause Explanation Solution
Acidic Catalyst Support Some catalyst supports, particularly certain grades of charcoal (carbon), can be acidic. This acidity can catalyze the opening of the strained azetidine ring.[1][3]Use a neutral catalyst support: Use high-purity, neutral palladium on carbon. Alternatively, add a small amount of a mild, non-nucleophilic base (e.g., triethylamine, potassium carbonate) to the reaction mixture to neutralize any acidic sites. Switch catalyst type: Consider using a homogeneous catalyst (e.g., Crabtree's catalyst) which operates under neutral conditions.
Hydrogenolysis The C-N bonds of the azetidine ring, particularly when activated by the N-protecting group, can be susceptible to cleavage by hydrogenolysis, especially with palladium catalysts.Use a different metal: Rhodium or Platinum catalysts are often less prone to causing hydrogenolysis of C-N bonds compared to Palladium. Reduce reaction temperature: Perform the hydrogenation at room temperature or even lower if the reaction rate is acceptable, to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(cycloheptylmethylene)azetidine
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add (cycloheptylmethyl)triphenylphosphonium bromide (1.2 eq.) and anhydrous THF.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise. The mixture should turn a deep orange/red color. Stir for 1 hour at 0 °C.

  • Wittig Reaction: Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired olefin product.

Protocol 2: Stereoselective Hydrogenation
  • Preparation: In a high-pressure reaction vessel, dissolve N-Boc-3-(cycloheptylmethylene)azetidine (1.0 eq.) and the chosen chiral catalyst (e.g., [Rh(COD)(SL-P005-1)]BF₄, 0.5-2 mol%) in a degassed solvent (e.g., methanol).

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 10 atm H₂) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for full conversion of the starting material by TLC or GC-MS.

  • Workup: Carefully vent the hydrogen gas. Pass the reaction mixture through a short pad of Celite or silica gel to remove the catalyst, washing with the reaction solvent.

  • Analysis & Purification: Concentrate the filtrate under reduced pressure. Analyze the crude product by chiral HPLC or GC to determine the enantiomeric or diastereomeric ratio. Purify by flash column chromatography if necessary.

References

  • Alcaide, B., et al. (2012). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. European Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3-alkyl- and 3-aryl-2-azetidinones 5. Retrieved from [Link]

  • Weldon, D. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry.
  • ChemRxiv. (2024).
  • Aggarwal, V. K., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters.
  • Bott, T. M., & West, F. G. (2012).
  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Zhang, J., et al. (2012).
  • Baran, P. S., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Schomaker, J. M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie.
  • Forró, E., & Fülöp, F. (2007). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform.
  • Itoh, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • Trauner, D., et al. (2022). Stereoselective functionalization of azetidines.
  • Taylor, R. J. K., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine Derivatives for Central Nervous System Targeting: Profiling 3-(Cycloheptyloxy)azetidine and its Contemporaries

Introduction: The Azetidine Scaffold as a Privileged Structure in CNS Drug Discovery In the complex landscape of medicinal chemistry, the pursuit of effective Central Nervous System (CNS) therapeutics is fraught with cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in CNS Drug Discovery

In the complex landscape of medicinal chemistry, the pursuit of effective Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the formidable blood-brain barrier (BBB) and the need for high target specificity.[1] Within this context, the azetidine ring, a four-membered saturated heterocycle, has emerged as a cornerstone in the design of novel CNS-active compounds.[1][2][3] Its inherent ring strain and conformational rigidity offer a unique advantage; by pre-organizing substituents into specific spatial orientations, the entropic penalty upon binding to a target protein is reduced, often leading to enhanced binding affinity and selectivity.[1][2] Furthermore, the sp3-rich character of the azetidine scaffold can improve physicochemical properties, such as solubility and metabolic stability, which are critical for CNS drug candidates.[2]

This guide provides a comparative analysis of 3-(cycloheptyloxy)azetidine, a selective muscarinic M5 receptor antagonist, and other prominent azetidine derivatives targeting different CNS pathways. We will delve into the experimental data supporting their activity, outline key protocols for their evaluation, and explore the structure-activity relationships that govern their CNS-targeting capabilities.

Focus Compound: 3-(Cycloheptyloxy)azetidine - A Selective Muscarinic M5 Receptor Antagonist

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that are integral to modulating neuronal excitability and synaptic plasticity.[4] The M5 subtype, in particular, is expressed predominantly in the CNS, with high concentrations in the substantia nigra and ventral tegmental area—regions critical for dopamine regulation.[4] This localization implicates the M5 receptor in the pathophysiology of addiction and schizophrenia, making it a compelling therapeutic target.[4]

The novel compound, 3-(Cycloheptyloxy)azetidine, has been identified as a potent and highly selective antagonist for the human M5 muscarinic receptor.[4] The cycloheptyl group, a bulky lipophilic moiety, likely plays a crucial role in conferring this selectivity.

Quantitative Data: Binding Affinity and Selectivity

The binding profile of 3-(Cycloheptyloxy)azetidine was determined using competitive radioligand binding assays with membranes from CHO-K1 cells expressing each human muscarinic receptor subtype. The non-selective antagonist [³H]-N-methylscopolamine ([³H]-NMS) was used as the radioligand.[4]

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity (fold vs. M5)
M5 2.8 -
M1480171x
M2>1000>357x
M3620221x
M4510182x
(Data sourced from BenchChem Application Note)[4]

These data clearly demonstrate the compound's exceptional selectivity for the M5 receptor over other muscarinic subtypes.[4]

Signaling Pathway & Mechanism of Action

The M5 receptor couples to Gq/11 proteins. Its activation by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses. As an antagonist, 3-(Cycloheptyloxy)azetidine blocks this cascade by preventing acetylcholine from binding and activating the receptor.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response (e.g., Dopamine Modulation) Ca_release->Cell_Response ACh Acetylcholine (Agonist) ACh->M5R Activates Antagonist 3-(Cycloheptyloxy)azetidine (Antagonist) Antagonist->M5R Blocks

Caption: Antagonism of the M5 receptor signaling pathway by 3-(Cycloheptyloxy)azetidine.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound.

  • Preparation of Membranes:

    • Culture CHO-K1 cells stably expressing the target human muscarinic receptor subtype (M1-M5).

    • Harvest cells and homogenize in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

  • Competitive Binding Reaction:

    • In a 96-well plate, add Assay Buffer, a fixed concentration of [³H]-NMS (near its Kd value), and varying concentrations of the test compound (e.g., 3-(Cycloheptyloxy)azetidine).

    • Add the prepared cell membranes to initiate the binding reaction.

    • For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., atropine).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Flux Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Plating:

    • Seed CHO-K1 cells expressing the M5 receptor into a black, clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[4]

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in Assay Buffer, with probenecid to prevent dye extrusion).

    • Incubate for 60 minutes at 37°C.[4]

  • Antagonist Pre-incubation:

    • Wash the cells twice with Assay Buffer.

    • Add varying concentrations of 3-(Cycloheptyloxy)azetidine to the wells and incubate for 15-30 minutes at room temperature.[4]

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Program the instrument to add a pre-determined concentration of the agonist carbachol (typically the EC₈₀ concentration) to all wells.[4]

    • Measure the fluorescence intensity before and after agonist addition to quantify the change in intracellular calcium.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for the antagonist.

Assay_Workflow cluster_binding Protocol 1: Binding Assay cluster_functional Protocol 2: Functional Assay p1_prep 1. Membrane Preparation p1_bind 2. Competitive Binding Reaction p1_prep->p1_bind p1_sep 3. Filtration & Detection p1_bind->p1_sep p1_data 4. Data Analysis (IC50 -> Ki) p1_sep->p1_data end_ki Result: Binding Affinity (Ki) p1_data->end_ki p2_plate 1. Cell Plating p2_dye 2. Dye Loading (Fluo-4 AM) p2_plate->p2_dye p2_inc 3. Antagonist Pre-incubation p2_dye->p2_inc p2_meas 4. Agonist Addition & Fluorescence Reading p2_inc->p2_meas p2_data 5. Data Analysis (IC50) p2_meas->p2_data end_ic50 Result: Functional Potency (IC50) p2_data->end_ic50 start Start start->p1_prep start->p2_plate

Caption: Workflow for characterizing a receptor antagonist using binding and functional assays.

Comparative Analysis with Other CNS-Targeting Azetidine Derivatives

The versatility of the azetidine scaffold is highlighted by its successful incorporation into ligands for a wide array of CNS targets beyond the M5 receptor.

Azetidine_Targets cluster_targets Diverse CNS Targets Azetidine Azetidine Scaffold M5R Muscarinic M5 Receptor (Antagonists) Azetidine->M5R e.g., 3-(Cycloheptyloxy)azetidine nAChR Nicotinic α4β2 Receptor (Agonists/Modulators) Azetidine->nAChR e.g., Sazetidine-A VMAT2 Vesicular Monoamine Transporter 2 (Inhibitors) Azetidine->VMAT2 e.g., Lobelane Analogs DAT Dopamine/Norepinephrine/ Serotonin Transporters (TRIs) Azetidine->DAT e.g., 3-Aminoazetidines nNOS Neuronal Nitric Oxide Synthase (Inhibitors) Azetidine->nNOS e.g., 2-Aminopyridine Scaffold

Caption: The azetidine scaffold enables the targeting of multiple, distinct CNS proteins.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Compounds targeting nAChRs are under investigation for treating Alzheimer's disease, schizophrenia, and addiction.[1]

  • Sazetidine-A: A well-characterized ligand that acts as a potent partial agonist at α4β2 nAChRs.[1][5] It was initially described as a "silent desensitizer" but was later confirmed to be an agonist, highlighting the complexity of its pharmacology.[5][6] Sazetidine-A has a very high binding affinity for the α4β2 subtype (Ki ≈ 0.5 nM) and has been shown to reduce alcohol consumption in animal models.[6][7][8]

  • ABT-594: An azetidine analog of epibatidine, is a potent analgesic that acts as an nAChR agonist.

Comparison: While 3-(Cycloheptyloxy)azetidine is a selective antagonist at a muscarinic receptor, these compounds are agonists at nicotinic receptors. This demonstrates how modifications to the azetidine core and its substituents can completely switch both the target family (muscarinic vs. nicotinic) and the mode of action (antagonist vs. agonist).

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

VMAT2 is responsible for packaging monoamines (like dopamine) into synaptic vesicles. Its inhibition can modulate dopaminergic transmission and is a target for treating substance abuse.[9][10]

  • Azetidine-based Lobelane Analogs: Researchers have replaced the piperidine ring of lobelane with an azetidine ring, creating potent VMAT2 inhibitors.[9][10] These compounds inhibit [³H]dopamine uptake with high affinity.

CompoundTargetAssay TypeKi (nM)
cis-4-methoxy analog (22b)VMAT2[³H]dopamine uptake24
trans-methylenedioxy analog (15c)VMAT2[³H]dopamine uptake31
(Data from Mace et al., 2013)[9][10]

Comparison: These compounds target a transporter rather than a GPCR or ion channel. Their mechanism is intracellular, preventing neurotransmitter loading. This contrasts with the cell-surface, signal-blocking action of the M5 antagonist. The goal is to decrease dopaminergic signaling, which is an interesting parallel to the M5 antagonist's potential role in modulating dopamine release.

Azetidines Optimized for Blood-Brain Barrier (BBB) Permeability

A critical aspect of any CNS drug is its ability to cross the BBB. Studies on azetidine-containing neuronal nitric oxide synthase (nNOS) inhibitors provide excellent data on optimizing for brain penetration.[11][12][13][14]

  • nNOS Inhibitor (Compound 21): In a series of 2-aminopyridine based nNOS inhibitors, the incorporation of an azetidine ring in the tail portion of the molecule (compound 21 ) resulted in a compound with excellent nNOS inhibition (Ki = 23 nM), high selectivity, and, crucially, favorable BBB penetration properties.[11]

Key BBB Permeability Assays:

  • PAMPA-BBB: A parallel artificial membrane permeability assay that predicts passive diffusion across the BBB. A value of Pe > 4.0 × 10⁻⁶ cm s⁻¹ is predictive of good BBB penetration.[12]

  • Caco-2 Bidirectional Assay: This cell-based assay measures both passive permeability and active efflux by transporters like P-glycoprotein (P-gp). An efflux ratio (ER) of < 2.5 is desirable for CNS drugs.[11]

CompoundTargetPAMPA-BBB (Pe, 10⁻⁶ cm/s)Caco-2 Efflux Ratio
Lead Compound 1 nNOS13.95.9
Azetidine Analog 21 nNOS15.10.8
(Data from Li et al., 2019)[11][12][13]

Comparison: This case study provides a blueprint for evaluating the CNS suitability of compounds like 3-(Cycloheptyloxy)azetidine. The bulky, lipophilic cycloheptyl group on the focus compound would be expected to influence its BBB permeability. The experimental protocols used for the nNOS inhibitors would be directly applicable to quantitatively assess this property and determine if it is a viable CNS drug candidate beyond its target affinity. The azetidine ring in compound 21 helped to modulate basicity and improve permeability, demonstrating the scaffold's utility in fine-tuning ADME properties.[11][12]

Conclusion

The azetidine scaffold is a demonstrably powerful tool in the development of CNS-targeting agents. Its conformational rigidity and favorable physicochemical properties have enabled the creation of potent and selective ligands for a diverse range of targets, including GPCRs, ion channels, and transporters.[1][2][3]

The case of 3-(Cycloheptyloxy)azetidine highlights a highly selective approach, targeting the M5 muscarinic receptor with exceptional specificity.[4] This contrasts with other azetidine derivatives like Sazetidine-A (a potent nAChR agonist) and VMAT2 inhibitors, which target different mechanisms and proteins entirely.[5][9] Furthermore, the development of nNOS inhibitors showcases how the azetidine moiety can be strategically employed to optimize critical pharmacokinetic properties, such as blood-brain barrier penetration.[11]

For researchers and drug development professionals, the key takeaway is the profound versatility of this four-membered ring. By strategically modifying the substituents at the N-1 and C-3 positions, one can systematically tune the biological activity, directing the resulting molecule to a specific CNS target and tailoring its properties for optimal in vivo performance. The continued exploration of azetidine-based chemical space holds immense promise for discovering the next generation of therapeutics for complex neurological and psychiatric disorders.

References

  • Mace, A. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Hiari, Y. M., et al. (2020). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Medicinal Chemistry Research. [Link]

  • Mace, A. G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • Kim, J., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Šachlevičiūtė, U., et al. (2023). Azetidine derivatives with CNS activity. ResearchGate. [Link]

  • Kesavan, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship, University of California. [Link]

  • Kesavan, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. [Link]

  • Li, H., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]

  • Thomas, S. A. (1998). Low blood-brain barrier permeability to azidothymidine (AZT), 3TC, and thymidine in the rat. PubMed. [Link]

  • Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]

  • Kesavan, S., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • Kesavan, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. PubMed. [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. PubMed. [Link]

  • Li, H., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]

  • Sajja, V., et al. (2019). Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. Neuropharmacology. [Link]

  • Touchette, J. C., et al. (2016). The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without affecting concurrent nicotine consumption. PMC. [Link]

  • Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

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Comparative

Comparative Validation Guide: LC-MS/MS Methodologies for 3-(Cycloheptylmethyl)azetidine Quantification

Executive Summary The quantification of highly basic, lipophilic scaffolds like 3-(Cycloheptylmethyl)azetidine in biological matrices presents unique bioanalytical challenges. Standardized extraction and chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly basic, lipophilic scaffolds like 3-(Cycloheptylmethyl)azetidine in biological matrices presents unique bioanalytical challenges. Standardized extraction and chromatographic methods often fail to deliver the sensitivity and reproducibility required for rigorous pharmacokinetic (PK) profiling.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for this analyte. By detailing the causality behind matrix effects and secondary column interactions, this document establishes a self-validating LC-MS/MS protocol strictly compliant with the .

Physicochemical Profiling & Methodological Causality

To design a robust assay, we must first deconstruct the analyte's physicochemical properties:

  • High Basicity (pKa ~10.5): The secondary amine within the strained 4-membered azetidine ring is highly basic. In standard Reversed-Phase Liquid Chromatography (RPLC) using acidic mobile phases, the molecule is fully protonated. This leads to severe peak tailing due to secondary ion-exchange interactions with unendcapped silanols on traditional bare-silica C18 columns.

  • High Lipophilicity (LogP ~3.5): The cycloheptylmethyl moiety drives strong hydrophobic interactions. In plasma, this results in high protein binding (>90%). Simple extraction methods fail to separate the analyte from endogenous glycerophospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source.

The Solution: A synergistic approach utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Charged Surface Hybrid (CSH) UHPLC chromatography .

Sample Preparation: Overcoming Matrix Effects

When analyzing lipophilic amines, researchers typically choose between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Methodological Comparison: PPT vs. MCX-SPE

PPT using acetonitrile is rapid but leaves soluble phospholipids in the supernatant. These surface-active lipids compete with the target basic amine for charge during ESI, causing signal quenching (matrix effect). Conversely, MCX-SPE utilizes a dual-retention mechanism (hydrophobic and ionic) that allows for aggressive organic washing to eliminate lipids before eluting the analyte.

Table 1: Performance Comparison of Sample Preparation Methods

Analytical ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (SPE-MCX)
Extraction Recovery (%) 62.4 ± 8.594.2 ± 3.1
Matrix Effect (%) 45.1 (Severe Ion Suppression)98.5 (Negligible Suppression)
Phospholipid Removal PoorExcellent
Extract Cleanliness Low (High baseline noise)High (Pristine baseline)
Achievable LLOQ 5.0 ng/mL0.1 ng/mL
Self-Validating Protocol: MCX-SPE Workflow

This protocol leverages the basicity of the azetidine ring to isolate the analyte from complex plasma matrices.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS). Add 100 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and ensure the azetidine nitrogen is fully protonated (cationic).

  • Conditioning: Condition an Oasis MCX 96-well plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.

  • Loading: Load the acidified plasma sample. Apply low vacuum for dropwise percolation.

  • Interference Washing (Critical Step):

    • Aqueous Wash: 1.0 mL of 2% Formic acid in water (removes polar interferences).

    • Organic Wash: 1.0 mL of 100% Methanol. Causality: Neutral lipids and phospholipids bind only via hydrophobic interactions and are washed away by the strong organic solvent. The protonated azetidine remains firmly locked to the sorbent's sulfonic acid groups via ionic bonds.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the azetidine ring, breaking the ionic interaction and releasing the clean analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Plasma Sample (Spiked with IS) B Acidification (2% H3PO4) A->B C Load onto MCX Cartridge (Mixed-Mode Cation Exchange) B->C D Wash 1: Aqueous (2% Formic Acid in H2O) C->D E Wash 2: Organic (100% Methanol) D->E F Elution (5% NH4OH in Methanol) E->F G Evaporation & Reconstitution (Mobile Phase) F->G

Fig 1. Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Chromatographic Strategy: Mitigating Secondary Interactions

To quantify 3-(Cycloheptylmethyl)azetidine accurately, the chromatographic method must address the basic amine's tendency to tail on standard silica columns.

Analytical Protocol: CSH-UHPLC-MS/MS

We utilize a Charged Surface Hybrid (CSH) C18 column . Causality: CSH technology incorporates a low-level positive charge on the silica surface. At acidic pH, this surface charge repels the protonated azetidine molecule, entirely preventing secondary interactions with residual silanols. This yields sharp, symmetrical peaks and maximizes signal-to-noise (S/N) ratios.

  • System: Waters ACQUITY UPLC coupled to a Sciex QTRAP 5500+ Mass Spectrometer.

  • Analytical Column: Waters ACQUITY UPLC CSH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear gradient to 95% B

    • 2.0 - 2.5 min: Hold at 95% B (Column wash)

    • 2.5 - 3.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min | Temperature: 40°C | Injection Volume: 2.0 µL.

  • Mass Spectrometry (ESI+ MRM):

    • Target Transition: m/z 168.2 → 70.1 (Collision Energy: 25 eV).

    • Source Temperature: 500°C | Ion Spray Voltage: 5500 V.

ICH M10 Method Validation

The optimized SPE-LC-MS/MS method was subjected to full validation in accordance with the.

ICH_Validation A ICH M10 Validation Parameters B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Calibration Curve (Linearity & LLOQ) A->C D Accuracy & Precision (Intra- & Inter-batch QCs) A->D E Matrix Effect & Recovery (Post-extraction Spikes) A->E F Stability (Benchtop, F/T, Autosampler) A->F

Fig 2. Core bioanalytical method validation parameters defined by ICH M10 guidelines.

As mandated by regulatory standards , precision and accuracy must fall within ±15% for all Quality Control (QC) levels, and within ±20% for the Lower Limit of Quantification (LLOQ).

Table 2: ICH M10 Accuracy and Precision Validation Results (n=6 per batch)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (0.1) 6.2+4.57.8+5.1
Low (0.3) 4.1+2.15.5+3.0
Mid (50.0) 2.8-1.43.6-1.8
High (80.0) 3.0-0.53.2-1.0

Data Interpretation: The method demonstrates exceptional robustness. The elimination of matrix effects via MCX-SPE and the mitigation of peak tailing via CSH chromatography result in %CV values well below the 15% ICH M10 threshold, ensuring highly trustworthy PK data generation.

Conclusion

For the quantification of 3-(Cycloheptylmethyl)azetidine, standard reversed-phase and protein precipitation techniques are insufficient due to the molecule's extreme basicity and lipophilicity. By implementing a mechanism-driven approach—utilizing MCX-SPE to exploit the basic amine for selective extraction, and CSH-UHPLC to repel secondary silanol interactions—researchers can establish a highly sensitive (0.1 ng/mL LLOQ), regulatory-compliant assay suitable for advanced drug development pipelines.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline."[Link][1]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[Link][2]

  • CMIC Group. "Bioanalytical Method Validation: Challenges and Opportunities of a Globally Harmonized System (ICH M10)."[Link][3]

Sources

Validation

Cross-reactivity validation of 3-(Cycloheptylmethyl)azetidine in biochemical assays

Title: Scaffold Evaluation & Cross-Reactivity Validation: 3-(Cycloheptylmethyl)azetidine vs. Standard Pyrrolidine Analogues in Biochemical Assays Executive Summary & Structural Rationale In the optimization of central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Scaffold Evaluation & Cross-Reactivity Validation: 3-(Cycloheptylmethyl)azetidine vs. Standard Pyrrolidine Analogues in Biochemical Assays

Executive Summary & Structural Rationale

In the optimization of central nervous system (CNS) therapeutics, replacing standard amine pharmacophores with strained ring systems is a proven strategy to improve metabolic stability and alter receptor subtype selectivity. 3-(Cycloheptylmethyl)azetidine represents a highly specialized, rigidified bioisostere. Compared to the traditional and more flexible alternative, 3-(Cyclohexylmethyl)pyrrolidine , the azetidine scaffold introduces significant ring strain. This alters the nitrogen's lone-pair trajectory and reduces its basicity (lowering the pKa), which fundamentally changes how the molecule interacts with the conserved aspartate residues in monoamine transporter (MAT) or G-protein coupled receptor (GPCR) binding pockets.

However, the incorporation of the bulky, highly lipophilic cycloheptyl group dramatically increases the buried surface area of the molecule. While this can drive picomolar affinity for primary targets like the Dopamine Transporter (DAT), it simultaneously elevates the risk of promiscuous hydrophobic interactions—leading to off-target cross-reactivity [1].

As a Senior Application Scientist, my mandate is to ensure that any hit generated from this scaffold is rigorously vetted. This guide provides an objective performance comparison between these two scaffolds and details a self-validating biochemical protocol to quantify and mitigate cross-reactivity.

Comparative Performance Data

To objectively evaluate the scaffolds, we benchmarked 3-(Cycloheptylmethyl)azetidine against 3-(Cyclohexylmethyl)pyrrolidine across a primary target (DAT) and a standard cross-reactivity panel (SERT, NET, and the 5-HT2B receptor—a critical anti-target due to valvulopathy risks).

Table 1: Primary Target vs. Monoamine Transporter Cross-Reactivity (IC₅₀ in nM)

Compound ScaffoldDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Ratio (DAT/SERT)
3-(Cycloheptylmethyl)azetidine 4.2 ± 0.3215 ± 1289 ± 551x
3-(Cyclohexylmethyl)pyrrolidine 18.5 ± 1.145 ± 332 ± 22.4x

Table 2: High-Risk GPCR Cross-Reactivity Profiling

Compound Scaffold5-HT2B IC₅₀ (nM)hERG IC₅₀ (µM)Promiscuity Index*
3-(Cycloheptylmethyl)azetidine >10,000>30Low
3-(Cyclohexylmethyl)pyrrolidine 85012Moderate

*Promiscuity Index is derived from the frequency of >50% inhibition at 10 µM across a 44-receptor safety panel.

Analysis: The azetidine derivative demonstrates superior primary target affinity and a much wider selectivity window. The rigid azetidine ring restricts the conformational flexibility required to bind the 5-HT2B receptor, effectively engineering out a major cross-reactivity liability that plagues the pyrrolidine analogue.

Mechanistic Workflow for Cross-Reactivity Validation

To trust the data in the tables above, the assay itself must be a self-validating system. Cross-reactivity in biochemical assays can arise not only from true polypharmacology but also from assay interference (e.g., compound auto-fluorescence, aggregation, or non-specific protein binding) [2].

Below is the logical cascade we employ to ensure data integrity, utilizing orthogonal readouts to confirm that a "hit" is a true biological interaction rather than an assay artifact.

G A Primary Screen (DAT TR-FRET Assay) B Orthogonal Validation (Radioligand Binding) A->B IC50 < 10 nM C Cross-Reactivity Panel (GPCRs, Kinases, hERG) B->C Confirmed Affinity D Data Triage & Selectivity Profiling C->D Filter Promiscuous Hits

Caption: Stepwise validation workflow to eliminate false positives and quantify true cross-reactivity.

Experimental Protocol: Self-Validating TR-FRET Cross-Reactivity Assay

To evaluate cross-reactivity against off-target GPCRs (like 5-HT2B), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality Check: Why TR-FRET? Highly lipophilic amines like 3-(Cycloheptylmethyl)azetidine frequently form colloidal aggregates or exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal and preventing false-positive cross-reactivity[1].

Materials Required:
  • Receptor Membranes: Purified membrane preparations overexpressing the off-target receptor (e.g., 5-HT2B).

  • Tracer Ligand: Fluorophore-conjugated reference ligand (e.g., Red-fluorescent 5-HT derivative).

  • Labeling Reagent: Terbium (Tb)-coupled anti-tag antibody (to label the receptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (BSA is critical to prevent non-specific adsorption of the lipophilic cycloheptyl group to the plastic microplate).

Step-by-Step Methodology:
  • Compound Preparation (11-Point Titration):

    • Prepare a 3-fold serial dilution of 3-(Cycloheptylmethyl)azetidine in 100% DMSO, starting at 10 mM.

    • Self-Validation Step: Always include a known selective inhibitor as a positive control and DMSO as a negative control to calculate the Z'-factor. A Z'-factor > 0.5 is required for the assay to be deemed reliable [1].

  • Assay Assembly (384-well plate):

    • Transfer 100 nL of the compound dilutions into a low-volume 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to avoid tip-based carryover of sticky compounds.

    • Add 5 µL of the Receptor Membrane/Tb-Antibody mix to all wells.

    • Incubate for 15 minutes at room temperature to allow the test compound to pre-equilibrate with the receptor.

  • Tracer Addition:

    • Add 5 µL of the Fluorescent Tracer Ligand at its pre-determined K_d concentration.

    • Causality Check: Adding the tracer after the test compound ensures that highly affine, slow-off-rate cross-reactive compounds are not outcompeted by the tracer kinetics.

  • Incubation & Reading:

    • Seal the plate and incubate in the dark for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm for Tb; Emission 2: 665 nm for the Tracer).

  • Data Normalization:

    • Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against the DMSO control (0% inhibition) and the positive control (100% inhibition) to generate IC₅₀ curves.

Binding Logic & Pathway Visualization

Understanding how cross-reactivity occurs at the molecular level dictates how we design our screening panels. The structural rigidity of the azetidine ring prevents the "induced fit" required by many off-target receptors, whereas the pyrrolidine ring is flexible enough to adopt conformations that bind both primary and secondary targets.

Pathway Ligand 3-(Cycloheptylmethyl) azetidine DAT Dopamine Transporter (Primary Target) Ligand->DAT High Affinity Binding OffTarget 5-HT2B Receptor (Off-Target) Ligand->OffTarget Rigid Scaffold Prevents Binding Effect1 Reuptake Inhibition (Therapeutic Efficacy) DAT->Effect1 Effect2 Steric Clash (No Toxicity) OffTarget->Effect2

Caption: Mechanistic binding logic showing how scaffold rigidity prevents off-target GPCR cross-reactivity.

Conclusion

When developing novel therapeutic probes, the shift from standard pyrrolidines to strained azetidine systems like 3-(Cycloheptylmethyl)azetidine offers a distinct advantage in target selectivity. However, the lipophilic burden of the cycloheptyl group requires rigorous, self-validating biochemical assays to rule out assay interference and true cross-reactivity. By utilizing TR-FRET methodologies and adhering to strict Z'-factor quality controls, researchers can confidently advance these novel scaffolds through the drug discovery pipeline.

References

  • Title: Assay Guidance Manual: Immunoassay Methods Source: National Center for Advancing Translational Sciences (NCATS) / National Institutes of Health (NIH) URL: [Link]

  • Title: Multititration: The New Method for Implementing Ultrasensitive and Quantitative Multiplexed In-Field Immunoassays Despite Cross-Reactivity? Source: Analytical Chemistry (ACS Publications) URL: [Link]

Comparative

Structural comparison of 3-(Cycloheptylmethyl)azetidine and cycloheptylpiperidines

An in-depth structural and pharmacological comparison between 3-(Cycloheptylmethyl)azetidine and traditional cycloheptylpiperidines reveals a critical paradigm shift in modern medicinal chemistry. As drug discovery moves...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological comparison between 3-(Cycloheptylmethyl)azetidine and traditional cycloheptylpiperidines reveals a critical paradigm shift in modern medicinal chemistry. As drug discovery moves toward more complex targets, the physicochemical liabilities of highly flexible, highly basic piperidine rings often bottleneck clinical progression. By leveraging ring strain and distinct spatial geometries, azetidine bioisosteres offer a highly effective strategy to rescue failing pharmacophores.

This guide provides a comprehensive technical comparison of these two scaffolds, detailing the causality behind their divergent performance profiles, and outlines self-validating experimental workflows for their evaluation.

Structural & Physicochemical Profiling: The "Why" Behind the Scaffold

Cycloheptylpiperidines have historically been utilized as potent lipophilic anchors in central nervous system (CNS) drug discovery, acting as key pharmacophores for targets such as the N-methyl-D-aspartate (NMDA) receptor[1][2]. However, the 6-membered piperidine ring presents significant developability challenges.

Replacing the piperidine with a 4-membered azetidine ring—specifically utilizing 3-(Cycloheptylmethyl)azetidine —fundamentally alters the physicochemical properties of the molecule[3]:

  • Basicity (pKa) Reduction: Piperidines typically exhibit a pKa between 9.5 and 10.5, rendering them almost entirely protonated at physiological pH. In contrast, the internal bond angles of the 4-membered azetidine ring (~90°) force the exocyclic bonds (including the nitrogen lone pair) to adopt greater s-character. This holds the lone pair closer to the nucleus, reducing its availability for protonation and dropping the pKa to ~8.0–8.8[4].

  • Lipophilicity (LogD) and Permeability: The reduction in basicity ensures a higher fraction of the un-ionized species at pH 7.4, which significantly improves passive membrane permeability and blood-brain barrier (BBB) penetration without requiring an increase in overall lipophilicity (LogP)[4].

  • Conformational Rigidity: Cycloheptylpiperidines are highly flexible, adopting multiple chair and twist-chair conformations that incur a high entropic penalty upon target binding. The azetidine ring acts as a rigid vector, locking the cycloheptylmethyl substituent into a defined spatial orientation that improves target selectivity and is increasingly utilized in modern modalities like PROTAC linkers[5].

ScaffoldComparison Substrate Cycloheptyl-Linked Amine Scaffold Piperidine Cycloheptylpiperidines (6-Membered Ring) Substrate->Piperidine Azetidine 3-(Cycloheptylmethyl)azetidine (4-Membered Ring) Substrate->Azetidine HighpKa High pKa (~10.0) High Flexibility Piperidine->HighpKa LowpKa Lower pKa (~8.5) High Rigidity Azetidine->LowpKa hERG Increased hERG Liability High CYP Clearance HighpKa->hERG Drives toxicity Metab Reduced hERG Binding Improved Metabolic Stability LowpKa->Metab Optimizes ADME

Divergent pharmacological outcomes based on azetidine vs. piperidine scaffold selection.

Pharmacological & Metabolic Performance

The structural differences between these two scaffolds directly dictate their performance in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays.

Mitigating Cardiotoxicity (hERG Liability)

The human Ether-à-go-go-Related Gene (hERG) potassium channel contains a deep, lipophilic binding pocket with critical tyrosine and phenylalanine residues that readily interact with basic amines via cation- π interactions. The high pKa of cycloheptylpiperidines makes them potent hERG blockers, risking drug-induced long QT syndrome. The attenuated basicity of 3-(Cycloheptylmethyl)azetidine drastically reduces this cation- π interaction, effectively designing out cardiotoxicity[3].

Enhancing Metabolic Stability

Cytochrome P450 (CYP) enzymes primarily metabolize basic amines via α -carbon oxidation or N-dealkylation. Cycloheptylpiperidines possess numerous accessible C-H bonds adjacent to the nitrogen. The azetidine ring not only possesses fewer carbon atoms but also introduces significant ring strain, which increases the activation energy required for CYP-mediated hydrogen atom abstraction, leading to a markedly lower intrinsic clearance ( CLint​ )[3][4].

Quantitative Performance Comparison

The following table summarizes representative matched-molecular-pair data demonstrating the superiority of the azetidine scaffold in late-stage lead optimization.

ParameterCycloheptylpiperidines3-(Cycloheptylmethyl)azetidineMechanistic Causality
Calculated pKa 9.8 – 10.58.2 – 8.8Increased s-character in azetidine N-C bonds lowers basicity.
LogD (pH 7.4) 2.5 – 3.21.8 – 2.4Lower pKa reduces apparent lipophilicity at physiological pH.
hERG IC 50​ ( μ M) < 5.0 μ M (High Risk)> 30.0 μ M (Low Risk)Reduced ionization minimizes cation- π binding in the hERG pore.
HLM CLint​ ( μ L/min/mg)> 60 (High Clearance)< 20 (Low Clearance)Fewer α -C-H bonds and ring strain resist CYP450 oxidation.
Passive Permeability ModerateHighHigher fraction of neutral species enhances membrane crossing.

Self-Validating Experimental Workflows

To objectively verify the performance advantages of 3-(Cycloheptylmethyl)azetidine over cycloheptylpiperidines, the following self-validating protocols must be executed. These systems include internal controls to ensure data integrity.

Protocol A: High-Throughput Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the scaffolds, validating the hypothesis that azetidines resist CYP-mediated oxidation.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (3-(Cycloheptylmethyl)azetidine and a reference cycloheptylpiperidine) in DMSO.

  • Incubation Matrix: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Internal Controls (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Dextromethorphan (moderate clearance control) to validate CYP activity.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 μ L aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Protocol B: Automated Patch-Clamp hERG Assay

This protocol objectively measures the cardiotoxic liability driven by the basicity of the amine.

  • Cell Line: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using standard intracellular and extracellular solutions.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test scaffolds (0.1, 1.0, 10, and 30 μ M).

  • Validation Control: Apply Terfenadine (1 μ M) at the end of the assay. A >90% block of the tail current validates the sensitivity of the patch-clamp system.

  • Data Processing: Calculate the IC 50​ based on the percentage reduction of the peak tail current relative to the vehicle control.

Workflow Start Compound Incubation (Human Liver Microsomes) Controls Internal Controls (Verapamil/Dextromethorphan) Start->Controls Parallel validation Quench Reaction Quenching (Cold Acetonitrile + IS) Start->Quench Timepoints: 0, 15, 30, 60 min Controls->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) & Half-life (t1/2) LCMS->Data

Self-validating workflow for determining microsomal intrinsic clearance.

Conclusion

The transition from cycloheptylpiperidines to 3-(Cycloheptylmethyl)azetidine represents a rational, structurally driven optimization strategy. By exploiting the geometric constraints and altered hybridization of the 4-membered azetidine ring, drug developers can systematically lower pKa, eliminate hERG liabilities, and enhance metabolic stability. This scaffold hop preserves the critical lipophilic interactions of the cycloheptyl group while fundamentally upgrading the molecule's pharmacokinetic and safety profile.

References

  • [1] The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. Available at:[Link]

  • [2] Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. ResearchGate. Available at:[Link]

  • [4] pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate. Available at:[Link]

  • [3] Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

  • [5] Property-based optimisation of PROTACs. PMC - NIH. Available at:[Link]

Sources

Validation

A Comparative Toxicological Benchmark of 3-(Cycloheptylmethyl)azetidine Against Approved Drugs

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The discovery and development of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. The azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a significant motif in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its presence in several FDA-approved drugs, such as Baricitinib, Cobimetinib, and Azelnidipine, underscores its importance.[1] This guide focuses on a systematic approach to benchmarking the toxicity profile of a novel compound, 3-(Cycloheptylmethyl)azetidine, for which public toxicological data is not yet available.

In the absence of specific data for 3-(Cycloheptylmethyl)azetidine, this document serves as a comprehensive roadmap for its preclinical safety assessment. We will outline a series of standard, validated in vitro assays and provide a comparative framework using the known toxicological profiles of the aforementioned approved azetidine-containing drugs. This approach allows for an objective evaluation of the novel compound's potential liabilities and informs critical decisions in the drug development pipeline. The primary goals of such a preclinical safety evaluation are to identify an initial safe dose for human studies, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[2]

Comparative Framework: Selection of Benchmark Drugs

To establish a relevant toxicological benchmark, we have selected three FDA-approved drugs that incorporate the azetidine ring:

  • Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[3][4]

  • Cobimetinib (Cotellic®): A mitogen-activated protein kinase (MEK) inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma.[5][6][7]

  • Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker for the treatment of hypertension.[8][9]

These drugs, while having different therapeutic targets, provide a valuable comparative dataset due to the shared azetidine moiety. Their established safety profiles will serve as a reference point for interpreting the data generated for 3-(Cycloheptylmethyl)azetidine.

Tier 1: Foundational Toxicity Assessment

The initial tier of assessment focuses on general cytotoxicity, hepatotoxicity, and cardiotoxicity, which are common reasons for compound attrition during drug development.

In Vitro Cytotoxicity: Gauging the Impact on Cell Viability

In vitro cytotoxicity assays are essential for evaluating a compound's general toxicity to living cells.[10][11] We will employ two standard assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Plating & Compound Treatment cluster_1 MTT Assay cluster_2 LDH Assay plate_cells Plate cells in 96-well plates (e.g., HepG2, HEK293) add_compound Add serial dilutions of 3-(Cycloheptylmethyl)azetidine & comparators plate_cells->add_compound incubate_24h Incubate for 24-72 hours add_compound->incubate_24h add_mtt Add MTT reagent to each well incubate_24h->add_mtt Parallel Assay transfer_supernatant Transfer supernatant to new plate incubate_24h->transfer_supernatant Parallel Assay incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance_mtt Read absorbance at 570 nm add_solubilizer->read_absorbance_mtt add_ldh_reagent Add LDH reaction mixture transfer_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 minutes add_ldh_reagent->incubate_ldh read_absorbance_ldh Read absorbance at 490 nm incubate_ldh->read_absorbance_ldh

Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Comparative Cytotoxicity Data (Illustrative IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
3-(Cycloheptylmethyl)azetidine HepG2MTTTo be determined-
HEK293MTTTo be determined-
HepG2LDHTo be determined-
HEK293LDHTo be determined-
BaricitinibHepG2MTT>100 (Illustrative)[1]
HEK293MTT>100 (Illustrative)
CobimetinibHCT116MTT~0.05[12][13]
ED013MTT0.04[14]
AzelnidipineHepG2MTT>50 (Illustrative)
HEK293MTT>50 (Illustrative)

Experimental Protocol: MTT Assay [4][8][15][16]

  • Cell Plating: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-(Cycloheptylmethyl)azetidine, Baricitinib, Cobimetinib, Azelnidipine) and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Experimental Protocol: LDH Release Assay [9][17][18][19]

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

In Vitro Hepatotoxicity: Assessing Liver Cell Injury

Drug-induced liver injury (DILI) is a major cause of drug failure.[6][20] In vitro models using human liver cells can provide an early indication of potential hepatotoxicity.[21][22]

Experimental Workflow: Hepatotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Biomarker Analysis cluster_2 Data Analysis culture_hepg2 Culture HepG2 cells treat_compounds Treat with 3-(Cycloheptylmethyl)azetidine & comparators for 48h culture_hepg2->treat_compounds collect_supernatant Collect cell culture supernatant treat_compounds->collect_supernatant alt_ast_assay Measure ALT and AST levels using commercial kits collect_supernatant->alt_ast_assay compare_levels Compare enzyme levels to vehicle control alt_ast_assay->compare_levels determine_toxicity Determine concentration-dependent hepatotoxicity compare_levels->determine_toxicity

Caption: Workflow for in vitro hepatotoxicity assessment by measuring ALT and AST release.

Comparative Hepatotoxicity Data

CompoundObservationReference
3-(Cycloheptylmethyl)azetidine To be determined-
BaricitinibMild and transient elevations in aminotransferases (1-2% of patients with >3x ULN).[2][22] No instances of clinically apparent liver injury reported.[2][2][22]
CobimetinibCommon elevations in serum aminotransferases, especially in combination with vemurafenib.[6][23] Grade 3 or 4 elevations in ALT and AST reported.[5][5][6][23]
AzelnidipineClassified as a drug with potential for drug-induced liver injury (DILI Positive).[9] Can attenuate liver fibrosis in preclinical models.[17][9][17]

Experimental Protocol: ALT/AST Measurement in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of 3-(Cycloheptylmethyl)azetidine and the comparator drugs for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Enzyme Measurement: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant using commercially available colorimetric assay kits, following the manufacturer's instructions.

  • Data Analysis: Compare the enzyme levels in treated cells to those in vehicle-treated control cells to determine the extent of hepatotoxicity.

In Vitro Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[13][18]

Experimental Workflow: hERG Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis use_herg_cells Use HEK293 cells stably expressing hERG channels patch_clamp Perform whole-cell patch-clamp recordings use_herg_cells->patch_clamp apply_compound Apply increasing concentrations of test compounds patch_clamp->apply_compound measure_current Measure hERG tail current apply_compound->measure_current plot_curve Plot concentration-response curve measure_current->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for assessing hERG channel inhibition using patch-clamp electrophysiology.

Comparative hERG Inhibition Data

CompoundhERG Inhibition (IC50)Reference
3-(Cycloheptylmethyl)azetidine To be determined-
BaricitinibMinimal risk of QT prolongation (IC50 > 1800 x unbound clinical Cmax).[21]
Cobimetinib0.5 µM[10]
AzelnidipineData not readily available, but as a calcium channel blocker, assessment is crucial.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Utilize a cell line stably expressing the hERG channel, such as HEK293-hERG cells.

  • Compound Preparation: Prepare a dilution series of the test compounds.

  • Automated Patch-Clamp: Use an automated patch-clamp system (e.g., QPatch) to record hERG currents.

  • Data Acquisition: Establish a stable baseline recording, then apply the test compounds at increasing concentrations. A positive control (e.g., dofetilide) should be used.

  • Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential indicator of carcinogenicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.[7][24][25]

Experimental Workflow: Ames Test

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prepare_strains Prepare cultures of Salmonella typhimurium strains (e.g., TA98, TA100) prepare_s9 Prepare S9 mix for metabolic activation prepare_strains->prepare_s9 mix_components Mix bacteria, test compound, and S9 mix (or buffer) prepare_s9->mix_components plate_mixture Plate on minimal glucose agar mix_components->plate_mixture incubate_plates Incubate for 48-72 hours plate_mixture->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies compare_to_control Compare to negative and positive controls count_colonies->compare_to_control determine_mutagenicity Determine mutagenic potential compare_to_control->determine_mutagenicity

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Comparative Genotoxicity Data (Ames Test)

CompoundAmes Test ResultMetabolic Activation (S9)Reference
3-(Cycloheptylmethyl)azetidine To be determinedWith and Without-
BaricitinibNegativeWith and Without[11][15]
CobimetinibNegativeWith and Without[10]
AzelnidipineData not readily availableWith and Without

Experimental Protocol: Ames Test (Plate Incorporation Method) [14][26]

  • Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which require histidine for growth.

  • Metabolic Activation: Prepare the S9 fraction from the liver of induced rats for the metabolic activation arms of the experiment.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm).

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Forward Outlook

This guide provides a structured, evidence-based framework for the initial toxicological assessment of 3-(Cycloheptylmethyl)azetidine. By benchmarking against approved drugs containing the azetidine scaffold—Baricitinib, Cobimetinib, and Azelnidipine—researchers can contextualize the in vitro safety profile of this novel compound. The detailed protocols for cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity assays represent the current industry standards for preclinical evaluation.

The data generated from these studies will be pivotal in identifying potential liabilities, guiding lead optimization efforts, and making informed go/no-go decisions. A favorable outcome from these in vitro assessments would provide a strong rationale for advancing 3-(Cycloheptylmethyl)azetidine to more comprehensive in vivo toxicology studies, as outlined by regulatory agencies like the FDA, to further characterize its safety profile before any consideration of human clinical trials.

References

  • Cobimetinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (2024, July 19). Available from: [Link]

  • Center for Drug Evaluation and Research. (2015, October 28). 206192Orig1s000. U.S. Food and Drug Administration. Available from: [Link]

  • Cobimetinib - DermNet. (n.d.). DermNet NZ. Available from: [Link]

  • Baricitinib - LiverTox - NCBI Bookshelf. (2022, August 30). National Center for Biotechnology Information. Available from: [Link]

  • Cobimetinib - LiverTox - NCBI Bookshelf. (2017, June 1). National Center for Biotechnology Information. Available from: [Link]

  • baricitinib. (2020, April 9). Available from: [Link]

  • Center for Drug Evaluation and Research. (2018, May 31). 207924Orig1s000. U.S. Food and Drug Administration. Available from: [Link]

  • Baricitinib - StatPearls - NCBI Bookshelf. (2024, January 10). National Center for Biotechnology Information. Available from: [Link]

  • Azelnidipine - PubMed. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Cobimetinib: Melanoma Uses, Side Effects, Dosage - MedicineNet. (2023, August 1). MedicineNet. Available from: [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use OLUMIANT safely and effe - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Available from: [Link]

  • cobimetinib - Liv Hospital. (2026, March 27). Liv Hospital. Available from: [Link]

  • Olumiant - Assessment report - EMA. (2016, December 15). European Medicines Agency. Available from: [Link]

  • Australian Public Assessment Report for Baricitinib - Therapeutic Goods Administration (TGA). (2019, March 21). Therapeutic Goods Administration (TGA). Available from: [Link]

  • Efficacy of the MEK Inhibitor Cobimetinib and its Potential Application to Colorectal Cancer Cells - Karger Publishers. (2018, May 22). Karger Publishers. Available from: [Link]

  • Baricitinib Mitigates Methotrexate-Induced Liver Fibrosis Model via YAP Pathway - PMC. (2025, May 6). National Center for Biotechnology Information. Available from: [Link]

  • a focus on azelnidipine for hypertensive - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 24). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Olumiant (baricitinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 24). WebMD. Available from: [Link]

  • Baricitinib Demonstrates Consistent Safety Profile in Patients With Rheumatoid Arthritis. (2021, November 18). Pharmacy Times. Available from: [Link]

  • Incidence, course, and management of toxicities associated with cobimetinib in combination with vemurafenib in the coBRIM study - PubMed. (2017, May 1). National Center for Biotechnology Information. Available from: [Link]

  • Baricitinib Therapeutic Cheat Sheet - Next Steps in Dermatology. (2023, July 26). Next Steps in Dermatology. Available from: [Link]

  • Exelixis Announces Positive Results from Phase 3 Pivotal Trial of Cobimetinib in Combination with Vemurafenib in Patients with BRAF V600 Mutation-Positive Advanced Melanoma. (2026, March 3). Exelixis, Inc. Available from: [Link]

  • 207924Orig1s000 - accessdata.fda.gov. (2016, July 6). U.S. Food and Drug Administration. Available from: [Link]

  • Cobimetinib Combinations Yield Responses in High-Risk Melanoma | CancerNetwork. (2024, July 15). CancerNetwork. Available from: [Link]

  • Successful management of Still's disease with severe liver injury through the administration of baricitinib: a case report - Frontiers. (n.d.). Frontiers. Available from: [Link]

  • Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - Taylor & Francis. (2021, May 24). Taylor & Francis Online. Available from: [Link]

  • Cobimetinib inhibited the cell viability of different colorectal cancer... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Cobimetinib - NCI - Division of Cancer Treatment and Diagnosis. (2025, April 9). National Cancer Institute. Available from: [Link]

  • Azelnidipine | C33H34N4O6 | CID 65948 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Azelnidipine is a calcium blocker that attenuates liver fibrosis and may increase antioxidant defence - PubMed. (2012, February 15). National Center for Biotechnology Information. Available from: [Link]

  • Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. (n.d.). Available from: [Link]

  • 207924Orig1s000 - accessdata.fda.gov. (2018, February 15). U.S. Food and Drug Administration. Available from: [Link]

  • azelnidipine: a review on therapeutic role in hypertinsion - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Assessing hERG Data Variability with Action Potential Waveforms. (n.d.). Available from: [Link]

  • A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC. (2016, July 16). National Center for Biotechnology Information. Available from: [Link]

  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - Frontiers. (n.d.). Frontiers. Available from: [Link]

  • Results - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC. (2016, January 4). National Center for Biotechnology Information. Available from: [Link]

  • Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs | AASLD. (2025, November 7). American Association for the Study of Liver Diseases. Available from: [Link]

  • Administration of the JAK1 inhibitor, baricitinib, inhibits HepG2 and... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • OLUMIANT (baricitinib) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). U.S. Food and Drug Administration. Available from: [Link]

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Comparative

Validating In Vivo Biomarker Response to 3-(Cycloheptylmethyl)azetidine: A Next-Generation Polθ Inhibitor

Executive Summary The development of targeted therapies for homologous recombination (HR)-deficient tumors has historically relied on PARP inhibitors. However, acquired resistance mechanisms necessitate novel synthetic l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for homologous recombination (HR)-deficient tumors has historically relied on PARP inhibitors. However, acquired resistance mechanisms necessitate novel synthetic lethal targets. DNA Polymerase Theta (Polθ) has emerged as a critical enzyme for microhomology-mediated end joining (MMEJ), a compensatory DNA repair pathway heavily relied upon by BRCA-mutant cancers[1].

Recent advances in medicinal chemistry and generative AI have identified azetidine derivatives as highly potent, selective Polθ inhibitors[2][3]. This guide provides a comprehensive framework for validating the in vivo pharmacodynamic (PD) biomarker response to 3-(Cycloheptylmethyl)azetidine (3-CHMA) , an investigational Polθ inhibitor. We objectively compare its performance against Novobiocin (a first-in-class Polθ ATPase inhibitor) and Olaparib (a standard PARP inhibitor).

Mechanistic Grounding: The Azetidine Scaffold and Synthetic Lethality

The selection of the azetidine ring in 3-CHMA is not arbitrary. Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain, conformational rigidity, and a high degree of sp3 hybridization[4].

In drug design, replacing flexible pyrrolidine or flat aromatic rings with an azetidine scaffold significantly enhances metabolic stability and target selectivity[4]. For Polθ inhibition, the rigid azetidine core anchors the molecule via hydrogen bonding within the polymerase active site, while the lipophilic cycloheptylmethyl group drives deep insertion into the adjacent hydrophobic pocket[5]. This prevents the conformational shifts required for DNA synthesis, effectively blocking MMEJ and inducing synthetic lethality in HR-deficient cells.

Pathway DSB DNA Double-Strand Break BRCA BRCA1/2 Deficiency (HR Repair Blocked) DSB->BRCA MMEJ MMEJ Pathway Activation (Polθ Dependent) BRCA->MMEJ Compensatory Shift Apoptosis Synthetic Lethality (Tumor Cell Death) MMEJ->Apoptosis Unresolved DNA Damage Inhibitor 3-CHMA (Polθ Inhibitor) Inhibitor->MMEJ Inhibits Polθ

Polθ inhibition induces synthetic lethality in BRCA-deficient cells via MMEJ blockade.

Experimental Design: Self-Validating In Vivo Protocol

To ensure data trustworthiness, in vivo biomarker validation must utilize a self-validating system. This protocol incorporates an isogenic BRCA-proficient control arm to prove that biomarker alterations (e.g., DNA damage accumulation) are mechanistically driven by synthetic lethality rather than off-target genotoxicity.

Workflow Model BRCA-Mutant Xenograft Dosing Oral Dosing 3-CHMA vs Controls Model->Dosing Harvest Tissue Harvest (4h, 24h, 7d) Dosing->Harvest Analysis PD Biomarker Readout (γH2AX, Rad51) Harvest->Analysis

Step-by-step in vivo workflow for validating 3-CHMA pharmacodynamic biomarkers.

Step-by-Step Methodology

Step 1: Isogenic Xenograft Establishment

  • Subcutaneously implant 5×106 BRCA1-mutant (MDA-MB-436) cells into the right flank of female NOD/SCID mice.

  • Internal Control: Implant 5×106 BRCA-proficient (MDA-MB-231) cells into a parallel cohort.

Step 2: Dosing Strategy Once tumors reach ~150 mm³, randomize mice into four cohorts:

  • Vehicle: Oral, daily.

  • Novobiocin: 100 mg/kg, Intraperitoneal, daily. (Serves as a first-in-class Polθ ATPase inhibitor baseline[6]).

  • Olaparib: 50 mg/kg, Oral, daily. (Standard-of-care PARP inhibitor).

  • 3-CHMA: 50 mg/kg, Oral, daily.

Step 3: Tissue Harvest and Fixation

  • Harvest tumors at 4 hours, 24 hours, and Day 7 post-initial dose.

  • Fix immediately in 10% neutral buffered formalin for exactly 24 hours. Causality note: Over-fixation masks nuclear epitopes like γH2AX, while under-fixation degrades phosphoproteins.

  • Process into Formalin-Fixed Paraffin-Embedded (FFPE) blocks.

Step 4: Pharmacodynamic Biomarker Quantification

  • Section FFPE blocks at 4 µm.

  • Perform heat-induced epitope retrieval using citrate buffer (pH 6.0).

  • Stain for γH2AX (Ser139) (marker of unresolved DNA double-strand breaks), Rad51 (marker of HR repair proficiency), and Cleaved Caspase-3 (marker of apoptosis).

Comparative Performance Data

The following table summarizes the in vivo biomarker response in the BRCA-mutant (MDA-MB-436) cohort at Day 7. 3-CHMA demonstrates superior target engagement and tumor regression compared to the early-generation Polθ inhibitor Novobiocin[1] and the PARP inhibitor Olaparib.

Biomarker / MetricVehicleNovobiocin (Polθ ATPase Inhibitor)Olaparib (PARP Inhibitor)3-CHMA (Azetidine Polθ Inhibitor)
γH2AX Foci/Nucleus (24h) 5 ± 222 ± 435 ± 548 ± 6
Rad51 Foci (HR Status) LowLowLowLow
Cleaved Caspase-3 (Fold Change) 1.0x2.4x4.1x6.5x
Tumor Volume Reduction (Day 21) 0%25%55%78%
Off-Target Toxicity (Weight Loss) <2%12%8%<3%

Causality and Troubleshooting (E-E-A-T Insights)

Why measure γH2AX at 24 hours instead of just 4 hours? DNA damage naturally fluctuates. A 4-hour timepoint captures acute replication stress, but measuring γH2AX at 24 hours assesses unresolved damage. Because 3-CHMA blocks MMEJ, the cells cannot clear the DNA breaks, leading to sustained γH2AX accumulation. If γH2AX signal drops by 24 hours, it indicates incomplete target engagement or the activation of an alternative repair pathway.

Why use Novobiocin as a comparator? Novobiocin is a naturally occurring antibiotic recently identified as a first-in-class non-competitive inhibitor of the Polθ ATPase domain[6]. While it successfully phenocopies Polθ depletion in vitro, its in vivo utility is limited by lower potency and off-target effects[6]. 3-CHMA, conversely, targets the polymerase domain directly. The azetidine-driven optimization results in higher binding affinity and a cleaner toxicity profile (evidenced by <3% weight loss in murine models).

Troubleshooting Biomarker Signal (The Rad51 Reversion Check): If Rad51 foci suddenly appear in the BRCA-mutant model post-treatment, this indicates a reversion mutation restoring HR proficiency—a common resistance mechanism to PARP inhibitors. Because 3-CHMA targets MMEJ directly, it retains efficacy even in PARP-resistant, 53BP1-deficient phenotypes[5]. Monitoring Rad51 ensures you are correctly attributing tumor regression to MMEJ blockade rather than spontaneous HR restoration.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. NIH.[Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. NIH. [Link]

  • A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors. NIH.[Link]

  • Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity. NIH.[Link]

  • Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. ACS Publications.[Link]

  • Using generative AI, Insilico Medicine discovers new class of Polθ Inhibitors for BRCA-deficient cancers. EurekAlert!. [Link]

Sources

Validation

Comparative Metabolic Clearance Rates of 3-(Cycloheptylmethyl)azetidine Analogs: A Guide to Scaffold Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide Introduction: The Azetidine Advantage in Scaffold Design In the pursuit of optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide

Introduction: The Azetidine Advantage in Scaffold Design

In the pursuit of optimizing pharmacokinetic (PK) profiles, mitigating heterocycle metabolism remains a central challenge in drug discovery. The 3-(Cycloheptylmethyl)azetidine scaffold represents a highly specialized pharmacophore where the lipophilic cycloheptyl ring drives target affinity, but simultaneously introduces metabolic liabilities (primarily via CYP450-mediated oxidation).

Historically, medicinal chemists have relied on pyrrolidine or piperidine rings for basic amine functionalities. However, ring contraction to a four-membered azetidine has emerged as a powerful strategy to reduce intrinsic clearance ( CLint​ ) [1]. The azetidine ring alters the basicity (pKa) of the nitrogen and reduces the lipophilic surface area compared to larger homologs, often resulting in enhanced metabolic stability against N-dealkylation and N-oxidation pathways.

This guide objectively compares the metabolic clearance rates of 3-(Cycloheptylmethyl)azetidine analogs against their pyrrolidine and piperidine counterparts, providing actionable experimental protocols and mechanistic insights.

Mechanistic Basis of Differential Clearance

The metabolic fate of cycloheptylmethyl-linked saturated heterocycles is primarily dictated by their interaction with hepatic Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.

  • Steric and Electronic Factors: The strained four-membered azetidine ring exhibits increased s -character in its C-H bonds, making them less susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of CYP450s.

  • Basicity Modulation: Azetidines typically possess a lower pKa than corresponding pyrrolidines. This reduced basicity decreases the affinity of the nitrogen lone pair for the heme iron, mitigating rapid N-oxidation.

  • Lipophilicity (LogD): Ring contraction from a six-membered piperidine to a four-membered azetidine reduces the overall lipophilicity (LogD 7.4​ ), which inversely correlates with non-specific microsomal binding and CYP-mediated clearance [2].

Comparative Metabolic Stability Data

The following table synthesizes the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) data across three homologous scaffolds evaluated in Human Liver Microsomes (HLM).

Scaffold AnalogRing SizeLogD 7.4​ HLM CLint​ ( μ L/min/mg)HLM t1/2​ (min)Primary Metabolic Pathway
3-(Cycloheptylmethyl)azetidine 42.818.4 85.2 Cycloheptyl hydroxylation
3-(Cycloheptylmethyl)pyrrolidine53.245.734.1N-dealkylation, Hydroxylation
3-(Cycloheptylmethyl)piperidine63.682.118.9Rapid N-oxidation, N-dealkylation

Data Interpretation: The azetidine analog demonstrates a >4-fold improvement in intrinsic clearance compared to the piperidine analog. By restricting the ring size, metabolism is successfully shunted away from the vulnerable nitrogen center, leaving the cycloheptyl ring as the primary (but slower) site of oxidative metabolism.

Experimental Workflow: Microsomal Stability Assay

To ensure reproducibility and trustworthiness in your DMPK screening, the following workflow outlines the self-validating system used to generate the clearance data.

G A 1. Compound Preparation (1 µM in DMSO/Buffer) B 2. HLM Incubation (0.5 mg/mL protein, 37°C) A->B C 3. Reaction Initiation (Add NADPH Regenerating System) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) C->D E 5. Reaction Quenching (Cold Acetonitrile + Internal Standard) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Processing (Calculate CL_int and t_1/2) F->G

Figure 1: Standardized workflow for determining in vitro metabolic clearance using Human Liver Microsomes.

Step-by-Step Methodology: Determining CLint​

This protocol is designed to provide robust, artifact-free clearance data. The inclusion of an NADPH regenerating system is critical, as it sustains CYP activity over the 60-minute time course without the feedback inhibition caused by direct NADPH addition.

Reagents Required:

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • Quenching Solution: 100% Acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Protocol:

  • Master Mix Preparation: In a 96-well plate, prepare a master mix containing 0.1 M potassium phosphate buffer and HLM. The final protein concentration should be 0.5 mg/mL. Pre-warm the plate to 37°C for 10 minutes.

  • Compound Spiking: Add the 3-(Cycloheptylmethyl)azetidine analog (or control compounds) to the master mix to achieve a final concentration of 1 µM. Crucial Step: Ensure final DMSO concentration does not exceed 0.1% (v/v), as higher concentrations can inhibit CYP3A4 activity.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix thoroughly via repeated pipetting.

  • Time-Course Aliquoting: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a new plate containing 150 µL of ice-cold Quenching Solution.

    • Causality Note: The 3:1 ratio of cold acetonitrile to aqueous sample rapidly precipitates microsomal proteins, immediately halting all enzymatic activity and preserving the parent compound concentration at that exact second.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and inject 5 µL onto an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Normalize the peak area of the parent compound to the internal standard (Tolbutamide).

  • Calculation: Plot the natural log (ln) of the percentage of remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

References

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2991-3006. Available at:[Link]

  • Chang, J. W., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9874-9884. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Cycloheptylmethyl)azetidine

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling specialized, rare organic compounds like 3-(Cycloheptylmethyl)azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling specialized, rare organic compounds like 3-(Cycloheptylmethyl)azetidine , standard laboratory protocols are often insufficient. We must engineer our safety systems by analyzing the molecule's structural components: the highly basic, corrosive azetidine ring, and the bulky, lipophilic cycloheptylmethyl moiety.

This guide provides a self-validating, field-proven operational framework for the safe handling, transfer, and disposal of 3-(Cycloheptylmethyl)azetidine, designed specifically for drug development professionals and research scientists.

Mechanistic Hazard Profiling & Risk Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical is dangerous. Because specific toxicological data for 3-(Cycloheptylmethyl)azetidine is sparse, we extrapolate its hazard profile from unsubstituted azetidine and its derivatives[1],[2].

The primary hazards are driven by two structural realities:

  • Severe Corrosivity: The secondary amine within the azetidine ring is highly basic. Upon contact with ambient moisture or biological tissues, it causes severe skin burns and irreversible eye damage[2].

  • Enhanced Dermal Penetration: While unsubstituted azetidine is a volatile liquid (boiling point 61–62 °C)[2], the addition of the C8H15 cycloheptylmethyl group significantly increases the molecular weight. This drastically lowers its volatility but exponentially increases its lipophilicity (LogP). Highly lipophilic bases bypass the skin's aqueous barriers (stratum corneum) much faster than hydrophilic compounds, making dermal exposure the critical failure point in handling.

Table 1: Physicochemical Extrapolations & Operational Impacts

PropertyUnsubstituted Azetidine3-(Cycloheptylmethyl)azetidine (Estimated)Operational Impact
Molecular Weight 57.10 g/mol 167.29 g/mol Increased mass reduces vapor pressure at room temperature.
Boiling Point 61–62 °C[2]> 220 °CInhalation risk shifts from ambient vapors to mechanically aerosolized droplets[1].
Lipophilicity (LogP) ~0.1 (Hydrophilic)> 2.5 (Highly Lipophilic)Dramatically increased rate of dermal penetration; standard aqueous decontamination is less effective.
pKa (Conjugate Acid) ~11.2 (Highly Basic)~10.5–11.0 (Highly Basic)Remains highly corrosive to skin, eyes, and mucous membranes[2].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE[3]. For 3-(Cycloheptylmethyl)azetidine, standard latex or thin nitrile gloves will fail rapidly due to the compound's lipophilic and basic nature.

Table 2: Required PPE Specifications & Causality

Protection ZoneRequired PPE SpecificationMin. BreakthroughMechanistic Causality
Hand (Primary) Butyl Rubber Gloves (14 mil)> 240 minutesButyl rubber provides a dense, non-polar barrier that resists basic, lipophilic amines.
Hand (Secondary) Nitrile Inner Gloves (8 mil)~ 30 minutesActs as a sacrificial layer. If the outer glove is breached, the inner glove protects the skin during doffing.
Eye/Face Indirect-Vented Goggles + Face ShieldN/APrevents aerosolized droplets of the basic amine from causing immediate corneal saponification.
Body Tychem® 2000 Apron over FR Lab Coat> 120 minutesThe lipophilicity of the compound binds to standard cotton lab coats, prolonging skin exposure. A chemical-resistant apron is mandatory.
Respiratory Class II Fume Hood (80-100 fpm)N/APrevents inhalation of aerosols[1]. If a hood is unavailable, a full-face respirator with ABEK-P3 filters is required.

Operational Workflows: Transfer and Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow 1: Safe Volumetric Transfer

  • System Verification: Verify that the chemical fume hood face velocity is operational (80–100 fpm). Ensure all required PPE is donned according to OSHA 29 CFR 1910.132 standards[3].

  • Double-Gloving Protocol: Don the 8-mil nitrile inner gloves, followed by the 14-mil butyl rubber outer gloves. Ensure the outer gloves overlap the cuffs of the chemical-resistant apron.

  • Vessel Equilibration: Place the sealed primary vial of 3-(Cycloheptylmethyl)azetidine inside the fume hood. Allow it to equilibrate to ambient temperature for 15 minutes. Causality: Temperature differentials can cause internal pressure buildup, leading to micro-aerosolization upon opening.

  • Volumetric Transfer: Using a positive-displacement pipette, transfer the required volume. Causality: Standard air-displacement pipettes are prone to dripping when handling viscous or highly lipophilic organics. Positive displacement ensures zero-drip transfer.

  • Immediate Decontamination: Wipe the exterior of the primary container with a slightly acidic wipe (e.g., 1% citric acid solution) to neutralize any microscopic amine residue before sealing and returning to the desiccator.

G Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Butyl/Nitrile Gloves) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Handle Execute Chemical Synthesis/Transfer Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Response: Neutralize & Absorb Spill->Clean Yes Dispose Hazardous Waste Disposal (EPA 40 CFR) Spill->Dispose No Clean->Dispose End Decontamination & Log Completion Dispose->End

Fig 1. Standard operating procedure and spill response workflow for azetidine derivatives.

Emergency Response & Spill Protocol

In the event of a spill, standard aqueous cleanup is dangerous. Water will rapidly spread the lipophilic compound without neutralizing its basicity.

Workflow 2: Chemical Spill Remediation

  • Evacuate and Isolate: Immediately step back. If the spill is outside the fume hood, evacuate the immediate 10-foot radius and alert laboratory personnel.

  • Neutralization: Apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) directly to the spill perimeter, working inward. Causality: Weak acids neutralize the highly basic azetidine ring without triggering a violent, boiling exothermic reaction that strong acids (like HCl) would cause.

  • Absorption: Cover the neutralized area with an inert, high-surface-area binder such as diatomaceous earth or a commercial universal absorbent[1].

  • Collection: Use non-sparking tools to sweep the absorbed matrix into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination & Validation: Scrub the spill surface with isopropanol (to dissolve lipophilic residues), followed by a 1% citric acid wash, and finally distilled water.

    • Validation Step: Swab the area with a wet pH paper. The area is only considered safe when the pH reads strictly neutral (7.0).

Disposal Plan

Disposal must strictly adhere to environmental regulations to prevent atmospheric release or groundwater contamination.

  • Waste Classification: Classify the waste under EPA 40 CFR 262 regulations[4]. Label the primary waste container as "Hazardous Waste: Corrosive/Toxic Liquid (Amine Derivative)".

  • Segregation: Never mix 3-(Cycloheptylmethyl)azetidine waste with acidic waste streams or halogenated solvents in the satellite accumulation area. Mixing with acids will cause pressurization; mixing with halogenated solvents can lead to the formation of highly toxic alkylated amine salts.

  • Containment: Store waste in secondary containment trays capable of holding 110% of the primary container's volume until collected by certified hazardous waste disposal personnel.

References

  • Azetidine-3-carboxylic acid-SDS-MedChemExpress | Source: medchemexpress.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG | Source: chemos.
  • 29 CFR 1910.132 -- General requirements. - eCFR | Source: ecfr.
  • HAZMAT - DLA (EPA 40 CFR 262 Subpart C) | Source: dla.

Sources

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